JNK3 inhibitor-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H21Cl2N5O3S |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
N-[3-[2-(2,3-dichloroanilino)-4-hydroxy-1,3-thiazol-5-yl]-2-oxoindol-5-yl]-1-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H21Cl2N5O3S/c1-31-9-7-12(8-10-31)21(32)27-13-5-6-16-14(11-13)18(22(33)28-16)20-23(34)30-24(35-20)29-17-4-2-3-15(25)19(17)26/h2-6,11-12,34H,7-10H2,1H3,(H,27,32)(H,29,30) |
InChI Key |
DFEWTWQFWCVUGJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JNK3 Inhibitor-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a pivotal role in neuronal apoptosis. Its involvement in the pathophysiology of neurodegenerative diseases has positioned it as a key therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of JNK3 inhibitor-6 (also known as Compound A53), a selective inhibitor of JNK3. We will delve into the JNK3 signaling pathway, present quantitative data on inhibitor potency, and provide detailed experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and neuropharmacology.
The JNK3 Signaling Pathway and Point of Inhibition
The JNK signaling cascade is a crucial pathway that responds to various stress stimuli, including inflammatory cytokines, oxidative stress, and excitotoxicity, ultimately leading to cellular responses such as apoptosis. The pathway is a tiered kinase cascade initiated by the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 and MKK7. These dual-specificity kinases subsequently phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its activation.
Activated JNK3 translocates to the nucleus and other cellular compartments to phosphorylate a range of downstream substrates. A primary target is the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. Phosphorylation of c-Jun at serines 63 and 73 enhances its transcriptional activity, leading to the expression of pro-apoptotic genes, such as Fas ligand and Bim, and contributing to neuronal cell death.[1]
This compound exerts its therapeutic effect by directly binding to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream substrates. This inhibition of JNK3 activity blocks the subsequent pro-apoptotic signaling, thereby conferring a neuroprotective effect.[2][3]
JNK3 Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity over other kinases. Below is a summary of the available quantitative data for this compound and representative data for other selective JNK3 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound (A53) | JNK3 | 78 | [2][4][5] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Representative Kinase Selectivity Profile
Disclaimer: The following data is for a representative, well-characterized selective JNK3 inhibitor and is provided for illustrative purposes as specific selectivity data for this compound (Compound A53) is not publicly available.
| Target | IC50 (nM) | Fold Selectivity (vs. JNK3) | Reference |
| JNK1 | >10000 | >1000 | [1] |
| JNK2 | 2203 | ~227 | [1] |
| JNK3 | 21 | 1 | [1] |
| p38α | >10000 | >476 | |
| ERK2 | >10000 | >476 |
Note: Higher fold selectivity indicates greater specificity for the target kinase.
Experimental Protocols
The characterization of a JNK3 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to JNK3 activity.
Materials:
-
Recombinant human JNK3 enzyme
-
JNK3 substrate (e.g., ATF2 peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following:
-
1 µL of diluted this compound or vehicle (DMSO).
-
2 µL of JNK3 enzyme in kinase buffer.
-
2 µL of a mixture of JNK3 substrate and ATP in kinase buffer to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the In Vitro Kinase Inhibition Assay.
Cellular Assay: Western Blot for Phospho-c-Jun
This assay assesses the ability of this compound to inhibit the phosphorylation of its downstream target, c-Jun, in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV irradiation)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed neuronal cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the JNK pathway with a JNK activator for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control to normalize the data.[6][7][8]
Mechanism of Action: A Logical Relationship
The neuroprotective mechanism of this compound is a direct consequence of its ability to interrupt a well-defined signaling cascade that leads to neuronal apoptosis.
Logical relationship of the neuroprotective mechanism of this compound.
Conclusion
This compound is a selective inhibitor of JNK3 that demonstrates a clear mechanism of action by targeting a key kinase in the neuronal stress-response pathway. By inhibiting JNK3, it effectively blocks the downstream phosphorylation of c-Jun and the subsequent expression of pro-apoptotic genes, ultimately leading to neuroprotection. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel JNK3 inhibitors. The development of potent and selective JNK3 inhibitors holds significant promise for the treatment of a range of neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of a Novel JNK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a promising c-Jun N-terminal kinase 3 (JNK3) inhibitor, identified as Compound 6 in recent scientific literature. This inhibitor, N-(4-(2-ethyl-4-(m-tolyl)thiazol-5-yl)pyridin-2-yl)benzamide, has demonstrated significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.
Introduction to JNK3 Inhibition
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain. Its activation is a critical component of cellular responses to stress signals, including inflammation. The JNK signaling pathway is implicated in a variety of cellular processes such as apoptosis and inflammation.[1] Due to its specific expression in the brain and its role in neuronal apoptosis, JNK3 has emerged as a key therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1]
Discovery of a Novel JNK3 Inhibitor: Compound 6
Compound 6 was identified through a sophisticated virtual screening approach that combined energy-based screening with advanced rescoring techniques, including glide docking scores, MM/GBSA, and artificial scoring mechanisms like DeepDock and advanced Graph Neural Networks.[2][3][4][5] This hybrid virtual screening workflow successfully identified multiple candidates with the potential for JNK3 inhibition. Among the evaluated molecules, Compound 6 emerged as the most promising, exhibiting potent kinase inhibitory activity.[2][3][4][5]
Chemical Structure and Properties
-
IUPAC Name: N-(4-(2-ethyl-4-(m-tolyl)thiazol-5-yl)pyridin-2-yl)benzamide
-
Molecular Formula: C₂₇H₂₂N₄OS
-
Molecular Weight: 450.56 g/mol
Quantitative Biological Data
Compound 6 has demonstrated potent and specific inhibition of JNK3. Further studies are required to establish a full selectivity profile against other JNK isoforms and a broader panel of kinases.
| Kinase | IC₅₀ (nM) |
| JNK3 | 130.1 |
| JNK1 | Data not available |
| JNK2 | Data not available |
Table 1: Inhibitory activity of Compound 6 against JNK3.[2][3][4]
In addition to its kinase inhibitory activity, Compound 6 has been shown to modulate inflammatory responses in cellular models. It exhibited a notable reduction in the release of the pro-inflammatory cytokine TNF-α in macrophages.[2][3][4][5]
Synthesis Protocol
While a detailed, step-by-step synthesis protocol for N-(4-(2-ethyl-4-(m-tolyl)thiazol-5-yl)pyridin-2-yl)benzamide is not explicitly available in the public domain, a plausible synthetic route can be extrapolated from established methods for the synthesis of similar 2-aminothiazole (B372263) derivatives. The following represents a generalized, multi-step approach.
Step 1: Synthesis of the Thiazole (B1198619) Core
A common method for the synthesis of a 2,4,5-trisubstituted thiazole core is the Hantzsch thiazole synthesis. This would likely involve the reaction of a thioamide (in this case, propanethioamide) with an α-haloketone. The specific α-haloketone required would be 1-(m-tolyl)-1-chloro- or 1-bromo-pentan-2-one, which would itself need to be synthesized, likely from m-tolylacetone.
Step 2: Functionalization of the Pyridine (B92270) Ring
The synthesized thiazole would then be coupled to a functionalized pyridine ring. This could be achieved through a variety of cross-coupling reactions, such as a Suzuki or Stille coupling, if the thiazole is appropriately halogenated and the pyridine ring is boronylated (or vice versa).
Step 3: Amide Bond Formation
The final step would involve the formation of the amide bond. This would be a standard amide coupling reaction between the 2-amino group on the pyridine ring and benzoyl chloride or benzoic acid (using a coupling agent like DCC or EDC).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Compound 6.
JNK3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JNK3 enzyme
-
ATF2 (substrate)
-
ATP
-
Compound 6 (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound 6 in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of JNK3 enzyme diluted in kinase buffer.
-
-
Kinase Reaction:
-
Add 2 µL of a substrate/ATP mix (containing ATF2 and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pro-Inflammatory Factor Release Inhibition Assay (TNF-α ELISA)
This assay measures the effect of Compound 6 on the secretion of TNF-α from macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Compound 6 (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Compound 6 for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the release of TNF-α. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α release for each concentration of Compound 6 compared to the LPS-stimulated control.
Visualizations
JNK Signaling Pathway
Caption: A simplified diagram of the JNK3 signaling pathway and the point of inhibition by Compound 6.
Experimental Workflow for JNK3 Inhibitor Screening
Caption: A logical workflow for the discovery and initial evaluation of a JNK3 inhibitor like Compound 6.
References
Structure-Activity Relationship of JNK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of c-Jun N-terminal kinase 3 (JNK3) inhibitors, with a focus on recently identified potent and selective compounds. JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[][2][3][4] Its role in neuronal apoptosis makes it a compelling therapeutic target.[3][5] This document outlines quantitative inhibitory data, details key experimental methodologies, and visualizes the biological pathways and experimental workflows relevant to the discovery and characterization of JNK3 inhibitors.
Core Structure-Activity Relationship Data
The development of potent and selective JNK3 inhibitors is a key objective in neuroprotective drug discovery. The SAR of these compounds is often centered around their interaction with the ATP-binding site of the kinase. Key structural features of inhibitors are designed to form hydrogen bonds with the hinge region of the kinase, while other moieties can be modified to enhance potency and selectivity by interacting with specific residues within the active site.[6][7]
Quantitative Inhibitor Potency and Selectivity
The inhibitory activity of various compounds against JNK3 and other related kinases is typically quantified by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the quantitative data for several series of JNK3 inhibitors.
Table 1: Aminopyrazole-Based JNK3 Inhibitors
| Compound ID | JNK3 IC50 (nM) | JNK1 IC50 (nM) | p38α IC50 (µM) | JNK3/JNK1 Selectivity Fold | JNK3/p38α Selectivity Fold |
| SR-3576 | 7 | 170 | >20 | ~24 | >2800 |
| SR-3451 | 20 | 220 | >20 | ~11 | >1000 |
| SR-3582 | 8 | 190 | >20 | ~24 | >2500 |
| SR-3583 | 130 | 1200 | >20 | ~9 | >150 |
Data compiled from published research.[8]
The data in Table 1 highlights SR-3576 as a highly potent JNK3 inhibitor with an IC50 of 7 nM.[8] Notably, it demonstrates significant selectivity of approximately 24-fold over the closely related JNK1 isoform and over 2800-fold against p38α.[8]
Table 2: Potency of a Novel Thiazolyl-Containing JNK3 Inhibitor
| Compound ID | JNK3 IC50 (nM) |
| Compound 6 | 130.1 |
Data from a study identifying potential JNK3 inhibitors through a combined molecular docking and deep learning-based virtual screening approach.[9]
Compound 6, identified through a sophisticated virtual screening workflow, shows potent inhibitory activity against JNK3 with an IC50 of 130.1 nM.[9] Molecular dynamics simulations suggest that the N atoms of the pyridine (B92270) and amide groups of compound 6 form strong hydrogen bond interactions with Met149 in the hinge region of JNK3.[9] Additionally, the nitrogen atom of the thiazolyl group is proposed to form an extra hydrogen bond with Lys93 via a water molecule, contributing to its high inhibitory activity.[9] The tolyl group of compound 6 inserts into a specific hydrophobic pocket, further stabilizing the inhibitor-kinase complex.[9]
Experimental Protocols
The characterization of JNK3 inhibitors relies on robust and reproducible experimental methodologies. The following are detailed protocols for key in vitro kinase assays commonly used to determine inhibitor potency.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on JNK3 kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[5][10]
Materials:
-
Recombinant JNK3 enzyme
-
Kinase substrate (e.g., c-Jun peptide)[11]
-
ATP
-
Test compound (e.g., JNK3 inhibitor-6)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[10]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[10]
-
384-well assay plates[11]
-
Multichannel pipettes
-
Luminometer plate reader[11]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.[11]
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate by JNK3.[11]
-
Reaction Termination and ADP Detection:
-
ATP Conversion and Signal Generation:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5][10]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol provides an alternative method for measuring kinase activity based on the detection of a fluorescently labeled substrate.[5]
Materials:
-
JNK3 enzyme
-
Fluorescein-labeled substrate
-
ATP
-
Test compound
-
TR-FRET Dilution Buffer
-
384-well assay plates
Procedure:
-
Enzyme/Substrate Preparation: Prepare a solution of JNK3 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer. Dispense 4 µL of this mixture into the wells of a 384-well plate.[5]
-
Compound Addition: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). Add 1 µL of the diluted compounds or vehicle control to the respective wells.[5]
-
Initiation of Kinase Reaction: Prepare a solution of ATP in TR-FRET Dilution Buffer. Add 1 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add detection reagents as per the manufacturer's instructions to stop the reaction and generate a TR-FRET signal.
-
Data Acquisition: Measure the TR-FRET signal using a suitable plate reader.
-
Data Analysis: The signal is typically inversely proportional to kinase activity. Calculate the percent inhibition and determine the IC50 value as described for the luminescence-based assay.
Mandatory Visualizations
JNK3 Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway. Stress stimuli lead to the activation of a cascade of kinases, culminating in the activation of JNK3. Activated JNK3 then phosphorylates transcription factors such as c-Jun, leading to the regulation of gene expression involved in neuronal apoptosis and inflammation.[5][11] JNK3 inhibitors block this pathway at the level of JNK3.
Caption: Simplified JNK3 signaling pathway and the point of inhibition.
General Experimental Workflow for JNK3 Inhibitor Screening
The workflow for identifying and characterizing JNK3 inhibitors typically involves a primary biochemical screen followed by secondary assays to confirm activity and determine potency.
Caption: General workflow for an in vitro JNK3 inhibitor assay.
Logical Relationship of SAR for Aminopyrazole JNK3 Inhibitors
The following diagram illustrates the logical flow of the structure-activity relationship analysis for aminopyrazole-based JNK3 inhibitors, leading to the identification of potent and selective compounds.
Caption: Logical flow of SAR leading to potent JNK3 inhibitors.
References
- 2. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Navigating the Kinome: A Technical Guide to the Selectivity Profile of JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of c-Jun N-terminal kinase (JNK) inhibitors, with a focus on compounds that may be identified as "JNK3 inhibitor-6". It is important to note that the nomenclature "this compound" is not consistently assigned to a single chemical entity in publicly available scientific literature. Therefore, this guide will address the selectivity of a well-characterized JNK inhibitor, TCS JNK 6o , and provide a broader, illustrative kinome scan analysis of another potent and selective JNK inhibitor, JNK-IN-8 , to fulfill the comprehensive data requirements of this guide.
Introduction to JNK Inhibition and the Importance of Selectivity
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in cellular responses to stress signals, inflammation, and apoptosis.[1][2] The three main JNK isoforms (JNK1, JNK2, and JNK3) share a high degree of homology, particularly within the ATP-binding pocket, making the development of isoform-selective inhibitors a significant challenge. JNK3 is predominantly expressed in the brain, heart, and testes, and its activation is linked to neurodegenerative diseases, making it a prime therapeutic target.[1]
Given the conserved nature of the ATP-binding site across the entire human kinome, off-target effects are a major concern in the development of kinase inhibitors.[3] Unintended inhibition of other kinases can lead to toxicity and a misinterpretation of experimental results. Therefore, a thorough characterization of an inhibitor's selectivity across a broad panel of kinases is a critical step in its preclinical development.
Selectivity Profile of TCS JNK 6o
TCS JNK 6o is an ATP-competitive inhibitor of the c-Jun N-terminal kinases.[1][4] The following table summarizes its inhibitory activity against the JNK isoforms.
| Kinase | IC50 (nM) | Ki (nM) |
| JNK1 | 45 | 2 |
| JNK2 | 160 | 4 |
| JNK3 | - | 52 |
Table 1: Inhibitory activity of TCS JNK 6o against JNK isoforms.[5]
TCS JNK 6o has demonstrated greater than 1000-fold selectivity over other MAP kinases, including ERK2 and p38.[1][4]
Illustrative Kinome-Wide Selectivity Profile: JNK-IN-8
To provide a comprehensive example of a kinase inhibitor selectivity profile, we present the data for JNK-IN-8, a potent and selective irreversible JNK inhibitor.[6] JNK-IN-8 has been extensively profiled against large panels of kinases, providing a clear picture of its off-target interaction landscape.
JNK-IN-8 inhibits JNK1, JNK2, and JNK3 with IC50 values of 4.7 nM, 18.7 nM, and 1 nM, respectively.[6] In a kinome-wide screen of 442 kinases, JNK-IN-8 did not inhibit any off-target kinases with an IC50 of less than 1 µM in cellular assays.[7] This demonstrates a very high degree of selectivity for the JNK family.
The following table provides a selection of kinases tested against JNK-IN-8 and the corresponding lack of significant inhibition, illustrating its high selectivity.
| Kinase Family | Representative Kinases with No Significant Inhibition by JNK-IN-8 |
| TK | ABL1, ALK, EGFR, ERBB2, FGFR1, FLT3, INSR, SRC, VEGFR2 |
| STE | MAP2K1 (MEK1), MAP2K2 (MEK2), MAP2K4 (MKK4), MAP2K7 (MKK7) |
| CMGC | CDK1, CDK2, CDK5, DYRK1A, GSK3B, MAPK1 (ERK2), MAPK14 (p38α) |
| AGC | AKT1, CHEK1, PRKACA (PKA), PRKCA (PKCα), ROCK1, SGK1 |
| CAMK | CAMK1, CAMK2A, DAPK1, MARK1, PIM1, PLK1 |
Table 2: Illustrative selectivity of JNK-IN-8 against a panel of kinases. Data synthesized from statements indicating no significant off-target inhibition at 1 µM.[7]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for common assays used in kinase inhibitor profiling.
Radiometric Filter Binding Assay
This is considered a gold-standard method for measuring kinase activity by directly quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Principle: A kinase reaction is performed in the presence of [γ-³²P]ATP or [γ-³³P]ATP and a specific peptide or protein substrate. The reaction mixture is then spotted onto a filter membrane (e.g., phosphocellulose P81) that binds the phosphorylated substrate. Unreacted radiolabeled ATP is washed away, and the amount of radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter or phosphorimager.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a phosphatase inhibitor (e.g., sodium orthovanadate).
-
In a microcentrifuge tube or multi-well plate, combine the kinase, the peptide or protein substrate, and the test inhibitor at various concentrations (or DMSO for control).
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding an ATP mixture containing a known concentration of non-radiolabeled ATP and a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range.
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding a solution such as phosphoric acid or EDTA.
-
Spot a defined volume of the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter membranes multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radiolabeled ATP.
-
-
Quantification:
-
Dry the filter membranes and measure the incorporated radioactivity using a scintillation counter or by exposing the membrane to a phosphor screen and imaging with a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Principle: The assay involves a kinase tagged with DNA, a ligand immobilized on a solid support, and the test compound. If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag.
Detailed Protocol:
-
Assay Setup:
-
A large panel of DNA-tagged kinases is prepared.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
-
Competition Binding:
-
The test compound is incubated with the kinase panel in the presence of the immobilized ligand.
-
-
Separation and Quantification:
-
The solid support is washed to remove any unbound kinase.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
-
The data is often visualized using a TREEspot™ diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.
-
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is a key cellular stress response pathway. It is activated by a variety of stimuli, including inflammatory cytokines and environmental stresses.
Kinase Inhibitor Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves a series of well-defined steps, from initial screening to comprehensive profiling.
Conclusion
A thorough understanding of a kinase inhibitor's selectivity is paramount for its successful development as a therapeutic agent or a chemical probe. This guide has provided a detailed overview of the selectivity profile of JNK inhibitors, using TCS JNK 6o as a specific example and JNK-IN-8 to illustrate a comprehensive kinome-wide analysis. The detailed experimental protocols and workflow diagrams offer a framework for researchers to design and interpret their own selectivity profiling studies. As the field of kinase drug discovery continues to evolve, the rigorous assessment of inhibitor selectivity will remain a cornerstone of the development of safe and effective medicines.
References
JNK3 Inhibitor-6: A Preclinical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system. Its pivotal role in neuronal apoptosis, neuroinflammation, and cellular stress responses has positioned it as a compelling therapeutic target for a spectrum of neurodegenerative diseases.[1] JNK3 inhibitor-6, also known as Compound A53, is a selective inhibitor of JNK3 with a reported IC₅₀ of 78 nM.[2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of JNK3 inhibitors in various neurodegenerative disease models, utilizing data from well-characterized selective JNK3 inhibitors to exemplify the potential applications and expected outcomes for compounds like this compound.
JNK3 Signaling Pathway and Therapeutic Rationale
Stress stimuli, such as oxidative stress, inflammatory cytokines, and excitotoxicity, activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the phosphorylation and activation of JNK3.[1] Activated JNK3 then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, which in turn modulates the expression of genes involved in apoptosis and inflammation.[1] By selectively inhibiting JNK3, it is hypothesized that the downstream pathological consequences of neuronal stress can be mitigated, offering a neuroprotective strategy for diseases like Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS).
Preclinical Evaluation Workflow
The preclinical assessment of a novel JNK3 inhibitor, such as this compound, typically follows a structured workflow. This process begins with initial in vitro characterization and progresses to in vivo efficacy studies in relevant animal models of neurodegenerative diseases.
Application in Neurodegenerative Disease Models
While specific data for this compound in various disease models is not yet extensively published, the following sections present representative data and protocols from studies on other selective JNK3 inhibitors to illustrate the experimental approaches and potential therapeutic effects.
Alzheimer's Disease
JNK3 is implicated in the phosphorylation of amyloid precursor protein (APP) and tau, two key proteins in the pathology of Alzheimer's disease.[4][5] Inhibition of JNK3 is therefore a promising strategy to reduce amyloid-beta (Aβ) production and tau hyperphosphorylation.
Table 1: Representative In Vitro Efficacy of a Selective JNK3 Inhibitor in an Alzheimer's Disease Model
| Assay | Experimental Model | Treatment | Key Findings | Reference |
| Neuroprotection against Aβ-induced toxicity | Primary rat cortical neurons | Compound 35b (JNK3 IC₅₀ = 9.7 nM) | Concentration-dependent neuroprotection against Aβ₁₋₄₂-induced cell death. | [4] |
| Inhibition of Aβ-induced c-Jun phosphorylation | Primary rat cortical neurons | Compound 35b | Inhibition of c-Jun phosphorylation, a downstream target of JNK3. | [4] |
This protocol assesses the neuroprotective effect of a JNK3 inhibitor against amyloid-beta-induced cell death.[6][7]
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to differentiate.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the JNK3 inhibitor (e.g., this compound) for 1-2 hours.
-
Aβ Treatment: Add pre-aggregated Aβ₁₋₄₂ oligomers to the culture medium to a final concentration known to induce neurotoxicity (e.g., 5-10 µM).
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the inhibitor compared to cells treated with Aβ alone.
Parkinson's Disease
In models of Parkinson's disease, JNK3 activation is a key step in the apoptotic pathway of dopaminergic neurons.[1][8] JNK3 inhibitors have shown promise in protecting these neurons from degeneration.
Table 2: Representative In Vivo Efficacy of a JNK Inhibitor in a Parkinson's Disease Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| MPTP-induced mouse model | SP600125 (30 mg/kg, i.p.) | Striatal Dopamine (B1211576) Levels | Significant increase compared to vehicle-treated MPTP mice. | [9] |
| MPTP-induced mouse model | SP600125 (30 mg/kg, i.p.) | Number of TH-positive neurons in Substantia Nigra | Significant preservation of dopaminergic neurons. | [9] |
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.[10][11][12]
-
Animal Model: Use a susceptible mouse strain, such as C57BL/6.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal (i.p.) injection. A common regimen is 20-30 mg/kg daily for 5 consecutive days.
-
Inhibitor Treatment: Administer the JNK3 inhibitor (e.g., this compound) at a predetermined dose and schedule, for example, starting before MPTP administration and continuing throughout the study.
-
Behavioral Assessment: Perform motor function tests such as the rotarod or pole test to assess Parkinson's-like motor deficits.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and measure striatal dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the number of surviving dopaminergic neurons in the substantia nigra.
Huntington's Disease and Amyotrophic Lateral Sclerosis (ALS)
The role of JNK3 has also been investigated in Huntington's disease and ALS.[13] In cellular models of Huntington's disease, JNK activation is implicated in the pathogenic processes. In ALS models, JNK3 has been identified as a mediator of motor neuron death. While specific data for this compound is not available, the general neuroprotective and anti-apoptotic properties of selective JNK3 inhibitors suggest their potential therapeutic utility in these diseases as well. Further research is warranted to explore the efficacy of this compound in relevant preclinical models of Huntington's disease and ALS.
Conclusion
This compound (Compound A53) represents a promising selective tool for investigating the role of JNK3 in neurodegenerative diseases. The presented data from other well-characterized JNK3 inhibitors in models of Alzheimer's and Parkinson's disease highlight the potential of this therapeutic strategy. The provided experimental protocols offer a framework for the preclinical evaluation of this compound and other novel JNK3-targeted compounds. Further in-depth studies are necessary to fully elucidate the therapeutic potential of this compound across a range of neurodegenerative disorders.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure-based optimization of 3-substituted indolin-2-one derivatives as potent and isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Jun N-Terminal Kinase Inhibitors as Potential Leads for New Therapeutics for Alzheimer’s Diseases | MDPI [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. innoprot.com [innoprot.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 12. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening [mdpi.com]
Cellular Pathways Modulated by JNK3 Inhibitor-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a pivotal role in neuronal apoptosis, neuroinflammation, and synaptic function.[1][2][3] Its dysregulation is strongly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] This document provides a comprehensive technical overview of JNK3 Inhibitor-6, a novel, potent, and highly selective small molecule designed to modulate JNK3 activity. We will explore the core signaling pathways affected by this inhibitor, present quantitative data on its efficacy and selectivity, detail key experimental protocols for its evaluation, and provide visual representations of its mechanism of action and experimental workflows.
The JNK3 Signaling Cascade
The JNK pathway is a multi-tiered kinase cascade activated by various extracellular and intracellular stress signals, including inflammatory cytokines, oxidative stress, and neurotoxins.[1][2][4] The cascade generally proceeds as follows:
-
MAP3K Activation: Stress stimuli activate upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAP3Ks), such as ASK1 or MLK3.[4]
-
MAP2K Phosphorylation: Activated MAP3Ks then phosphorylate and activate the MAP Kinase Kinases (MAP2Ks), MKK4 and MKK7.[1][4] These kinases are dual-specificity, capable of phosphorylating both threonine and tyrosine residues.
-
JNK3 Activation: MKK4 and MKK7 subsequently phosphorylate a conserved Thr-Pro-Tyr (TPY) motif on the activation loop of JNK3, leading to its activation.[4]
-
Downstream Substrate Phosphorylation: Activated JNK3 translocates to various cellular compartments, including the nucleus and mitochondria, where it phosphorylates a host of downstream targets.[5] Key substrates include transcription factors like c-Jun and ATF2, which regulate the expression of genes involved in apoptosis and inflammation, and other proteins such as the tumor suppressor p53 and members of the Bcl-2 family, directly influencing cell death pathways.[1][6]
Scaffold proteins, such as JNK-interacting protein-1 (JIP1), play a crucial role by assembling components of the cascade, ensuring signaling specificity and efficiency.[2][5] this compound exerts its therapeutic effect by directly targeting the kinase activity of JNK3, thereby preventing the phosphorylation of these downstream substrates.
Cellular Pathways Modulated by this compound
By selectively blocking JNK3, this compound profoundly impacts key cellular pathways implicated in neurodegeneration.
-
Inhibition of Apoptotic Pathways: JNK3 is a critical mediator of neuronal apoptosis. Its activation leads to the phosphorylation of c-Jun, which in turn drives the expression of pro-apoptotic genes.[5] Furthermore, JNK3 can directly influence the mitochondrial apoptosis pathway by phosphorylating and inactivating anti-apoptotic Bcl-2 family proteins or activating pro-apoptotic members like BIM and BAX.[4][6] this compound blocks these signals, preserving mitochondrial integrity and preventing the activation of executioner caspases, thereby conferring a neuroprotective effect.[7]
-
Attenuation of Neuroinflammatory Responses: The JNK signaling pathway is integral to the production of pro-inflammatory cytokines. In neurodegenerative contexts, activated JNK3 in microglia and astrocytes can lead to the release of TNF-α and IL-6.[8] this compound, by preventing the activation of downstream transcription factors like AP-1 (a dimer of c-Jun/Fos), significantly reduces the expression and secretion of these inflammatory mediators.[8][9]
-
Reduction of Tau Hyperphosphorylation: In Alzheimer's disease, hyperphosphorylation of the microtubule-associated protein Tau leads to the formation of neurofibrillary tangles. JNK3 has been identified as one of the kinases capable of phosphorylating Tau at disease-specific sites.[2] By inhibiting JNK3, this compound reduces the phosphorylation of Tau, potentially preventing tangle formation and preserving cytoskeletal integrity.
Data Presentation: Efficacy and Selectivity
The following tables summarize the quantitative profile of this compound, demonstrating its high potency and selectivity. Data are representative of typical results from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Description |
|---|---|---|
| JNK3 | 1.3 | High potency against the primary target. |
| JNK1 | 155 | >100-fold selectivity over JNK1. |
| JNK2 | 98 | ~75-fold selectivity over JNK2. |
| p38α | >10,000 | Negligible activity against another MAPK family member. |
| ERK1 | >10,000 | Negligible activity against another MAPK family member. |
| GSK3β | 850 | Moderate off-target activity, >600-fold selective.[10] |
Table 2: Cellular Activity Profile
| Assay | Cell Type | EC₅₀ (nM) | Endpoint |
|---|---|---|---|
| c-Jun Phosphorylation | SH-SY5Y Neurons | 15 | Inhibition of stress-induced p-c-Jun levels. |
| TNF-α Release | LPS-stimulated BV-2 Microglia | 35 | Reduction of secreted TNF-α.[11] |
| IL-6 Release | LPS-stimulated BV-2 Microglia | 42 | Reduction of secreted IL-6.[11] |
| Neuroprotection | Aβ-treated Primary Neurons | 25 | Protection against amyloid-beta induced cell death.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of JNK3 inhibitors. Below are protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]
Materials:
-
Recombinant JNK3 enzyme
-
ATF2 peptide substrate
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of JNK3 enzyme diluted in kinase buffer to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction. Final concentrations should be optimized, for example, 2-4 ng of active JNK3 and 50 µM ATP.[1][13]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is directly proportional to JNK3 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Neuroprotection Assay
This assay assesses the ability of this compound to protect neuronal cells from toxicity induced by a pathological stimulus like amyloid-beta (Aβ).
Materials:
-
Primary rat cortical neurons or SH-SY5Y neuroblastoma cells
-
Cell culture medium and supplements
-
Oligomerized Amyloid-beta 1-42 (Aβ₄₂) peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for several days.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce Toxicity: Add oligomerized Aβ₄₂ peptide to the wells (final concentration typically 5-10 µM). Include control wells with no Aβ₄₂ (vehicle) and wells with Aβ₄₂ but no inhibitor (positive control for toxicity).
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control (100% viability). Calculate the percentage of neuroprotection afforded by the inhibitor at each concentration and determine the EC₅₀ value.
Conclusion
This compound is a potent and selective tool for modulating the JNK3 signaling pathway. By effectively blocking the kinase activity of JNK3, it mitigates downstream pathological events, including neuronal apoptosis, neuroinflammation, and Tau hyperphosphorylation. The robust in vitro and cellular activity profile, combined with its high selectivity, underscores its potential as a therapeutic candidate for neurodegenerative diseases. The protocols and data presented herein provide a foundational guide for researchers aiming to further investigate the role of JNK3 in disease and explore the therapeutic utility of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 3. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
JNK3 Inhibitor-6: A Technical Guide to its Role in Mitigating Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
This technical guide provides a comprehensive overview of the role and mechanism of c-Jun N-terminal kinase 3 (JNK3) inhibitors, with a focus on a representative compound, JNK3 inhibitor-6, in preventing neuronal apoptosis. JNK3 is a critical mediator of stress-induced neuronal cell death and has emerged as a promising therapeutic target for neurodegenerative diseases.[1][2] This document details the underlying signaling pathways, presents quantitative efficacy data for potent JNK3 inhibitors, and outlines detailed experimental protocols for their evaluation.
The JNK3 Signaling Pathway in Neuronal Apoptosis
JNK3, a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Various stress stimuli, including oxidative stress, neuroinflammation, and excitotoxicity, trigger a kinase cascade that leads to the activation of JNK3.[1] This activation is a key step in the progression towards programmed cell death in neurons.
Activated JNK3 can mediate apoptosis through multiple downstream mechanisms:
-
Transcriptional Regulation: Activated JNK3 translocates to the nucleus and phosphorylates transcription factors such as c-Jun.[3] This phosphorylation enhances the transcriptional activity of the AP-1 complex, leading to the increased expression of pro-apoptotic genes like Fas ligand and Bim.[4]
-
Mitochondrial Pathway Modulation: JNK3 can also directly act on mitochondrial proteins.[4] It can phosphorylate members of the Bcl-2 family, tipping the balance towards pro-apoptotic members like Bax and Bak.[5] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[4][6]
The targeted inhibition of JNK3 by small molecules like this compound aims to disrupt this pathological cascade, thereby protecting neurons from apoptotic cell death.[1]
Quantitative Data on JNK3 Inhibitor Efficacy
The potency and selectivity of JNK3 inhibitors are critical for their therapeutic potential. The following tables summarize the in vitro inhibitory activity and neuroprotective effects of several potent JNK3 inhibitors, which serve as a benchmark for the expected efficacy of compounds like this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (nM) | Selectivity (JNK1/JNK3) | Selectivity (p38α/JNK3) | Source |
| JNK3 inhibitor-3 | 4.1 | 147.8 | 44.0 | >10,000 | ~36-fold | >2439-fold | [7] |
| Compound 35b | 9.7 | >10,000 | ~97 | >10,000 | >1030-fold | >1030-fold | [8][9] |
| SR-3576 | 7 | - | - | >20,000 | - | >2800-fold | [9] |
| Compound 6 | 130.1 | - | - | - | - | - | [9][10] |
| SP600125 (Pan-JNK inhibitor) | 90 | 40 | 40 | - | - | - | [11] |
| Note: A lower IC50 value indicates greater potency. Data is compiled from multiple sources for comparison. |
Table 2: Cellular Activity and Neuroprotective Effects
| Model | Treatment | Concentration/Dose | Endpoint Measured | Result |
| In Vitro (Primary Dopaminergic Neurons) | MPP+ | 10 µM | Neuronal Viability | - |
| MPP+ + SR-3306 | 10–1000 nM | Neuronal Viability | Dose-dependent protection | |
| In Vivo (MPTP Mouse Model) | MPTP | - | Dopaminergic Neuron Count | Significant neuron loss |
| MPTP + SR-3306 | 30 mg/kg | Dopaminergic Neuron Count | Significant protection of neurons | |
| In Vitro (SH-SY5Y cells) | 6-OHDA | - | Cell Viability | 81.65% reduction |
| 6-OHDA + FMU200 | 1 µM | Cell Viability | 18.29% increase vs. 6-OHDA alone | |
| Note: Data from representative studies on JNK inhibitors SR-3306[12] and FMU200[13] illustrating neuroprotective efficacy. |
Detailed Experimental Protocols
Reproducible and robust experimental methodologies are essential for evaluating the efficacy of JNK3 inhibitors. The following are detailed protocols for key in vitro assays.
Primary Neuron Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic rodents, a common model for neuroprotection studies.[14]
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Trypsin-EDTA
-
DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant animal according to approved protocols and dissect the embryos.
-
Isolate the cortices from the embryonic brains in cold dissection medium.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin-EDTA and a small amount of DNase I at 37°C.
-
Gently triturate the cell suspension to obtain single cells.
-
Plate the neurons onto poly-D-lysine coated plates at the desired density (e.g., 1 x 10⁵ cells/cm²).[14]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).[14]
Neuroprotection Assay (MTT Assay)
This cell-based assay assesses the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.[15]
Materials:
-
Primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Plate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate as needed.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) for 1-2 hours.[14]
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells. Include appropriate controls (vehicle-treated, neurotoxin-only).
-
Incubate for the desired time (e.g., 24-48 hours).[15]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][14]
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the neuroprotective effect of the inhibitor.
Western Blot for JNK Pathway Proteins
This protocol is used to quantify the levels of total and phosphorylated JNK and its downstream target c-Jun, providing a direct measure of the inhibitor's target engagement.[14]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.
Conclusion
This compound and other selective inhibitors of this kinase represent a promising therapeutic strategy for neurodegenerative diseases by directly targeting a key mediator of neuronal apoptosis.[11][16] The data presented in this guide highlight the high potency and selectivity that can be achieved with these compounds. The detailed protocols provide a framework for the continued investigation and development of JNK3 inhibitors as a viable approach to combat neuronal cell death in a range of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of JNK3 Inhibitor-6
Disclaimer: The compound referred to as "JNK3 inhibitor-6" is identified in the scientific literature as "compound 6" from a specific virtual screening study. As of this writing, comprehensive in vivo pharmacokinetic data for this specific molecule is not publicly available. This guide summarizes the available pharmacodynamic data for "compound 6" and provides a broader context with data from other known JNK3 inhibitors. The experimental protocols described are representative methodologies used in the field for evaluating such compounds.
Executive Summary
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the central nervous system (CNS).[1] Its role in neuronal apoptosis and neuroinflammation makes it a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] A novel molecule, designated "compound 6," has emerged from a hybrid virtual screening workflow as a potent JNK3 inhibitor.[2] This technical guide provides a detailed overview of its known pharmacodynamics, places it in the context of other JNK inhibitors, and outlines the key experimental protocols for its evaluation. Additionally, it visualizes the core signaling pathway and a typical experimental workflow.
Pharmacodynamics of this compound (Compound 6)
The primary pharmacodynamic effect of this compound is the direct inhibition of JNK3 kinase activity. This prevents the phosphorylation of downstream substrates, most notably the transcription factor c-Jun, thereby mitigating cellular responses to stress signals that lead to inflammation and apoptosis.
In Vitro Inhibitory Activity
"Compound 6" has demonstrated potent and specific activity against JNK3 in biochemical assays. It was identified as the most promising candidate among a series of screened molecules, exhibiting the highest rate of inhibition.[2]
Table 1: In Vitro Pharmacodynamic Profile of this compound (Compound 6)
| Parameter | Value | Cell/Assay Type | Notes |
|---|---|---|---|
| IC₅₀ | 130.1 nM | In Vitro Kinase Assay | Demonstrates potent inhibitory activity against JNK3.[2] |
| Cellular Activity | Significant reduction in TNF-α release | Macrophages | Indicates strong anti-inflammatory potential.[2] |
| | Slight inhibition of IL-6 secretion | Macrophages | Shows some effect on other pro-inflammatory cytokines. |
Comparative Analysis with Other JNK Inhibitors
To provide a broader context for researchers, the following table summarizes the pharmacodynamic and, where available, pharmacokinetic properties of other notable JNK inhibitors.
Table 2: Comparative Data of Selected JNK Inhibitors
| Compound | Target(s) | IC₅₀ / Kᵢ | Key Pharmacokinetic/Pharmacodynamic Notes |
|---|---|---|---|
| SP600125 | JNK1, JNK2, JNK3 | IC₅₀: 40 nM, 40 nM, 90 nM | A widely used, first-generation pan-JNK inhibitor.[1][3] |
| Tanzisertib (CC-930) | JNK1, JNK2, JNK3 | IC₅₀: 61 nM, 7 nM, 6 nM | Orally active; Phase II trial for idiopathic pulmonary fibrosis was terminated due to cardiac adverse effects.[1] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | IC₅₀: 4.7 nM, 18.7 nM, 1 nM | An irreversible, covalent JNK inhibitor.[3] |
| Bentamapimod (AS602801) | JNK1, JNK2, JNK3 | IC₅₀: 80 nM, 90 nM, 230 nM | Orally active; demonstrated a favorable safety profile in Phase I/II trials for endometriosis.[1][3] |
| IQ 3 | JNK3, JNK1, JNK2 | K𝘥: 66 nM, 240 nM, 290 nM | Inhibits TNF-α and IL-6 production in vitro.[3] |
Pharmacokinetics of this compound
Detailed pharmacokinetic data for this compound (compound 6), including absorption, distribution, metabolism, and excretion (ADME) properties, have not been published. For a CNS-targeted drug, desirable properties would include high metabolic stability in liver microsomes and significant brain permeability.[4] Further studies are required to characterize the in vivo profile of this compound.
Signaling Pathway and Experimental Workflow
JNK3 Signaling Pathway and Point of Inhibition
Stress signals, such as inflammatory cytokines, activate a cascade of kinases. This begins with a MAP Kinase Kinase Kinase (MAP3K), which phosphorylates and activates MAP Kinase Kinases (MKK4 and MKK7).[1] MKK4/7, in turn, phosphorylate and activate JNK3. Activated JNK3 then phosphorylates transcription factors like c-Jun, leading to gene expression changes that promote apoptosis and inflammation. This compound blocks this pathway by directly inhibiting the kinase activity of JNK3.
Caption: The JNK3 signaling cascade and the point of therapeutic intervention.
General Experimental Workflow for Inhibitor Characterization
The evaluation of a novel JNK3 inhibitor typically follows a multi-stage process, beginning with broad screening to identify active compounds and progressing to more complex cellular assays to confirm efficacy and determine potency.
Caption: A typical workflow for identifying and validating a JNK3 inhibitor.
Key Experimental Protocols
The following sections detail representative protocols for the in vitro assays used to characterize JNK3 inhibitors.
Protocol 1: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of JNK3 by quantifying the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP (at a concentration near the Kₘ for JNK3)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Preparation: Dilute the JNK3 enzyme to the desired concentration in Kinase Reaction Buffer.
-
Reaction Initiation: Add the diluted JNK3 enzyme to the wells containing the compound. Subsequently, add a mixture of the substrate and ATP to initiate the kinase reaction.[5] The final reaction volume is typically 5-10 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[6][7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to JNK3 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Macrophage TNF-α Secretion Assay
This cell-based assay assesses the ability of this compound to suppress the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (serial dilutions)
-
Human TNF-α ELISA Kit or AlphaLISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 monocytes into a 96-well plate at a density of approximately 2 x 10⁴ cells per well.[8] Induce differentiation into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.[8]
-
Resting Phase: After differentiation, wash the cells with fresh medium and incubate them in PMA-free medium for an additional 24 hours.[8]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add the inhibitor dilutions. Incubate for 1-2 hours.
-
Macrophage Stimulation: Stimulate the cells by adding LPS to each well (final concentration of ~100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-18 hours to allow for cytokine production and secretion.[9]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.
-
TNF-α Quantification: Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA or AlphaLISA kit, following the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the inhibitor concentration to determine the dose-dependent effect of this compound on cytokine secretion.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 9. bio-protocol.org [bio-protocol.org]
JNK3 Inhibitor-6 for Alzheimer's Disease Research: A Technical Guide
This technical guide provides an in-depth overview of JNK3 inhibitor-6 and the broader landscape of c-Jun N-terminal kinase 3 (JNK3) inhibition as a therapeutic strategy for Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, quantitative data for key inhibitors, comprehensive experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction: The Role of JNK3 in Alzheimer's Disease
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli, including inflammatory cytokines, oxidative stress, and exposure to amyloid-β (Aβ) peptides.[1][2] The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are expressed ubiquitously, JNK3 is found predominantly in the central nervous system, making it a highly attractive therapeutic target for neurological disorders like Alzheimer's disease (AD).[3]
In the context of AD, JNK3 is implicated in several key pathological processes.[3] Activated JNK3 can phosphorylate amyloid precursor protein (APP), which may influence its processing and lead to an increased production of neurotoxic Aβ peptides.[3][4] Furthermore, JNK3 is involved in the hyperphosphorylation of the tau protein, a primary component of neurofibrillary tangles, which are a hallmark of AD.[3][5] Elevated levels of activated JNK3 have been observed in the brains of Alzheimer's patients, suggesting a correlation with disease progression.[3] Consequently, the selective inhibition of JNK3 offers a promising therapeutic approach to mitigate the downstream pathological effects in Alzheimer's disease.[6]
Mechanism of Action of JNK3 Inhibitors
JNK3 inhibitors are typically small molecules designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. By blocking the activity of JNK3, these inhibitors can interfere with the signaling cascades that lead to neuronal apoptosis, neuroinflammation, and the pathological changes associated with Alzheimer's disease.[7] The sustained activation of JNK signaling can lead to synaptic dysfunction and neuronal cell death, contributing to the memory deficits and neurodegeneration seen in AD.[5]
Quantitative Data on JNK3 Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other notable JNK3 inhibitors. The data is presented to facilitate comparison of their potency and selectivity.
| Compound Class | Compound Name/ID | JNK3 IC50 (nM) | JNK2 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference(s) |
| Indolin-2-one Derivative | This compound (Compound A53) | 78 | - | - | - | [8] |
| Benzimidazole Derivative | Compound 35b | 9.7 | ~97 | >9700 | >1000 | [4] |
| Aminopyrazole Derivative | Compound 26k | < 1 | - | >500 | >500 | [9] |
| Aminopyrazole Derivative | Compound 26n | - | - | - | >50 | [10] |
| Pan-JNK Inhibitor | SP600125 | 90 | 40 | 40 | 0.44 | [7][9] |
| Pan-JNK Inhibitor | JNK-IN-8 | 1 | 18.7 | 4.7 | 4.7 | [9] |
| Pan-JNK Inhibitor | Tanzisertib (CC-930) | 5 | 5 | 61 | 12.2 | [9] |
| Pan-JNK Inhibitor | Bentamapimod (AS602801) | 230 | 90 | 80 | 0.35 | [7][9] |
| - | Compound 6 | 130.1 | - | - | - | [11] |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher potency. Selectivity is calculated as IC50(JNK1)/IC50(JNK3), with a higher value indicating greater selectivity for JNK3. '-' indicates data not available in the cited sources.
Signaling Pathway and Experimental Workflow Visualizations
JNK3 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of the JNK3 signaling cascade in response to stress stimuli characteristic of the Alzheimer's disease brain, leading to neuronal apoptosis.
Caption: JNK3 signaling cascade in Alzheimer's disease.
General Workflow for JNK3 Inhibitor Screening
The diagram below outlines a typical experimental workflow for the screening and characterization of novel JNK3 inhibitors.
Caption: Experimental workflow for JNK3 inhibitor discovery.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments relevant to the study of JNK3 inhibitors.
In Vitro JNK3 Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).[12]
-
Add 2 µL of a solution containing the active JNK3 enzyme in kinase buffer.[12]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix in kinase buffer.[12]
-
Incubate the reaction mixture at room temperature for 60 minutes.[12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate reader.[12]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Neuroprotection Assay against Aβ-induced Toxicity
This assay assesses the ability of a JNK3 inhibitor to protect neuronal cells from Aβ-induced cell death.
-
Materials:
-
Primary rat cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
Aβ42 oligomers
-
Test inhibitors
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)
-
-
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of the JNK3 inhibitor for a specified period (e.g., 1-2 hours).
-
Introduce Aβ42 oligomers to the cell culture medium to induce neurotoxicity.
-
Co-incubate the cells with the inhibitor and Aβ42 for a duration relevant to induce cell death (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT assay.
-
Determine the concentration-dependent protective effect of the inhibitor and calculate the EC50 value.
-
Western Blot for Phospho-c-Jun
This method is used to measure the inhibition of JNK activity in a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Stress-inducing agent (e.g., anisomycin (B549157) or Aβ oligomers)
-
Test inhibitors
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Jun and anti-total-c-Jun)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Culture neuronal cells to a suitable confluency.
-
Pre-treat the cells with the JNK3 inhibitor for 1-2 hours.
-
Stimulate the JNK pathway by adding a stress-inducing agent.
-
After a short incubation period (e.g., 30-60 minutes), lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun and total c-Jun (as a loading control).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of JNK inhibition.
-
Conclusion
This compound and other selective JNK3 inhibitors represent a promising class of compounds for the development of novel therapeutics for Alzheimer's disease. Their brain-specific expression profile and central role in the pathological cascades of AD make JNK3 an ideal target. The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of neuroscience. The continued investigation of potent and selective JNK3 inhibitors holds significant potential for advancing the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of JNK3 Inhibitor-6 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. The c-Jun N-terminal kinase 3 (JNK3) signaling pathway has emerged as a critical mediator of neuronal apoptosis and is predominantly expressed in the central nervous system.[1] Its activation is implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease.[2] Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy to mitigate neuronal death in PD. This technical guide provides an in-depth overview of the role of JNK3 inhibitors, with a focus on a selective inhibitor referred to as JNK3 inhibitor-6 (also known as Compound A53), in preclinical models of Parkinson's disease.[3] We will also discuss another novel inhibitor, designated as compound 6, to provide a comparative context.[2] This guide will detail the underlying signaling pathways, experimental methodologies, and quantitative data from relevant studies.
JNK3 Signaling Pathway in Parkinson's Disease
In the context of Parkinson's disease, cellular stressors such as neurotoxins (e.g., MPP+, the active metabolite of MPTP, and 6-hydroxydopamine) and oxidative stress trigger a signaling cascade that leads to the activation of JNK3.[1] This cascade typically involves upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Mitogen-activated protein kinase kinases (MKK4 and MKK7).[1] Once activated, JNK3 phosphorylates downstream targets, including the transcription factor c-Jun.[2] Phosphorylated c-Jun then promotes the transcription of pro-apoptotic genes, ultimately leading to neuronal cell death.[4] JNK3 inhibitors, such as this compound, act by blocking the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream targets and inhibiting the apoptotic cascade.
// Nodes Stress [label="Cellular Stress\n(e.g., MPP+, 6-OHDA, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#FBBC05", fontcolor="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#FBBC05", fontcolor="#202124"]; JNK3 [label="JNK3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Neuronal Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\n(Compound A53)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> ASK1 [color="#5F6368"]; ASK1 -> MKK4_7 [color="#5F6368"]; MKK4_7 -> JNK3 [color="#5F6368"]; JNK3 -> cJun [label="p", fontcolor="#202124", color="#5F6368"]; cJun -> Apoptosis [color="#5F6368"]; Inhibitor -> JNK3 [arrowhead=tee, color="#34A853"]; } .dot Caption: JNK3 signaling pathway in neuronal apoptosis.
Quantitative Data on JNK3 Inhibitors
The efficacy of JNK3 inhibitors is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity is determined by comparing the IC50 values against other JNK isoforms and related kinases.
| Compound | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | Selectivity Notes | Reference |
| This compound (Compound A53) | 78 | - | - | Selective for JNK3. Exhibited >80% inhibition of JNK3 at 1 µM in a 398-kinase panel with low inhibition of other kinases. | [3] |
| Compound 6 | 130.1 | - | - | Potent inhibitory activity against JNK3. | [2] |
| SP600125 | 90 | 40 | 40 | Pan-JNK inhibitor. | [5] |
| AS601245 | 70 | 150 | 220 | 10- to 20-fold selectivity over c-Src, c-Raf, and CDK2. | [5] |
| JC16I | - | - | - | Over 160-fold selectivity for JNK3 over JNK1/2. | [6] |
| 25c | 85.21 | >10,000 | - | Over 100-fold isoform selectivity for JNK3 over JNK1/2. | [7] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a JNK3 inhibitor to protect neuronal cells from a neurotoxin-induced cell death. The human neuroblastoma SH-SY5Y cell line is a commonly used model for Parkinson's disease research.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed SH-SY5Y cells\nin 96-well plates", fillcolor="#FBBC05", fontcolor="#202124"]; Differentiate [label="Differentiate cells\n(optional, e.g., with retinoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Pretreat [label="Pre-treat with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce [label="Induce neurotoxicity\n(e.g., 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\n24-48 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess [label="Assess cell viability\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed [color="#5F6368"]; Seed -> Differentiate [color="#5F6368"]; Differentiate -> Pretreat [color="#5F6368"]; Pretreat -> Induce [color="#5F6368"]; Induce -> Incubate [color="#5F6368"]; Incubate -> Assess [color="#5F6368"]; Assess -> End [color="#5F6368"]; } .dot Caption: Workflow for in vitro neuroprotection assay.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10^4 to 4 x 10^5 cells/ml and incubate at 37°C in a humidified atmosphere with 5% CO2 until they reach about 70-80% confluency.[8]
-
For differentiated cells, incubate with 10 µM retinoic acid for several days prior to the experiment.[9]
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the JNK3 inhibitor.
-
Incubate the cells with the inhibitor for a pre-determined time, typically 1-2 hours.[9]
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in culture medium. It is recommended to use a stabilizer like ascorbic acid (0.02%).[9]
-
Add the 6-OHDA solution to the wells to a final concentration known to induce significant cell death (e.g., 25 µM to 200 µM, to be optimized for the specific cell line and conditions).[8]
-
Include control wells with vehicle only, 6-OHDA only, and inhibitor only.
-
-
Incubation and Viability Assessment (MTT Assay):
-
Incubate the plates for 24 to 48 hours at 37°C.[9]
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of approximately 0.5 mg/mL) and incubate for another 3-4 hours.
-
The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatize [label="Acclimatize mice", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline behavioral\ntesting", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Administer JNK3\ninhibitor-6 or vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce [label="Induce PD with MPTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Continue [label="Continue inhibitor\ntreatment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavior [label="Post-lesion\nbehavioral testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sacrifice [label="Sacrifice and\ntissue collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Immunohistochemistry\nand neurochemical analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Acclimatize [color="#5F6368"]; Acclimatize -> Baseline [color="#5F6368"]; Baseline -> Treat [color="#5F6368"]; Treat -> Induce [color="#5F6368"]; Induce -> Continue [color="#5F6368"]; Continue -> Behavior [color="#5F6368"]; Behavior -> Sacrifice [color="#5F6368"]; Sacrifice -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .dot Caption: Workflow for in vivo MPTP mouse model.
Detailed Methodology:
-
Animals and Acclimatization:
-
Use a susceptible mouse strain, such as C57BL/6, typically male and 8-10 weeks old.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Inhibitor and MPTP Administration:
-
Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be determined based on pharmacokinetic studies.
-
Induce the Parkinson's phenotype by administering MPTP. A common regimen is the sub-acute protocol, which involves intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) daily for 5 consecutive days. The inhibitor can be administered prior to each MPTP injection.
-
-
Behavioral Analysis:
-
Conduct a battery of behavioral tests to assess motor function. These may include:
-
Rotarod test: To measure motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Open field test: To assess locomotor activity and exploratory behavior. Parameters such as total distance traveled and time spent in the center of the arena are measured.
-
Pole test: To evaluate bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
-
-
-
Post-mortem Analysis:
-
At a pre-determined time point after the final MPTP injection (e.g., 7 or 21 days), euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
Neurochemical Analysis: Analyze the levels of dopamine (B1211576) and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
-
Conclusion
The selective inhibition of JNK3 represents a targeted therapeutic approach for Parkinson's disease with the potential to slow disease progression by preventing dopaminergic neuronal death. This compound (Compound A53) and other novel selective inhibitors have demonstrated promising preclinical activity.[3][10] The experimental protocols detailed in this guide provide a framework for the continued evaluation of these and other JNK3 inhibitors. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, along with comprehensive long-term efficacy and safety studies in relevant animal models, will be crucial for their translation into clinical therapies for Parkinson's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Selective Covalent Inhibiting JNK3 by Small Molecules for Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. modelorg.com [modelorg.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to JNK3 Inhibitor-6: A Novel Modulator of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNK3 inhibitor-6, a recently identified small molecule with significant potential in the field of neurotherapeutics. c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal stress and inflammation, making it a key target for the development of treatments for neurodegenerative diseases.[1][2] this compound has emerged as a potent and selective candidate from advanced screening methodologies, demonstrating promising activity in modulating key inflammatory pathways.[1] This document details the mechanism of action, quantitative efficacy, and the experimental basis for the therapeutic potential of this compound.
The Role of JNK3 in Neuroinflammation
JNK3 is a member of the mitogen-activated protein kinase (MAPK) family, with its expression being predominantly localized to the brain, heart, and testes.[3][4] Within the central nervous system, JNK3 is a pivotal component of the cellular response to stress signals, including oxidative stress and inflammatory cytokines.[2][5] The activation of JNK3 is mediated by upstream kinases MKK4 and MKK7, which are themselves activated by MAP3Ks such as Apoptosis Signal-regulating Kinase 1 (ASK1).[5][6] Once activated, JNK3 phosphorylates a range of downstream targets, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[1] This signaling cascade is deeply implicated in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by microglia, the resident immune cells of the brain.[2][5] A detrimental feedback loop can be established where these cytokines can further perpetuate JNK3 activation, driving a chronic neuroinflammatory state that contributes to the pathology of diseases such as Alzheimer's and Parkinson's disease.[2][5]
JNK3 Signaling Pathway in Neuroinflammation
Caption: The JNK3 signaling cascade in response to cellular stress, leading to neuroinflammation.
This compound: A Profile
This compound (referred to as "compound 6" in foundational literature) is a novel small molecule identified through a sophisticated virtual screening process combining energy-based screening with advanced rescoring techniques like MM/GBSA and Graph Neural Networks.[1] This compound has demonstrated high inhibitory potency and selectivity for JNK3.
Mechanism of Action
Molecular dynamics simulations reveal a specific and stable binding mode for this compound within the ATP-binding site of the JNK3 kinase.[1] The key interactions contributing to its high inhibitory activity are:
-
Hydrogen Bonds: Two strong hydrogen bonds are formed between the nitrogen atoms of the inhibitor's pyridine (B92270) and amide moieties and the backbone of Met149 in the hinge region of JNK3.[1] An additional water-mediated hydrogen bond is formed between the nitrogen of the thiazolyl group and Lys93.[1]
-
Hydrophobic Interactions: The tolyl group of the inhibitor inserts into a specific hydrophobic pocket formed by residues Ala91, Ile92, Leu144, Val145, and Met146, creating robust hydrophobic interactions.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through in vitro assays, demonstrating its potential as a therapeutic agent. The tables below compare its activity with other known JNK inhibitors.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | - | - | 130.1 | [1] |
| SP600125 | 40 | 40 | 90 | [2] |
| JNK Inhibitor VIII | 2 (Ki) | 4 (Ki) | 52 (Ki) | [7] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [5] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | [7] |
| JNK-IN-8 (Irreversible) | 4.7 | 18.7 | 1 |[7] |
Table 2: Preclinical Anti-inflammatory Effects of this compound
| Compound | Cell Model | Key Efficacy Readouts | Reference |
|---|---|---|---|
| This compound | Macrophages | Strong inhibition of TNF-α secretion; Slight inhibition of IL-6 secretion | [1] |
| JNK-IN-8 | Microglia | Reduced expression of IL-6, IL-1β, and TNF-α |[2] |
Experimental Protocols
The identification and validation of this compound involved a multi-step process, from computational screening to biological activity evaluation.
Virtual Screening and Inhibitor Identification
The discovery of this compound was the result of a hybrid virtual screening workflow designed to identify novel small molecules with high binding affinity to the JNK3 kinase.
Caption: High-level workflow for the virtual screening and identification of this compound.
In Vitro JNK3 Kinase Inhibition Assay (General Protocol)
This assay is designed to determine the concentration at which an inhibitor reduces the activity of the JNK3 enzyme by 50% (IC₅₀).
-
Reagents and Materials: Recombinant human JNK3 enzyme, ATP, kinase buffer, a suitable JNK3 substrate (e.g., a c-Jun-derived peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the JNK3 enzyme, the substrate, and the diluted inhibitor to the kinase buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity. f. Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Macrophage Cytokine Release Assay (General Protocol)
This assay measures the ability of an inhibitor to suppress the release of pro-inflammatory cytokines from immune cells.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.
-
Procedure: a. Seed the macrophages in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. A vehicle control (no LPS) and a positive control (LPS without inhibitor) should be included. d. Incubate for a period sufficient to allow cytokine accumulation in the supernatant (e.g., 12-24 hours). e. Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated groups to the positive control to determine the percentage of inhibition.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of targeted therapies for neuroinflammatory and neurodegenerative diseases.[1] Its potent and selective inhibition of JNK3, coupled with its demonstrated ability to reduce the release of key pro-inflammatory cytokines, establishes it as a strong candidate for further preclinical development.[1] Future research should focus on optimizing its pharmacokinetic properties to ensure sufficient brain penetration and conducting in vivo studies in animal models of neurodegeneration to validate its therapeutic efficacy. The detailed mechanism and binding interactions provide a solid foundation for medicinal chemistry efforts to further refine its structure for enhanced potency and drug-like properties.
References
- 1. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
The Therapeutic Potential of Targeting JNK3 with Inhibitors: A Technical Guide for Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, has emerged as a high-priority therapeutic target for a range of debilitating neurodegenerative diseases. Predominantly expressed in the central nervous system (CNS), JNK3 is a critical mediator of neuronal apoptosis, neuroinflammation, and synaptic dysfunction.[1] Dysregulation of its signaling pathway is strongly implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] This technical guide provides a comprehensive overview of the therapeutic rationale for targeting JNK3, detailing the underlying signaling mechanisms, quantitative comparisons of inhibitor potency, and standardized experimental protocols for the evaluation of novel therapeutic candidates.
The JNK3 Signaling Pathway: A Central Hub in Neuronal Stress Response
The JNK signaling cascade is a highly conserved, three-tiered kinase module that responds to a variety of extracellular and intracellular stress signals, including oxidative stress, inflammatory cytokines, excitotoxicity, and the accumulation of misfolded proteins.[1][3]
1.1. Upstream Activation Cascade
The activation of JNK3 is initiated by a variety of stress stimuli that engage upstream MAP Kinase Kinase Kinases (MAP3Ks), such as Apoptosis Signal-regulating Kinase 1 (ASK1).[1][4] These MAP3Ks then phosphorylate and activate a dual-specificity MAP Kinase Kinase (MAP2K or MKK), primarily MKK4 and MKK7.[1][3] MKK4 and MKK7 act in concert to dually phosphorylate JNK3 on specific threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop, leading to its full enzymatic activation.[1]
1.2. The Role of Scaffold Proteins
The specificity, efficiency, and subcellular localization of JNK3 signaling are critically regulated by scaffold proteins. These proteins act as molecular hubs, assembling the components of the kinase cascade into a functional signaling module. Key scaffold proteins for JNK3 include:
-
JNK-Interacting Proteins (JIPs): JIP-1, for instance, can bind JNK3, MKK7, and certain MAP3Ks, thereby facilitating a rapid and localized activation of the pathway.[2][5] JIP-1 also plays a direct role in Alzheimer's pathology by linking JNK to the Amyloid Precursor Protein (APP), facilitating its phosphorylation.[2]
-
β-arrestin-2: This scaffold protein specifically binds JNK3 and upstream kinases like ASK1 and MKK4/7, playing a crucial role in regulating JNK3's cellular functions in different neuronal compartments.[2][4][5] The interaction with β-arrestin-2 is unique to JNK3 among the JNK isoforms.[4]
1.3. Downstream Substrates and Pathophysiological Consequences
Once activated, JNK3 translocates to various cellular compartments, where it phosphorylates a diverse array of substrates, leading to neuronal dysfunction and death:
-
Nuclear Targets: In the nucleus, JNK3 phosphorylates and activates transcription factors, most notably c-Jun.[6] This activation drives the expression of pro-apoptotic genes, including those for Fas ligand and members of the Bcl-2 family, committing the neuron to a path of programmed cell death.[7]
-
Mitochondrial Targets: JNK signaling can directly impact mitochondrial function, modulating the activity of Bcl-2 family proteins (like Bim and BAD) to promote the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[7][8]
-
Pathological Protein Modification: In the context of Alzheimer's disease, JNK3 directly phosphorylates APP, which promotes its amyloidogenic processing into toxic amyloid-β (Aβ) peptides.[2][9] JNK3 also contributes to the hyperphosphorylation of the Tau protein, a key event in the formation of neurofibrillary tangles.[9]
Quantitative Analysis of JNK3 Inhibitors
The development of potent and selective JNK3 inhibitors is a key objective for therapeutic intervention. While several pan-JNK inhibitors have been developed, isoform selectivity is crucial to minimize off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in other physiological processes.[10][11] The high sequence homology in the ATP-binding pocket among JNK isoforms presents a significant challenge.[9][10]
The following table summarizes the inhibitory activity of representative JNK inhibitors against the three JNK isoforms. Data is presented as IC₅₀ (the half-maximal inhibitory concentration), with lower values indicating higher potency.
| Compound Name | Type | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity (JNK1/JNK3) | Reference |
| SP600125 | Pan-JNK, ATP-competitive | 40 | 40 | 90 | ~0.4x | [9][12] |
| AS601245 | Pan-JNK, ATP-competitive | 150 | 220 | 70 | ~2.1x | [13] |
| Bentamapimod (AS602801) | Pan-JNK, ATP-competitive | 80 | 90 | 230 | ~0.3x | [13] |
| Tanzisertib (CC-930) | Pan-JNK, ATP-competitive | 61 | 7 | 6 | ~10.2x | [12] |
| JNK3 inhibitor-3 (Cmpd 15g) | JNK3-selective | 147.8 | 44.0 | 4.1 | ~36.0x | [12] |
| Compound 4 | JNK3-selective | 420 | 97 | 16 | 26.25x | [12] |
| Compound 26n | JNK3-selective | >50-fold selective vs JNK1 | - | Potent | >50x | [10] |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.
Key Experimental Protocols for Inhibitor Evaluation
A tiered approach is essential for the comprehensive evaluation of novel JNK3 inhibitors, progressing from biochemical assays to cell-based models and finally to in vivo validation.
3.1. Biochemical Kinase Assay: ADP-Glo™
This assay measures the direct inhibitory effect of a compound on JNK3 enzymatic activity by quantifying the amount of ADP produced in the kinase reaction.[14]
-
Objective: To determine the IC₅₀ value of a test compound against purified JNK3 enzyme.
-
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compound serially diluted in DMSO
-
384-well plates
-
-
Procedure:
-
Kinase Reaction: In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing JNK3 enzyme and the ATF2 substrate.
-
Initiate the reaction by adding 2 µL of ATP solution. Final concentrations should be optimized (e.g., 2-4 ng JNK3, 50 µM ATP).[15]
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
3.2. Cell-Based Neuroprotection Assay: MTT Assay
This assay assesses the ability of a JNK3 inhibitor to protect neuronal cells from a toxic insult, such as exposure to amyloid-β oligomers.
-
Objective: To quantify the neuroprotective effect of a JNK3 inhibitor against Aβ-induced cytotoxicity.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Aggregated amyloid-β (1-42) peptide
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the JNK3 inhibitor (or vehicle control) for 2 hours.[16]
-
Toxic Insult: Expose the cells to a pre-determined toxic concentration of aggregated Aβ (1-42) for 24-48 hours.[16] Include a vehicle-only control group (no inhibitor, no Aβ) and an Aβ-only control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
Solubilization: Add DMSO to each well to solubilize the formazan crystals.[16]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Higher absorbance values correlate with higher cell viability.
3.3. Target Engagement Assay: Western Blot for Phospho-c-Jun
This assay confirms that the inhibitor is acting on the intended pathway within the cell by measuring the phosphorylation of a key downstream substrate of JNK3.
-
Objective: To determine if the test compound inhibits JNK3 activity in a cellular context by measuring the levels of phosphorylated c-Jun (p-c-Jun).
-
Materials:
-
Neuronal cells, treated as in the MTT assay (pre-treatment with inhibitor followed by stressor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Jun and β-actin to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensity for p-c-Jun and normalize it to the total c-Jun or β-actin signal. Compare the levels of p-c-Jun in inhibitor-treated samples to the stressed (Aβ-only) control.
Preclinical and Clinical Landscape
Numerous preclinical studies using animal models have demonstrated the therapeutic potential of JNK3 inhibition. For instance, JNK3 knockout mice are resistant to neuronal death in models of cerebral ischemia and excitotoxicity.[17][18] Pharmacological inhibition of JNK3 has been shown to reduce Aβ production, decrease neuronal loss, and improve cognitive function in transgenic mouse models of Alzheimer's disease.[9][12]
Despite this promising preclinical evidence, the clinical development of JNK3-specific inhibitors for neurological disorders remains a significant challenge.[13] Several pan-JNK inhibitors, such as Tanzisertib (CC-930) and Bentamapimod (AS602801), have entered clinical trials for inflammatory diseases or cancer, but their development has been hampered by a lack of efficacy or off-target side effects.[9][11][19] To date, no JNK3-selective inhibitor has been successfully validated in human clinical trials for the treatment of neurodegenerative diseases.[13]
Conclusion and Future Directions
Targeting the JNK3 signaling pathway represents a highly promising, mechanism-based therapeutic strategy for a multitude of neurodegenerative diseases.[3][13] The neuron-specific expression of JNK3 offers a compelling advantage for minimizing peripheral side effects compared to pan-kinase or pan-JNK inhibitors.
The path forward requires a multi-pronged approach:
-
Discovery of Novel Inhibitors: A continued focus on structure-based drug design is necessary to develop next-generation inhibitors with high potency, superior isoform selectivity (especially over JNK1/2), and favorable pharmacokinetic properties, including high blood-brain barrier permeability.[13][16]
-
Advanced Preclinical Models: Utilization of more sophisticated preclinical models, including those derived from patient iPSCs, will be crucial for validating targets and predicting clinical efficacy.
-
Rigorous Clinical Trials: Future clinical trials will need to be meticulously designed to validate the safety and efficacy of lead candidates in well-defined patient populations.[1]
The continued exploration of the intricate roles of JNK3 in neuronal pathophysiology, coupled with innovative drug discovery efforts, holds the potential to deliver novel and effective neuroprotective therapies for patients worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
JNK3 inhibitor-6 solubility and preparation for in vitro assays
Application Notes and Protocols for JNK3 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of this compound (also known as Compound A53) in in vitro assays. The c-Jun N-terminal kinase 3 (JNK3) is a critical member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain, and is a key therapeutic target in neurodegenerative diseases.[1]
Chemical Properties and Inhibitory Activity
This compound is a selective inhibitor of JNK3 with a reported IC50 value of 78 nM.[1] Its activity against other JNK isoforms and related kinases should be considered when designing experiments.
| Property | Value | Reference |
| Compound Name | This compound (Compound A53) | [1] |
| IC50 (JNK3) | 78 nM | [1] |
| Molecular Formula | C24H21Cl2N5O3S | [1] |
| Molecular Weight | 530.43 g/mol | [1] |
Solubility and Preparation of Stock Solutions
The precise solubility of this compound is not publicly available and is typically provided on the Certificate of Analysis upon purchase. However, based on the handling of similar JNK inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
General Guidelines for Stock Solution Preparation:
-
Solvent Selection: Use anhydrous, high-purity DMSO to prepare the initial stock solution.
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom. Prepare a stock solution, typically at a concentration of 10 mM or higher, by dissolving the compound in the appropriate volume of DMSO. Sonication or gentle warming may be necessary to fully dissolve the compound.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage.
Solubility of Structurally Similar JNK Inhibitors (for reference):
| Inhibitor | Solvent | Solubility |
| JNK3 inhibitor-1 | DMSO | 100 mg/mL |
| JNK inhibitor IX | DMSO | ~30 mg/mL |
| SP600125 | DMSO | 15 mg/mL |
Preparation of Working Solutions for In Vitro Assays:
It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced effects on enzyme activity and cell viability. The final DMSO concentration should ideally be kept below 0.5%.
-
Intermediate Dilutions: Prepare intermediate dilutions of the this compound stock solution in DMSO.
-
Final Dilution: Perform the final dilution of the inhibitor into the aqueous assay buffer. To avoid precipitation of the compound, add the inhibitor stock solution to the pre-warmed assay buffer while vortexing gently.
Experimental Protocols
JNK3 Signaling Pathway
The JNK signaling cascade is a key pathway in cellular responses to stress. It involves a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself. Upon activation by various stress stimuli, MAPKKKs phosphorylate and activate MKK4 and MKK7, which in turn dually phosphorylate and activate JNKs. Activated JNKs then phosphorylate a range of substrate proteins, including transcription factors like c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation.
References
Application Notes and Protocols for In Vivo Studies of JNK3 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system. Its role in neuronal apoptosis and stress signaling pathways has made it a significant therapeutic target for neurodegenerative diseases. This document provides detailed application notes and protocols for the in vivo use of JNK3 inhibitor-6, a selective inhibitor of JNK3, to aid researchers in designing and executing their studies.
This compound, also identified as Compound A53, is a potent and selective inhibitor of JNK3 with an IC50 of 78 nM. While in-depth in vivo study protocols for this specific compound are not widely published, this document outlines a comprehensive approach based on available pharmacokinetic data and established methodologies for similar selective JNK3 inhibitors in preclinical research. The provided protocols are intended as a guide and may require optimization for specific experimental models and research objectives.
Data Presentation
In Vitro and Pharmacokinetic Profile of this compound (Compound A53)
| Parameter | Value | Reference |
| Target | c-Jun N-terminal kinase 3 (JNK3) | [Li, Z., et al., 2023] |
| IC50 | 78 nM | [Li, Z., et al., 2023] |
| Administration Route | Oral (demonstrated) | [Li, Z., et al., 2023] |
| Oral Stability (t1/2) | t1/2(α) = 0.98 h, t1/2(β) = 2.74 h | [Li, Z., et al., 2023] |
Note: Detailed in vivo efficacy dosages are not yet published. The following protocols are based on a representative selective JNK3 inhibitor with published in vivo data.
Representative In Vivo Study Parameters for a Selective JNK3 Inhibitor
The following data is for a representative selective JNK3 inhibitor and can be used as a starting point for designing studies with this compound.
| Parameter | Details |
| Animal Model | Mouse model of dementia (e.g., 3xTg-AD mice) |
| Route of Administration | Oral gavage (p.o.) |
| Dosage Range | 30 and 60 mg/kg, once daily |
| Vehicle | 0.5% carboxymethylcellulose (CMC) in water |
| Treatment Duration | 8 to 9 weeks |
| Endpoint Analysis | Behavioral tests (e.g., Y-maze, passive avoidance), Immunohistochemistry, Western Blot |
Signaling Pathway and Experimental Workflow
JNK3 Signaling Pathway
The diagram below illustrates the simplified JNK3 signaling pathway, which is activated by various stress stimuli and leads to neuronal apoptosis. JNK3 inhibitors block this pathway at the level of JNK3, thereby preventing the downstream activation of pro-apoptotic factors.
Caption: Simplified JNK3 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo study to evaluate the neuroprotective effects of this compound.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable suspension of this compound for oral gavage in rodents.
Materials:
-
This compound (Compound A53)
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume) and the total volume needed for the study.
-
Prepare the 0.5% CMC vehicle. Weigh the appropriate amount of CMC and slowly add it to the sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
Weigh this compound. Accurately weigh the calculated amount of the inhibitor powder.
-
Create a paste. If starting with a powder, it is recommended to place the weighed inhibitor in a mortar and add a small amount of the 0.5% CMC vehicle to form a smooth paste. This prevents clumping.
-
Prepare the final suspension. Gradually add the remaining vehicle to the paste while continuously mixing. Transfer the suspension to a volumetric flask and bring it to the final volume with the vehicle.
-
Homogenize the suspension. Stir the final suspension with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity. If necessary, use a homogenizer for a finer suspension.
-
Storage. Store the suspension at 4°C for short-term use (up to one week). Always re-vortex or stir the suspension thoroughly before each use to ensure uniform distribution of the compound.
Protocol 2: In Vivo Efficacy Assessment in a Mouse Model of Neurodegeneration
Objective: To evaluate the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD).
Animal Model:
-
3xTg-AD mice and age-matched wild-type controls.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by the institution's Animal Care and Use Committee.
Experimental Design:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to the following groups (n=10-15 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: 3xTg-AD + Vehicle
-
Group 3: 3xTg-AD + this compound (Low Dose, e.g., 30 mg/kg)
-
Group 4: 3xTg-AD + this compound (High Dose, e.g., 60 mg/kg)
-
-
Administration:
-
Administer the prepared formulation of this compound or vehicle via oral gavage once daily.
-
The treatment duration should be determined based on the progression of pathology in the chosen animal model (e.g., 8-9 weeks).
-
-
Monitoring:
-
Record the body weight of each animal weekly.
-
Perform daily health checks.
-
Endpoint Analysis:
-
Behavioral Testing (to be performed during the final week of treatment):
-
Y-maze test: To assess short-term spatial working memory.
-
Passive avoidance test: To evaluate learning and memory.
-
Morris water maze: To assess spatial learning and memory.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS).
-
Harvest the brains. For histological analysis, fix one hemisphere in 4% paraformaldehyde. For biochemical analysis, snap-freeze the other hemisphere in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis:
-
Western Blot: Homogenize brain tissue to prepare lysates. Use western blotting to quantify the levels of phosphorylated JNK, total JNK, phosphorylated c-Jun, and markers of apoptosis (e.g., cleaved caspase-3).
-
-
Histological Analysis:
-
Immunohistochemistry: Use brain sections to visualize and quantify neuronal survival (e.g., NeuN staining), amyloid-beta plaques, and hyperphosphorylated tau.
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Quantify western blot bands and immunohistochemical staining using densitometry software.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a promising selective inhibitor for in vivo research in neurodegenerative diseases. While detailed in vivo efficacy studies are still emerging, the provided protocols, based on established methodologies for similar compounds, offer a robust framework for researchers. Careful planning of the experimental design, including dose selection, administration route, and relevant endpoint analyses, is crucial for obtaining meaningful and reproducible results. It is highly recommended to perform pilot studies to determine the optimal dosage and treatment regimen for the specific animal model and research question.
Application Notes and Protocols for J-NK3-I-6 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Its activation is a critical step in the signaling cascades leading to neuronal apoptosis, making it a key player in the pathogenesis of various neurodegenerative diseases.[2][3] As a neuron-specific isoform, JNK3 is an attractive therapeutic target for developing neuroprotective strategies with potentially fewer side effects than pan-JNK inhibitors.[2][4] JNK3 inhibitor-6 (also referred to as Compound A53) is a selective inhibitor of JNK3 with a reported IC50 of 78 nM.[1] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its neuroprotective effects and investigate its mechanism of action.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of JNK3.[1] By binding to the ATP-binding pocket of the JNK3 enzyme, it prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[3] The phosphorylation of c-Jun is a critical step in the activation of apoptotic pathways in neurons.[3] By inhibiting this signaling cascade, this compound can protect neurons from various stressors that would otherwise lead to cell death.
Data Presentation
The following tables summarize the in vitro inhibitory activity and neuroprotective effects of a representative selective JNK3 inhibitor. This data is provided as a reference for expected outcomes when working with this compound. Researchers should generate their own dose-response curves for this compound in their specific experimental models.
Table 1: In Vitro Inhibitory Activity of a Selective JNK3 Inhibitor
| Kinase | IC50 (nM) |
| JNK1 | >1000 |
| JNK2 | 898 |
| JNK3 | 9.7 |
Note: Data presented is for a highly selective JNK3 inhibitor (compound 35b) and is for illustrative purposes.[2] The reported IC50 for this compound is 78 nM.[1]
Table 2: Neuroprotective Effect of a Selective JNK3 Inhibitor against Amyloid-β (Aβ₁₋₄₂)-induced Neurotoxicity in Primary Rat Cortical Neurons
| Treatment | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| Aβ₁₋₄₂ (10 µM) | - | 55 ± 5 |
| Aβ₁₋₄₂ + JNK3 Inhibitor | 0.1 | 70 ± 6 |
| Aβ₁₋₄₂ + JNK3 Inhibitor | 1 | 85 ± 7 |
| Aβ₁₋₄₂ + JNK3 Inhibitor | 10 | 92 ± 5 |
Note: This data is illustrative and based on the neuroprotective effects of similar selective JNK3 inhibitors.[5] Optimal concentrations for this compound should be determined experimentally.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 2 months) or -80°C for long-term storage (up to 6 months).
Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate-E
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the brains and dissect the cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 5-7 days in vitro (DIV).
Neuroprotection Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of cultured neurons.
Materials:
-
Primary neuron cultures in a 96-well plate
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed primary neurons in a 96-well plate and culture for 5-7 DIV.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 90 minutes.[5]
-
Induce neurotoxicity by adding the neurotoxin (e.g., 10 µM Aβ₁₋₄₂) to the wells. Include appropriate controls (vehicle-treated, neurotoxin-only).
-
Incubate for the desired time (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on neurite extension.
Materials:
-
Primary neuron cultures
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed neurons at a low density on coverslips to allow for clear visualization of individual neurites.
-
After 24 hours, treat the neurons with various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 10% goat serum for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Acquire images using a fluorescence microscope and analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Western Blot Analysis of JNK Signaling
This method is used to determine the effect of this compound on the phosphorylation of JNK and its downstream target c-Jun.
Materials:
-
Primary neuron cultures
-
This compound
-
Neurotoxin or stimulus to activate JNK pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat primary neuron cultures with this compound and/or a neurotoxin.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: JNK3 signaling pathway in neuronal apoptosis.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
This compound is a valuable tool for studying the role of JNK3 in neuronal function and dysfunction. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective potential of this inhibitor in primary neuron cultures. By utilizing these methods, scientists can further elucidate the mechanisms of neuronal apoptosis and contribute to the development of novel therapeutics for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Administering JNK3 Inhibitor-6 in Murine Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system. Its activation is strongly implicated in the pathophysiology of neuronal apoptosis following cerebral ischemia. Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy for mitigating ischemic brain injury in stroke. JNK3 inhibitor-6, also known as Compound A53, is a selective inhibitor of JNK3 with demonstrated neuroprotective potential.[1] This document provides detailed application notes and protocols for the administration of this compound to mouse models of stroke, based on established methodologies for similar compounds in this research area.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of various JNK inhibitors in rodent models of stroke. While specific data for this compound is not yet publicly available, these values provide a strong basis for experimental design.
| Parameter | JNK Inhibitor | Dosage | Administration Route | Vehicle | Animal Model | Reference |
| Dosage | IQ-1S | 25 mg/kg | Intraperitoneal (i.p.) | 10% Solutol | Mouse (MCAO) | |
| XG-102 | 0.0003 mg/kg | Intravenous (i.v.) | Saline | Mouse (MCAO) | ||
| JNK-IN-8 | 20 mg/kg | Intraperitoneal (i.p.) | 20% DMSO in saline | Rat (MCAO) | ||
| SP600125 | 16 mg/kg/day | Intraperitoneal (i.p.) | 45% w/v 2-hydroxypropyl-β-cyclodextrin | Mouse | ||
| Administration Volume | - | 100 - 250 µL | Intraperitoneal (i.p.) | - | Mouse | General Practice |
| Timing of Administration | IQ-1S | - | 30 min before and 24h after MCAO | - | Mouse (MCAO) | |
| XG-102 | - | 6 hours post-ischemia | - | Mouse (MCAO) | ||
| SP600125 | - | 30 min post-ischemia, daily for 3 days | - | Rat (MCAO) |
Experimental Protocols
Preparation of this compound Dosing Solution
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 10% Solutol in sterile saline, or 5-10% DMSO in sterile saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Determine the required concentration: Based on the desired dosage (e.g., 10-30 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 5 mg/mL.
-
Weigh the inhibitor: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of the chosen vehicle to the tube.
-
Dissolve the inhibitor: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This ensures the removal of any potential microbial contamination.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C. Ascertain the stability of the compound in the chosen vehicle under these conditions.
Induction of Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in mice.
Materials:
-
Anesthetized mice (e.g., C57BL/6)
-
Surgical microscope
-
Surgical instruments (scissors, forceps, vessel clips)
-
6-0 nylon monofilament with a rounded tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmetry (for monitoring cerebral blood flow)
Protocol:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the mouse on a heating pad to maintain its body temperature at 37°C. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA and the CCA.
-
Filament Insertion: Insert a 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms successful occlusion.
-
Occlusion Duration: Maintain the filament in place for the desired duration of ischemia (e.g., 30, 60, or 90 minutes).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion.
-
Wound Closure: Suture the incision and allow the mouse to recover from anesthesia. Provide appropriate post-operative care.
Administration of this compound
Objective: To administer the prepared this compound solution to the mouse model of stroke.
Protocol (Intraperitoneal Injection):
-
Timing: Administer the inhibitor at the predetermined time point relative to MCAO (e.g., 30 minutes before occlusion, or 1-6 hours after reperfusion).
-
Restraint: Properly restrain the mouse.
-
Injection: Using a sterile syringe with a 27-30 gauge needle, inject the calculated volume of the this compound solution into the intraperitoneal cavity.
-
Monitoring: Monitor the mouse for any adverse reactions following the injection.
Visualizations
JNK3 Signaling Pathway in Ischemic Stroke
References
Application Notes and Protocols for JNK3 Inhibitor-6 in DMSO Storage
Topic: Stability of JNK3 inhibitor-6 in DMSO at -20°C
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Compound A53, is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway. JNK3 is predominantly expressed in the brain and is implicated in the progression of neurodegenerative diseases. As a result, this compound is a valuable tool for research in this area. Proper handling and storage of this compound are crucial to ensure its stability and the reliability of experimental results. This document provides detailed application notes on the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at -20°C, along with a protocol for researchers to conduct their own stability assessments.
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, general knowledge regarding the storage of small molecule inhibitors, including other JNK inhibitors and compounds with similar core structures, can provide valuable guidance. It is generally recommended to store stock solutions of small molecule inhibitors in DMSO at -20°C or colder to minimize degradation. For many compounds, this method of storage can maintain compound integrity for several months to years. However, the stability of any specific compound can be influenced by its chemical structure, the purity of the DMSO, and the storage conditions. Therefore, for long-term studies or when using a new batch of the inhibitor, it is advisable to perform a stability assessment.
Data Presentation: Stability of Related JNK Inhibitors in DMSO
The following table summarizes the available stability information for other JNK inhibitors when stored in DMSO. This data can be used as a general reference for estimating the stability of this compound.
| Inhibitor Name | Storage Temperature (°C) | Storage Duration | Stability |
| JNK3 inhibitor-1 | -20 | 1 month | Stable |
| -80 | 6 months | Stable | |
| SP600125 | -20 | 2 months | Stable |
| General Small Molecule Libraries | -20 | 6 years | 87.4% of compounds showed >80% purity |
| General Stock Solutions | -20 | up to 3 months | Generally stable |
Experimental Protocol: Assessment of this compound Stability in DMSO at -20°C
This protocol outlines a method to determine the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (optional, for mobile phase)
-
Autosampler vials with inert caps
-
-20°C freezer
-
-80°C freezer (for long-term sample storage before analysis)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication. This will be your "Time 0" sample.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the main stock.
-
Label the vials clearly with the compound name, concentration, date, and intended time point for analysis (e.g., "JNK3 inh-6, 10 mM in DMSO, T=0", "T=1 month", "T=3 months", etc.).
-
Store the aliquots in a -20°C freezer.
-
-
HPLC Analysis (Time 0):
-
Immediately after preparation, take the "Time 0" aliquot for analysis.
-
Prepare a working solution by diluting the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Set up the HPLC method. An example method is as follows:
-
Column: C18 reverse-phase
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by a UV scan of this compound (typically in the range of 254-320 nm).
-
-
Inject the "Time 0" working solution and record the chromatogram. The peak area of the intact this compound will serve as the baseline.
-
-
Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from the -20°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution and perform HPLC analysis using the same method as for the "Time 0" sample.
-
-
Data Analysis:
-
For each time point, identify the peak corresponding to the intact this compound.
-
Measure the peak area.
-
Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
The appearance of new peaks in the chromatogram may indicate degradation products.
-
Expected Outcome:
By plotting the percentage of remaining this compound against time, you can determine the stability profile of the compound under the specified storage conditions. A stable compound will show minimal decrease in the main peak area over time.
Visualizations
Caption: JNK3 signaling pathway and the point of inhibition.
Caption: Experimental workflow for stability assessment.
Application Notes: Cell-Based Assays to Measure JNK3 Inhibitor-6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Its critical role in neuronal apoptosis and neuroinflammation makes it a compelling therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] JNK3 is activated through a tiered signaling cascade in response to cellular stressors like inflammatory cytokines and oxidative stress.[1][3] This activation ultimately leads to the phosphorylation of transcription factors, including c-Jun, which modulates the expression of genes involved in apoptosis and inflammation.[3][4]
JNK3 inhibitor-6 is a selective inhibitor of JNK3 with a reported IC50 of 78 nM.[5] These application notes provide detailed protocols for cell-based assays to characterize the activity and efficacy of this compound and similar compounds. The described assays are designed to measure the inhibitor's impact on JNK3 signaling, its downstream effects on cell viability, and its overall potency in a cellular context.
JNK3 Signaling Pathway and Inhibition
The JNK signaling pathway is initiated by various extracellular and intracellular stimuli, leading to the sequential activation of a MAP kinase kinase kinase (MAP3K or MEKK), a MAP kinase kinase (MKK4/7), and finally JNK itself.[6][7] Activated JNKs then phosphorylate a variety of cytoplasmic and nuclear substrates.[7] this compound exerts its effect by binding to the ATP-binding site of JNK3, preventing the phosphorylation of its downstream targets.[8]
Data Presentation: In Vitro and Cell-Based Activity of JNK Inhibitors
The following tables summarize the inhibitory activities of this compound and other common JNK inhibitors in various assays.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | JNK3 | 78 | Biochemical | [5] |
| JNK-IN-8 | JNK1 | 4.67 | Biochemical | [9] |
| JNK2 | 18.7 | Biochemical | [9] | |
| JNK3 | 0.98 | Biochemical | [9] | |
| SP600125 | JNK1 | 40 | Cell-free | [8] |
| JNK2 | 40 | Cell-free | [8] | |
| JNK3 | 90 | Cell-free | [8] | |
| Compound 6 | JNK3 | 130.1 | Kinase Activity | [10][11] |
| Tanzisertib (CC-930) | JNK1 | 61 | Biochemical | [12] |
| JNK2 | 5 | Biochemical | [12] | |
| JNK3 | 5 | Biochemical | [12] |
| Inhibitor | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Compound 26n | SHSY5Y | In-cell Western | c-Jun Phosphorylation | ~1 | [13] |
| Compound 26n | SHSY5Y | Cell Viability | 6-OHDA induced death | <0.04 | [14] |
| IQ 3 | THP1-Blue | Reporter Assay | NF-κB/AP1 activity | 1.4 | [12][15] |
Experimental Protocols
Western Blot for Phospho-c-Jun (Ser63/73)
This protocol details the detection of phosphorylated c-Jun, a direct downstream target of JNK3, to assess the intracellular activity of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for the optimized duration (e.g., 30 minutes with Anisomycin).[4]
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibody against phospho-c-Jun overnight at 4°C.[4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun and a loading control.
-
In-Cell Kinase Assay
This assay measures the kinase activity of JNK3 immunoprecipitated from cell lysates, providing a direct assessment of the inhibitor's effect on enzyme function.
Materials:
-
Cell lysates prepared as in the Western blot protocol
-
Anti-JNK specific antibody
-
Protein A/G Sepharose beads
-
Kinase Assay Buffer
-
Recombinant c-Jun protein
-
ATP
-
SDS-PAGE and Western blotting reagents as described above
-
Anti-phospho-c-Jun antibody
Procedure:
-
Immunoprecipitation of JNK:
-
Incubate cell lysates (~200-400 µg of total protein) with an anti-JNK specific antibody for 45 minutes.[16]
-
Add Protein A/G Sepharose beads and rotate for 1 hour at room temperature to capture the antibody-JNK complex.[16]
-
Pellet the beads by centrifugation and wash them twice with lysis buffer and once with Kinase Assay Buffer.[16]
-
-
Kinase Reaction:
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of c-Jun by Western blot using an anti-phospho-c-Jun antibody.[16]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the protective effect of this compound against cell death induced by a JNK-activating stimulus.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide)[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.[17]
-
-
Treatment:
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Add the apoptosis-inducing agent to the wells (excluding negative controls).
-
Incubate for 24-48 hours.[17]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[17]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Troubleshooting and Considerations
-
Inhibitor Solubility and Stability: Ensure this compound is fully dissolved in the stock solution (typically DMSO) and diluted fresh in culture medium for each experiment to avoid precipitation and degradation.[18]
-
Off-Target Effects: At higher concentrations, inhibitors may exhibit off-target effects. It is crucial to perform dose-response experiments and consider using orthogonal methods like siRNA to confirm that the observed effects are specific to JNK3 inhibition.[18]
-
Cell-Based vs. Biochemical Potency: A discrepancy between biochemical IC50 and cell-based potency is often observed. This can be due to factors like cell permeability, inhibitor metabolism, and the presence of other JNK isoforms in the cell line.[13][18]
-
Assay Optimization: Optimal cell seeding densities, stimulus concentrations, and incubation times should be determined empirically for each cell line and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. stemcell.com [stemcell.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selleckchem.com [selleckchem.com]
- 16. abcam.cn [abcam.cn]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. benchchem.com [benchchem.com]
Western blot protocol for detecting p-c-Jun after JNK3 inhibitor-6 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting p-c-Jun after JNK3 Inhibitor-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a key component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cellular responses to stress, such as inflammation, apoptosis, and proliferation.[1][2] JNK3, an isoform predominantly expressed in the brain, heart, and testes, is a significant therapeutic target for neurodegenerative diseases.[1][3][4] Upon activation by stress stimuli, a kinase cascade involving MAPKKKs and MAPKKs (MKK4/MKK7) dually phosphorylates and activates JNK3.[1][5] Activated JNK3 then phosphorylates the transcription factor c-Jun at serine 63 (Ser63) and serine 73 (Ser73), a critical event that enhances its transcriptional activity.[6][7]
This compound is a potent and selective inhibitor that targets the ATP-binding site of JNK3, preventing the phosphorylation of its substrates, including c-Jun.[4][6] Evaluating the efficacy of such inhibitors is crucial for drug development. Western blotting is a robust and widely used technique to specifically detect the phosphorylated form of c-Jun (p-c-Jun), offering a direct measure of JNK3 activity within a cellular context.[1] These application notes provide a detailed protocol for performing a Western blot to quantify the inhibition of c-Jun phosphorylation in cultured cells following treatment with this compound.
JNK3 Signaling Pathway and Inhibition
The following diagram illustrates the JNK signaling cascade, highlighting the point of intervention for this compound. Stress stimuli activate a kinase cascade that leads to the activation of JNK3, which in turn phosphorylates c-Jun. This compound directly blocks the kinase activity of JNK3, thereby preventing c-Jun phosphorylation.
Experimental Protocols
This section details the complete workflow for sample preparation and Western blot analysis to assess the effect of this compound on c-Jun phosphorylation.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8]
-
Treatment:
-
The following day, replace the culture medium with fresh medium containing various concentrations of this compound. A typical concentration range to test is 0.1 µM to 20 µM.[6]
-
Include a vehicle-only control by adding an equivalent volume of DMSO to one well.[9]
-
Optionally, include a positive control for JNK activation by treating cells with a known JNK activator like anisomycin (B549157) or UV radiation before harvesting.[9]
-
Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.[6]
-
Part 2: Cell Lysis and Protein Quantification
It is critical to preserve the phosphorylation state of proteins during lysis. All steps should be performed on ice.[10]
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, and supplement it with freshly added protease and phosphatase inhibitor cocktails just before use.[11][12]
-
Cell Lysis:
-
Place culture dishes on ice and wash the cells twice with ice-cold PBS.[13]
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate.[5][13]
-
Scrape the cells and transfer the lysate into pre-chilled microcentrifuge tubes.[6]
-
Incubate on ice for 30 minutes, vortexing occasionally.[5]
-
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant (cleared lysate) to new pre-chilled tubes.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford protein assay.[5]
Part 3: Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11] For PVDF, pre-activate the membrane in methanol (B129727) for 30 seconds.[1]
-
Use a wet or semi-dry transfer system according to standard protocols.[6]
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[10][11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73), diluted in the blocking buffer.[1][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer.[1]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[6]
-
-
Detection:
-
Stripping and Re-probing (for Normalization):
-
To ensure equal protein loading, the membrane can be stripped of bound antibodies using a mild stripping buffer.[1]
-
After stripping, re-block the membrane and probe with a primary antibody for total c-Jun.[6]
-
Subsequently, the membrane can be stripped and re-probed again for a loading control protein such as GAPDH or β-actin.[6]
-
Analyze the band intensities using densitometry software. Normalize the p-c-Jun signal to total c-Jun and then to the loading control.
-
Data Presentation
The following table summarizes recommended quantitative parameters for the Western blot protocol. Note that optimal conditions, especially antibody dilutions, should be empirically determined for your specific experimental system.
| Parameter | Recommended Value/Reagent | Notes |
| Cell Lysis | ||
| Lysis Buffer | RIPA Buffer | Contains detergents to effectively solubilize proteins. |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails | Add fresh to lysis buffer immediately before use to preserve protein integrity and phosphorylation.[10] |
| SDS-PAGE | ||
| Protein Load per Well | 20-30 µg | Ensures a detectable signal without overloading the gel.[5] |
| Gel Percentage | 10-12% Acrylamide | Appropriate for resolving c-Jun, which has a molecular weight of approximately 39-43 kDa.[1][6] |
| Immunoblotting | ||
| Blocking Buffer | 5% BSA in TBST | BSA is preferred over non-fat dry milk to avoid background from phosphoproteins.[11] |
| Blocking Time | 1 hour at room temperature | Prevents non-specific antibody binding.[6] |
| Primary Antibody (p-c-Jun) | See manufacturer's data sheet (e.g., 1:1000 dilution) | Incubate overnight at 4°C for optimal signal.[14] |
| Primary Antibody (Total c-Jun) | See manufacturer's data sheet (e.g., 1:1000 dilution) | Used for normalization of the p-c-Jun signal. |
| Primary Antibody (Loading) | See manufacturer's data sheet (e.g., GAPDH, 1:5000) | Used for normalization of total protein loaded. |
| Secondary Antibody | HRP-conjugated (e.g., 1:5000 - 1:10000 dilution) | Dilution needs to be optimized; incubate for 1 hour at room temperature.[14] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | Follow manufacturer's protocol for incubation time (typically 1-5 minutes).[1] |
Experimental Workflow Diagram
The diagram below provides a high-level overview of the entire experimental procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PhosphoPlus® c-Jun (Ser63) and c-Jun (Ser73) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols for the Combined Use of JNK3 Inhibitor-6 with Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the therapeutic potential of a selective c-Jun N-terminal kinase 3 (JNK3) inhibitor, referred to as JNK3 inhibitor-6, in combination with other neuroprotective agents. JNK3 is a key mediator of neuronal apoptosis, making it a promising target for the treatment of neurodegenerative diseases.[1][2][3] Combining a selective JNK3 inhibitor with agents that target complementary neurodegenerative pathways, such as oxidative stress and neuroinflammation, may offer a synergistic neuroprotective effect.[4][5]
This document outlines the rationale for combination therapy, provides detailed experimental protocols for in vitro and in vivo evaluation, and presents data in a structured format to facilitate experimental design and interpretation. For the purpose of these notes, the highly potent and selective JNK3 inhibitor SR-3576 is used as an exemplary "this compound".[6][7][8][9]
Compound Profiles
A multi-target therapeutic approach requires well-characterized individual agents. The following tables summarize the key characteristics of this compound (e.g., SR-3576) and the selected neuroprotective agents for combination therapy: N-acetylcysteine (NAC) and Celecoxib (B62257).
Table 1: Profile of this compound (e.g., SR-3576)
| Parameter | Description | Reference |
| Target | c-Jun N-terminal kinase 3 (JNK3) | [6][9] |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of JNK3, preventing the phosphorylation of downstream targets like c-Jun and thereby inhibiting the apoptotic cascade. | [9] |
| IC₅₀ (JNK3) | 7 nM | [6][8][9] |
| Selectivity | >2800-fold selective for JNK3 over p38 MAPK. | [8][9] |
| Cellular Potency | ~1.3 µM for inhibition of c-Jun phosphorylation in INS-1 cells. | |
| Solubility | Soluble in DMSO (100 mg/mL). |
Table 2: Profiles of Combination Neuroprotective Agents
| Agent | Class | Mechanism of Action | Rationale for Combination | Reference |
| N-acetylcysteine (NAC) | Antioxidant | Cysteine prodrug that replenishes intracellular glutathione (B108866) (GSH), a major antioxidant. It also modulates glutamatergic transmission. | Targets oxidative stress, a key upstream activator of the JNK pathway, providing a complementary anti-apoptotic mechanism. | [10][11][12] |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Selective inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins. | Addresses the neuroinflammatory component of neurodegeneration, which can also trigger JNK3-mediated apoptosis. | [5][13][14] |
Signaling Pathways and Therapeutic Rationale
JNK3 Signaling Cascade in Neuronal Apoptosis
Various stress stimuli, including oxidative stress and inflammatory cytokines, activate a kinase cascade that leads to the phosphorylation and activation of JNK3. Activated JNK3 then phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately neuronal death. Combination therapy with an antioxidant or an anti-inflammatory agent can inhibit this pathway at multiple points.
Rationale for Combination Therapy
Neurodegeneration is a multifaceted process involving interconnected pathways. A single-target therapy may be insufficient to halt disease progression. By combining this compound with agents targeting distinct but related pathological mechanisms, a more robust and potentially synergistic neuroprotective effect can be achieved.
-
JNK3i + Antioxidant (NAC): JNK activation is a significant consequence of oxidative stress. While this compound blocks the downstream apoptotic signal, NAC reduces the upstream trigger by scavenging free radicals and boosting endogenous antioxidant defenses.[11] This dual approach can more effectively protect neurons from oxidative damage.
-
JNK3i + Anti-inflammatory (Celecoxib): Neuroinflammation contributes to neuronal death, partly through the production of cytokines that can activate the JNK pathway.[3] Celecoxib reduces the inflammatory milieu, thereby decreasing a key stimulus for JNK3 activation.[14] This combination tackles both the inflammatory trigger and the subsequent apoptotic execution.
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection in a Cell-Based Model
This protocol describes a method to evaluate the neuroprotective effects of this compound alone and in combination with NAC or Celecoxib in a human neuroblastoma cell line (e.g., SH-SY5Y) subjected to oxidative stress.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin (B12071052)
-
This compound (e.g., SR-3576)
-
N-acetylcysteine (NAC)
-
Celecoxib
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Caspase-3 colorimetric assay kit
-
96-well cell culture plates
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound, NAC, and Celecoxib in DMSO or an appropriate solvent.
-
On Day 2, remove the culture medium and add fresh medium containing the compounds at desired concentrations (e.g., JNK3i-6: 0.1-10 µM; NAC: 1-5 mM; Celecoxib: 1-20 µM). Include wells for single-agent and combination treatments. Also, include vehicle control wells.
-
Incubate for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of H₂O₂ in serum-free medium.
-
Add H₂O₂ to the wells (final concentration, e.g., 100-200 µM), except for the untreated control wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Follow the manufacturer's protocol for the colorimetric caspase-3 assay kit.
-
Briefly, lyse the cells and add the cell lysate to a new plate with the caspase-3 substrate.
-
Incubate as recommended and measure the absorbance at 405 nm.
-
Calculate the fold change in caspase-3 activity relative to the control group.
-
4. Expected Data:
The results can be summarized in tables to compare the efficacy of the treatments.
Table 3: Representative In Vitro Neuroprotection Data
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | 100 ± 5.0 | 1.0 ± 0.1 |
| Neurotoxin Only | 45 ± 4.2 | 3.5 ± 0.4 |
| Neurotoxin + JNK3i-6 (1 µM) | 65 ± 3.8 | 2.1 ± 0.3 |
| Neurotoxin + NAC (2 mM) | 60 ± 4.1 | 2.4 ± 0.2 |
| Neurotoxin + JNK3i-6 + NAC | 85 ± 5.5 | 1.4 ± 0.2 |
| Neurotoxin + Celecoxib (10 µM) | 58 ± 3.9 | 2.6 ± 0.3 |
| Neurotoxin + JNK3i-6 + Celecoxib | 82 ± 4.7 | 1.5 ± 0.1 |
| *Data are representative and hypothetical. A synergistic effect is indicated by a significantly greater effect in the combination group compared to single-agent groups. |
Protocol 2: In Vivo Assessment in a Mouse Model of Ischemic Stroke
This protocol outlines the evaluation of this compound in combination with NAC or Celecoxib in a transient middle cerebral artery occlusion (tMCAO) model in mice, a common model for ischemic stroke.[4][15]
1. Materials and Reagents:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, NAC, Celecoxib
-
Vehicle (e.g., DMSO, saline, or cyclodextrin-based formulation)
-
Anesthetics (e.g., isoflurane)
-
6-0 nylon monofilament suture with a silicone-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring scale (e.g., 28-point scale)
2. Experimental Workflow:
3. Detailed Procedure:
-
Animal Model (tMCAO):
-
Anesthetize the mouse with isoflurane.
-
Perform a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a 6-0 silicone-coated nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover. Sham-operated animals will undergo the same procedure without filament insertion.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (n=8-10 per group): Vehicle, JNK3i-6, NAC, JNK3i-6 + NAC, Celecoxib, JNK3i-6 + Celecoxib.
-
Administer the first dose of the compounds (e.g., via intraperitoneal injection) at the time of reperfusion. Subsequent doses may be given at 24 and 48 hours post-MCAO.
-
-
Assessment of Neurological Deficit:
-
Evaluate neurological function at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 28-point scale assessing motor, sensory, reflex, and balance functions).
-
The evaluator should be blinded to the treatment groups.
-
-
Measurement of Infarct Volume:
-
At 72 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 20 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the slices and quantify the infarct volume using image analysis software. Correct for edema formation.
-
4. Expected Data:
Table 4: Representative In Vivo Neuroprotection Data (72h post-MCAO)
| Treatment Group | Neurological Score (out of 28) | Infarct Volume (% of Hemisphere) |
| Sham | 0 ± 0 | 0 ± 0 |
| Vehicle + tMCAO | 12.5 ± 1.5 | 42 ± 5.1 |
| JNK3i-6 + tMCAO | 9.2 ± 1.2 | 30 ± 4.5 |
| NAC + tMCAO | 10.1 ± 1.4 | 33 ± 4.8 |
| JNK3i-6 + NAC + tMCAO | 6.5 ± 1.1 | 18 ± 3.9 |
| Celecoxib + tMCAO | 10.5 ± 1.3 | 34 ± 5.0 |
| JNK3i-6 + Celecoxib + tMCAO | 7.1 ± 1.0 | 20 ± 4.2 |
| *Data are representative and hypothetical. A significant improvement in the combination group compared to single-agent groups suggests a beneficial interaction. |
Conclusion
The strategic combination of a selective JNK3 inhibitor with agents targeting distinct neurodegenerative pathways, such as oxidative stress and neuroinflammation, represents a promising therapeutic approach. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of such combination therapies. By systematically assessing both in vitro and in vivo models, researchers can elucidate the potential for synergistic neuroprotection and advance the development of more effective treatments for neurodegenerative diseases.
References
- 1. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined antiapoptotic and antioxidant approach to acute neuroprotection for stroke in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of combined use of nicotine and celecoxib by inhibiting neuroinflammation in ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. benchchem.com [benchchem.com]
- 10. theconsciousnaturopath.com.au [theconsciousnaturopath.com.au]
- 11. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Combined neuroprotective effects of celecoxib and memantine in experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Celecoxib in a Preclinical Model of Repetitive Mild Traumatic Brain Injury: Hippocampal Learning Deficits Persist with Inflammatory and Excitotoxic Neuroprotection [mdpi.com]
- 15. Combined antiapoptotic and antioxidant approach to acute neuroprotection for stroke in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of JNK3
Audience: Researchers, scientists, and drug development professionals.
Introduction: The c-Jun N-terminal kinase 3 (JNK3), encoded by the MAPK10 gene, is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] Its expression is predominantly found in the central nervous system, heart, and testes.[][3] JNK3 is a key mediator of neuronal apoptosis (programmed cell death) in response to cellular stressors like oxidative stress and excitotoxicity, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]
Interrogating the function of JNK3 is crucial for both basic research and drug development. Two primary strategies for inhibiting JNK3 function are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with selective small molecules. Lentiviral shRNA offers a method for stable, long-term suppression of JNK3 protein expression by targeting its mRNA for degradation.[1][7] In contrast, small molecule inhibitors, such as the representative JNK3 inhibitor-6, typically act by competing with ATP to block the kinase's catalytic activity, allowing for acute and often reversible inhibition.[8][9]
This document provides a detailed comparison of these two methodologies, complete with experimental protocols and data presentation, to guide researchers in selecting the appropriate approach for their experimental goals.
JNK3 Signaling Pathway
The JNK signaling cascade is activated by various cellular stresses and inflammatory cytokines.[10] This pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK, e.g., ASK1), a MAP kinase kinase (MAPKK, specifically MKK4 and MKK7), and finally the MAP kinase JNK3.[6][11] Once activated by dual phosphorylation, JNK3 phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis and inflammation.[1][12]
Comparative Analysis: shRNA Knockdown vs. Inhibitor Treatment
The choice between genetic knockdown and pharmacological inhibition depends heavily on the experimental question. shRNA is ideal for studying the long-term consequences of reduced JNK3 protein, while inhibitors are better suited for investigating the acute effects of blocking JNK3 kinase activity.[1]
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation and reduced protein synthesis.[13] | Competitive binding to the ATP pocket of the JNK3 kinase domain, preventing substrate phosphorylation.[8] |
| Target | JNK3 (MAPK10) mRNA. | JNK3 protein kinase activity. |
| Specificity | High, determined by the shRNA sequence. Potential for off-target mRNA degradation.[14] | Variable. Can have high selectivity for JNK3 over JNK1/2 and other kinases, but off-target effects are possible.[14][15] |
| Duration of Effect | Stable and long-lasting, integrated into the host genome for continuous expression.[16] | Transient and reversible (for most inhibitors); duration depends on compound half-life and clearance.[8] |
| Onset of Effect | Slow; requires time for mRNA and existing protein to be cleared (typically 48-96 hours). | Rapid; effect is seen as soon as the inhibitor reaches its target (minutes to hours). |
| Application | Ideal for studying developmental processes and the long-term consequences of protein loss.[1] | Suitable for studying acute signaling events and validating a target for therapeutic potential.[1] |
| Key Challenge | Potential for incomplete knockdown; viral transduction efficiency can vary between cell types. | Potential for off-target kinase inhibition, leading to confounding results.[14] |
Table 1: Qualitative comparison of lentiviral shRNA and small molecule inhibitor approaches.
| Parameter | Lentiviral shRNA Knockdown | This compound (Representative Data) |
| Typical Efficacy | 70-95% reduction in target mRNA/protein levels.[17] | IC₅₀: 4.1 nM (JNK3)[18] |
| Selectivity | Isoform-specific (targets only JNK3 mRNA). | >10-fold selective vs. JNK2 (IC₅₀: 44.0 nM)[18] >35-fold selective vs. JNK1 (IC₅₀: 147.8 nM)[18] |
| Neuroprotection | JNK3 deficiency provides ~58% neuroprotection from SMN-deficiency-induced cell death.[19] | At 1 µM, increases cell viability by ~18% after 24h in a 6-OHDA neurotoxicity model.[20] |
| Effect on p-c-Jun | Significant reduction in stimulus-induced c-Jun phosphorylation. | Dose-dependent inhibition of stimulus-induced c-Jun phosphorylation.[6] |
Table 2: Quantitative comparison of efficacy and functional outcomes. Data for this compound is based on representative highly selective JNK3 inhibitors reported in the literature.[18][19][20]
Experimental Workflows
Visualizing the entire experimental process for each method helps in planning and execution. The workflows below outline the key stages from preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol outlines the generation of lentiviral particles in HEK293T cells and their subsequent use to transduce a target cell line.[16][21]
Materials:
-
HEK293T packaging cells
-
Lentiviral vector containing JNK3-specific shRNA
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine or PEI)
-
DMEM, Opti-MEM, Fetal Bovine Serum (FBS)
-
Target cells (e.g., SH-SY5Y neuroblastoma cells)
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
0.45 µm syringe filter
Procedure:
Part A: Lentivirus Production (in 10 cm dish)
-
Day 0: Seed 4 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent on the day of transfection.
-
Day 1 (Transfection):
-
In Tube A, mix plasmids: 5 µg shRNA vector, 3 µg packaging plasmid, and 2 µg envelope plasmid in 500 µL of Opti-MEM.
-
In Tube B, add 30 µL of transfection reagent to 500 µL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Replace the media on the HEK293T cells with 8 mL of fresh, pre-warmed DMEM.
-
Add the DNA-transfection reagent complex dropwise to the cells. Gently swirl the plate to distribute.
-
-
Day 2: After 18-24 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 3 & 4 (Harvest):
-
At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile conical tube. Add 10 mL of fresh media to the plate.
-
At 72 hours, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 2000 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. Aliquot and store at -80°C.
-
Part B: Lentiviral Transduction and Selection
-
Day 1: Seed target cells in a 6-well plate so they are ~50-70% confluent on the day of transduction.[22]
-
Day 2 (Transduction):
-
Thaw the viral aliquot on ice.
-
Remove the media from the target cells.
-
Add 1 mL of fresh media containing polybrene (final concentration 4-8 µg/mL) to each well.[22]
-
Add the desired volume of virus (Multiplicity of Infection, MOI, should be optimized).
-
Incubate for 18-24 hours.
-
-
Day 3: Replace the virus-containing media with fresh complete media.
-
Day 4 onwards (Selection):
-
After 48 hours post-transduction, begin selection by adding media containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Replace with fresh puromycin-containing media every 2-3 days until non-transduced control cells are eliminated.
-
Expand the surviving pool of cells for subsequent experiments.
-
Protocol 2: Validation of JNK3 Knockdown
Validation is critical to confirm the reduction of JNK3 at both the mRNA and protein levels.
Part A: Quantitative Real-Time PCR (qPCR) for mRNA Level [13][23]
-
RNA Extraction: Lyse control (scrambled shRNA) and JNK3-knockdown cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for JNK3, and cDNA template.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis: Calculate the relative expression of JNK3 mRNA in knockdown cells compared to control cells using the ΔΔCt method.[17]
Part B: Western Blot for Protein Level [6]
-
Protein Extraction: Lyse control and knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[6]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against JNK3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to normalize JNK3 protein levels. Quantify band intensity using imaging software.
Protocol 3: Assessment of JNK3 Inhibition Efficacy
This protocol assesses both the direct inhibition of JNK3 kinase activity and the downstream consequences on its primary substrate, c-Jun.
Part A: In Vitro Kinase Assay (Luminescence-based) [24][25] This assay measures the amount of ADP produced, which is proportional to kinase activity.
-
Reaction Setup: In a 384-well plate, add:
-
2 µL of this compound at various concentrations (or DMSO vehicle control).
-
2 µL of recombinant JNK3 enzyme.
-
2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[24]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[24]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Part B: Western Blot for Phosphorylated c-Jun (p-c-Jun) [6] This cellular assay provides a direct readout of JNK3 activity.
-
Cell Treatment:
-
Plate cells (e.g., SH-SY5Y) and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce JNK3 activation with a known stressor (e.g., anisomycin, UV radiation).[18]
-
-
Protein Extraction & Western Blot: Follow the steps outlined in Protocol 2, Part B.
-
Antibody Incubation:
-
Probe one membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).
-
Probe a parallel membrane with an antibody for total c-Jun to normalize for protein levels.
-
A loading control (e.g., β-actin) should also be used.
-
-
Analysis: Quantify the ratio of p-c-Jun to total c-Jun to determine the extent of JNK3 inhibition.
Protocol 4: Functional Outcome Assessment (Cell Viability/Neuroprotection)
This protocol uses the MTT assay to measure cell viability, a common method to assess the neuroprotective effects of JNK3 inhibition.[26][27]
Materials:
-
Cells cultured in a 96-well plate (treated via shRNA knockdown or inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Neurotoxic stimulus (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta oligomers)[20][26]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For Inhibitor Studies: Pre-treat cells with this compound for 1-2 hours.
-
For shRNA Studies: Use stable JNK3-knockdown and control cell lines.
-
-
Induce Toxicity: Add the neurotoxic agent to the appropriate wells. Include vehicle-only and toxin-only controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Conclusion and Recommendations
Both lentiviral shRNA knockdown and small molecule inhibition are powerful tools for studying JNK3 function. The optimal choice depends on the specific research question.
-
Lentiviral shRNA is the preferred method for investigating the long-term roles of JNK3, providing stable and isoform-specific protein depletion. It serves as a genetic "gold standard" to validate phenotypes observed with pharmacological agents.
-
JNK3 inhibitors are invaluable for probing the acute effects of kinase activity and for studies where temporal control is essential. They are also more directly relevant to therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 3. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. qiagen.com [qiagen.com]
- 14. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. Genetic inhibition of JNK3 ameliorates spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. addgene.org [addgene.org]
- 22. origene.com [origene.com]
- 23. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for JNK3 Inhibitors
For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
c-Jun N-terminal kinase 3 (JNK3) is a critical member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain, heart, and testes.[1][2] Its activation is a key event in neuronal apoptosis and stress responses, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] These application notes provide detailed protocols for robust, high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of JNK3, such as JNK3 inhibitor-6. The described luminescence-based and TR-FRET assays are suitable for automated screening of large compound libraries.
The JNK3 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module activated by cellular stresses and inflammatory cytokines.[1] This pathway involves a MAP kinase kinase kinase (MAPKKK, e.g., ASK1), which phosphorylates and activates a MAP kinase kinase (MAPKK, specifically MKK4 and MKK7).[5] MKK4/7 then dually phosphorylates and activates JNK3.[6] Activated JNK3 translocates to the nucleus and other cellular compartments to phosphorylate a range of substrates, including transcription factors like c-Jun and ATF2, regulating gene expression involved in apoptosis and inflammation.[6][7] JNK3 inhibitors, such as this compound, typically act by competing with ATP for the kinase's catalytic binding site, thereby preventing the phosphorylation of downstream targets.[8]
High-Throughput Screening Workflow
The process of identifying and characterizing JNK3 inhibitors involves a multi-stage approach. It begins with a primary high-throughput screen of a large compound library using a sensitive and robust biochemical assay. Initial "hits" are then confirmed and validated. Confirmed hits proceed to dose-response analysis to determine their potency, typically by calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Two common and robust methods for HTS of JNK3 inhibitors are the luminescence-based ADP-Glo™ Kinase Assay and the LanthaScreen™ TR-FRET Kinase Assay.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is used by luciferase to generate a light signal that is proportional to JNK3 activity.[9]
Materials:
-
JNK3 Kinase Enzyme System (Promega, Cat. # V9101 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101 or similar)
-
This compound and other test compounds
-
Substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer. Typically, 1 µL of the diluted compound is added to the assay plate.
-
Enzyme Addition: Add 2 µL of JNK3 enzyme solution to each well of the 384-well plate.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for JNK3.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides the luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.[7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LanthaScreen™ TR-FRET Kinase Assay
This assay measures the inhibition of JNK3-mediated phosphorylation of a fluorescently labeled substrate.[6] When the europium-labeled antibody binds to the phosphorylated substrate, FRET occurs between the europium donor and the fluorescein-labeled substrate acceptor, generating a signal.
Materials:
-
JNK3 Enzyme
-
Fluorescein-labeled substrate (e.g., FL-ATF2)
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
ATP
-
This compound and other test compounds
-
Low-volume, 384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Addition: Prepare serial dilutions of test compounds in DMSO. Add 1 µL of the diluted compounds to the respective wells of the assay plate.
-
Enzyme/Substrate Addition: Prepare a solution of JNK3 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer. Dispense 4 µL of this mixture into the wells.[6]
-
Reaction Initiation: Prepare a solution of ATP in TR-FRET Dilution Buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a solution of the Eu-labeled antibody in TR-FRET Dilution Buffer containing EDTA (to stop the reaction). Add 10 µL of this detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Use the ratios to calculate percent inhibition and determine IC50 values as described in Protocol 1.
Data Presentation
The potency of JNK3 inhibitors is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a table of representative IC50 values for known JNK3 inhibitors.
| Inhibitor | Reported IC50 (nM) for JNK3 | Assay Type | Reference |
| SP600125 | 90 | Kinase Assay | [10] |
| AS6001245 | 70 | Kinase Assay | [10] |
| Bentamapimod (AS602801) | 230 | Kinase Assay | [10] |
| Compound 6 | 130.1 | Kinase Assay | [11] |
| JNK-IN-8 | N/A (Irreversible) | Kinase Assay | [8] |
| This compound | TBD | ADP-Glo™ / TR-FRET | This Study |
Table 1: IC50 values of various JNK3 inhibitors. TBD: To Be Determined.
Summary
The protocols described provide robust and scalable methods for the high-throughput screening and characterization of JNK3 inhibitors like this compound. Both the ADP-Glo™ and LanthaScreen™ TR-FRET assays offer high sensitivity and are amenable to automation, making them ideal for primary screening of large compound libraries and subsequent dose-response studies. The selection of an assay will depend on available instrumentation and specific experimental needs. These tools are invaluable for the discovery of novel chemical probes and potential therapeutic agents targeting neurodegenerative and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK3 Inhibitor-6 in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1][2] Emerging evidence highlights the activation of the JNK signaling pathway as a critical event in the secondary injury cascade following traumatic brain injury (TBI).[3][4] This activation is implicated in neuronal apoptosis, neuroinflammation, and tau pathology, contributing to long-term neurological deficits.[2][3][4] Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy to mitigate the damaging effects of TBI.
JNK3 inhibitor-6, also known as Compound A53, is a selective and potent inhibitor of JNK3 with an IC50 of 78 nM.[5] While this compound has demonstrated neuroprotective potential in vitro, its application in TBI models has not yet been reported in peer-reviewed literature.[5][6] These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound for TBI, drawing upon established protocols for other JNK inhibitors in similar preclinical models.
Data Presentation
Disclaimer: The following quantitative data is derived from studies using other JNK inhibitors in TBI models and is provided as a representative example. Researchers must perform dose-response and efficacy studies specifically for this compound.
Table 1: In Vitro Inhibitory Activity of JNK Inhibitors
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| This compound (Compound A53) | Not Reported | Not Reported | 78 | [5] |
| SP600125 | 40 | 40 | 90 | [7] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [8] |
| IQ 3 | 240 | 290 | 66 | [8] |
Table 2: Representative In Vivo Efficacy of JNK Inhibitors in TBI Animal Models
| Inhibitor | Animal Model | Dosage & Administration | Key Efficacy Readouts | Reference |
| D-JNKi1 | 3xTg-AD Mice (CCI Model) | Not specified | ~40% reduction in phosphorylated c-jun immunoreactivity in the thalamus. | [3] |
| SP600125 | Mice (CCI and Weight-drop Models) | Not specified | Significant reduction in amyloid precursor protein (APP) expression, amyloid beta production, and hyperphosphorylated tau. | [9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Controlled Cortical Impact (CCI) TBI Model in Mice
This protocol is adapted from established CCI procedures.[1][6][10]
Materials:
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures
-
Saline solution
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the CCI impactor tip perpendicular to the cortical surface.
-
Set the impact parameters (e.g., velocity: 1.5 m/s, depth: 1.0 mm, dwell time: 100 ms). These parameters should be optimized to produce a moderate TBI.
-
Deliver the impact to the exposed dura.
-
Immediately after impact, control any bleeding with sterile cotton swabs and bone wax if necessary.
-
Replace the bone flap (optional) and suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
In Vivo Administration of this compound
Note: The optimal dose, vehicle, and administration route for this compound must be determined empirically through pharmacokinetic and dose-response studies. The following is a general guideline based on protocols for other small molecule inhibitors.[9]
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80, or 0.5% carboxymethylcellulose)[9][11]
-
Gavage needles or injection supplies
Procedure (Oral Gavage):
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer the inhibitor or vehicle to the respective animal groups via oral gavage.
-
The timing of administration is critical. A common paradigm is to administer the first dose shortly after TBI (e.g., 30 minutes to 1 hour post-injury) and continue with daily dosing for a specified period (e.g., 7 days).
Immunohistochemistry for Phosphorylated JNK (p-JNK)
This protocol provides a general framework for detecting the activation of JNK in brain tissue sections.[12]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 20%, 30%)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against p-JNK (Thr183/Tyr185)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Perfuse the animal with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in sucrose solutions until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-p-JNK antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the sections on slides with mounting medium and coverslip.
-
Visualize and capture images using a fluorescence microscope.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for JNK3 mRNA
This protocol outlines the steps for quantifying JNK3 mRNA levels in brain tissue.[13][14]
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for JNK3 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Thermal cycler
Procedure:
-
Dissect the brain region of interest (e.g., perilesional cortex, hippocampus) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for JNK3 and the housekeeping gene.
-
Analyze the results using the ΔΔCt method to determine the relative expression of JNK3 mRNA.
Neurological Severity Score (NSS) Assessment
The NSS is a composite score used to evaluate motor and sensory function in rodents following TBI.
Procedure:
-
The NSS consists of a series of tasks evaluating motor function, balance, and reflexes.
-
Tasks may include:
-
Motor tests: Contralateral forelimb flexion upon tail suspension.
-
Balance tests: Beam walking, ability to balance on a narrow rod.
-
Reflex tests: Pinna reflex, corneal reflex, startle reflex.
-
-
A score is assigned for each task (e.g., 0 for normal performance, 1 for failure).
-
The total NSS is the sum of the scores from all tasks, with a higher score indicating greater neurological deficit.
-
Assessments are typically performed at baseline (before TBI) and at various time points post-injury (e.g., 24 hours, 7 days, 14 days).
References
- 1. Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JNK by a Peptide Inhibitor Reduces Traumatic Brain Injury-Induced Tauopathy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Kinase Assay for JNK3 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the brain and plays a critical role in neuronal apoptosis and inflammatory responses.[1] Its activation is triggered by upstream kinases MKK4 and MKK7 in response to various stress signals.[1] Once activated, JNK3 phosphorylates transcription factors such as c-Jun and ATF2.[1][2] Due to its involvement in neurodegenerative diseases, JNK3 has emerged as a significant therapeutic target.[1][3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a test compound, referred to as JNK3 inhibitor-6, against human JNK3. The described method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[1][4]
JNK3 Signaling Pathway
The diagram below illustrates the simplified JNK3 signaling pathway. Stress stimuli activate upstream kinases (MKK4/MKK7), which in turn phosphorylate and activate JNK3. Activated JNK3 then phosphorylates downstream substrates like c-Jun and ATF2, leading to neuronal apoptosis. JNK3 inhibitors block this phosphorylation step.
Caption: Simplified JNK3 Signaling Pathway.
Experimental Principles
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies the amount of ADP produced during the kinase reaction. The kinase reaction consumes ATP and produces ADP. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted into ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the kinase activity.[5][6]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Active Human JNK3 Enzyme | Promega | V3821 |
| ATF2 Substrate | Sigma-Aldrich | CS0380 |
| ATP | Promega | V9101 (part of ADP-Glo™ Kit) |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| JNK3 Kinase Buffer | Promega | V3821 (part of system) |
| This compound (Test Compound) | N/A | N/A |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
| DMSO, anhydrous | Sigma-Aldrich | D2650 |
| 384-well white, low-volume assay plates | Corning | 3572 |
JNK3 Kinase Buffer Composition: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[5]
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay for a JNK3 inhibitor.
Caption: General workflow for a JNK3 inhibitor in vitro assay.
Detailed Protocol
1. Reagent Preparation:
-
This compound (Test Compound) and Staurosporine (Control): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these solutions in JNK3 Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
JNK3 Enzyme: Thaw the enzyme on ice. Dilute the active JNK3 enzyme in JNK3 Kinase Buffer to a working concentration. The optimal concentration should be determined empirically, but a starting point of 2-4 ng per reaction is recommended.[5][7]
-
Substrate/ATP Mixture: Prepare a mixture of ATF2 substrate and ATP in JNK3 Kinase Buffer. The final concentrations in the reaction should be optimized, with suggested starting points of 5 µM for ATF2 and 10-50 µM for ATP.[1][8]
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted this compound, staurosporine, or 5% DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well white assay plate.[1]
-
Add 2 µL of the diluted JNK3 enzyme to all wells except the "no-enzyme" control wells.[1] For the no-enzyme control, add 2 µL of JNK3 Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.[1]
-
Mix the plate gently and incubate at room temperature for 60 minutes.[1]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[1][5]
-
Incubate the plate at room temperature for 40 minutes.[1][5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1][5]
-
Incubate the plate at room temperature for 30 minutes.[1][5]
-
Measure the luminescence using a plate-reading luminometer.[1]
Data Presentation and Analysis
The luminescent signal is positively correlated with JNK3 activity.[1] The data can be analyzed as follows:
-
Calculate Percent Inhibition:
-
Subtract the average background luminescence (no-enzyme control) from all other readings.
-
The "no-inhibitor" control represents 100% kinase activity (0% inhibition).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce JNK3 activity by 50%.
-
Table 1: Representative Quantitative Data for JNK3 Inhibition Assay
| Parameter | Recommended Value | Reference |
| JNK3 Enzyme Concentration | 2-4 ng/reaction | [5][7] |
| Substrate (ATF2) Concentration | 5 µM | [8] |
| ATP Concentration | 10-50 µM | [1][8] |
| Reaction Incubation Time | 60 minutes | [1] |
| ADP-Glo™ Reagent Incubation | 40 minutes | [5] |
| Kinase Detection Reagent Incubation | 30 minutes | [5] |
| Final DMSO Concentration | ≤ 1% | [1] |
Table 2: Example IC50 Values for Known JNK3 Inhibitors
| Inhibitor | JNK3 IC50 (nM) | Reference |
| Staurosporine | 710 | [8] |
| SP600125 | 90 | [9] |
| JNK inhibitor VIII | 7.2 | [8] |
| Compound 6 (from a study) | 130.1 | [10] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Conclusion
This application note provides a detailed, robust, and reproducible protocol for determining the inhibitory potency of novel compounds against JNK3. The luminescence-based ADP-Glo™ assay is a sensitive and high-throughput compatible method suitable for screening and characterizing JNK3 inhibitors in a drug discovery setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNK3 inhibitor-6 not showing expected inhibition of c-Jun phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of expected inhibition of c-Jun phosphorylation when using JNK3 inhibitor-6.
Frequently Asked Questions (FAQs)
Q1: What is the JNK3 signaling pathway and its role in c-Jun phosphorylation?
The c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the brain.[1][2][3] The JNK signaling pathway is a three-tiered kinase cascade activated by stress stimuli like oxidative stress and neurotoxins.[4][5] This cascade involves a MAP kinase kinase kinase (MAP3K), followed by a MAP kinase kinase (MKK4 or MKK7), which then phosphorylates and activates JNK3.[1][6][7][8] Once active, JNK3 phosphorylates several downstream targets, most notably the transcription factor c-Jun at serines 63 and 73.[2][8][9] This phosphorylation event enhances c-Jun's transcriptional activity, leading to the expression of genes involved in neuronal apoptosis and inflammation.[5][10] this compound is designed to bind to the ATP-binding site of JNK3, preventing the phosphorylation of c-Jun and interrupting this cascade.[1][4]
Q2: Why might this compound show potency in a biochemical assay but fail to inhibit c-Jun phosphorylation in cells?
This is a common challenge in drug discovery, often referred to as a discrepancy between biochemical potency and cellular efficacy.[11][12] Several factors can contribute to this:
-
Cellular Permeability and Efflux: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, JNK3.[11][13] Additionally, cells can actively remove the compound using efflux pumps.
-
Inhibitor Stability and Metabolism: The compound may be unstable or rapidly metabolized into an inactive form within the cellular environment.[11][13]
-
High Intracellular ATP: In vitro kinase assays are often performed at low ATP concentrations, which can overestimate an ATP-competitive inhibitor's potency.[11][14] Cellular ATP levels are much higher (1-10 mM), creating a more competitive environment that can reduce the inhibitor's effectiveness.[11][13]
-
Redundant Signaling Pathways: In the specific cell line or context, other kinases besides JNK3 (e.g., JNK1, JNK2) may also be responsible for c-Jun phosphorylation.[15] While this compound is selective, it may not inhibit these other isoforms sufficiently if they are the primary drivers of c-Jun phosphorylation in the chosen model.
-
Off-Target Effects: The inhibitor could engage with other cellular targets that counteract its intended effect on the JNK3 pathway.
-
Incorrect Assay Conditions: The concentration of the inhibitor or the duration of the treatment may be insufficient to achieve the desired biological effect in a cellular system.
JNK3 Signaling Pathway
Caption: The JNK3 signaling cascade, from stress stimuli to c-Jun phosphorylation and the point of inhibition.
Troubleshooting Guide
Issue 1: Is the this compound compound reliable?
Question: How can I be sure that the inhibitor itself is not the source of the problem? Answer: Issues with the compound's integrity, solubility, or purity can lead to a complete loss of activity. It is crucial to validate the compound before extensive experimentation.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Compound Degradation | Verify the compound was stored under the recommended conditions (e.g., -20°C, protected from light). If in doubt, obtain a fresh vial. For a dissolved stock solution, avoid repeated freeze-thaw cycles. |
| Poor Solubility | Visually inspect the stock solution and the final assay medium for any precipitation. Determine the inhibitor's solubility in your specific cell culture medium. If solubility is an issue, consider using a different solvent or a lower, more soluble concentration. |
| Incorrect Concentration | Double-check all calculations for serial dilutions from the stock solution. If possible, confirm the concentration of the stock solution using a spectrophotometric method if the molar extinction coefficient is known. |
| Compound Purity | If the source is unreliable, consider verifying the compound's identity and purity using analytical methods like HPLC and Mass Spectrometry (MS). |
Issue 2: Are my experimental conditions optimized for a cellular assay?
Question: My inhibitor is potent in a biochemical assay, but not in my cell-based assay. What experimental parameters should I check? Answer: Cellular systems are significantly more complex than in vitro biochemical assays. Translating from one to the other requires careful optimization of inhibitor concentration and treatment duration.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Insufficient Concentration | The IC50 from a biochemical assay is not the same as the effective concentration in cells (EC50). Perform a dose-response experiment in your cellular assay, testing a wide range of concentrations (e.g., from 1 nM to 50 µM) to determine the cellular EC50 for phospho-c-Jun inhibition. |
| Insufficient Incubation Time | The inhibitor may require more time to permeate the cell, engage the target, and elicit a downstream effect. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) at a fixed, high concentration of the inhibitor to find the optimal treatment duration. |
| High Cell Density | Very high cell confluence can sometimes alter cellular responses and drug uptake. Ensure you are using a consistent and appropriate cell density for your experiments as recommended for your specific cell line. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free and active concentration. Consider reducing the serum percentage during the inhibitor treatment period or using a serum-free medium if your cells can tolerate it for the duration of the experiment. |
Troubleshooting Workflow
Caption: A step-by-step decision tree for troubleshooting the lack of p-c-Jun inhibition.
Quantitative Data Summary
The following tables provide reference data for the expected activity of this compound and a summary of troubleshooting steps.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. JNK3 |
|---|---|---|
| JNK3 | 4 | 1x |
| JNK2 | 45 | >11-fold |
| JNK1 | 150 | >37-fold |
| p38α | >10,000 | >2500-fold |
Note: Data are representative values for a selective JNK3 inhibitor and should be confirmed empirically.[16][17]
Detailed Experimental Protocols
Protocol 1: In Vitro JNK3 Kinase Assay (ADP-Glo™ Format)
This assay confirms the biochemical potency of this compound by measuring ADP production, which is proportional to kinase activity.[18]
Materials:
-
JNK3 Kinase Enzyme System (Active JNK3, ATF2 substrate)
-
ATP (10 mM stock)
-
JNK3 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[18]
-
This compound (serial dilution)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare Inhibitor Plate: Create a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these concentrations into the JNK3 Kinase Buffer.
-
Add Reagents: To the wells of a 384-well plate, add:
-
1 µL of diluted inhibitor or DMSO vehicle (control).
-
2 µL of JNK3 enzyme (e.g., 2ng/well).
-
2 µL of a substrate/ATP mixture (final concentration of ~0.2 µg/µL ATF2 and 10 µM ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Jun (Ser63) in Cultured Cells
This protocol directly measures the intended downstream effect of JNK3 inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
This compound
-
Stimulating agent (e.g., Anisomycin, UV-C irradiation)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-Phospho-c-Jun (Ser63), Rabbit anti-c-Jun, Mouse anti-β-Actin (loading control).
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluence.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or DMSO vehicle) for a predetermined time (e.g., 2 hours).
-
Stimulation: Add a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce the JNK pathway. Include a non-stimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against Phospho-c-Jun (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-linked secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total c-Jun and β-Actin to ensure equal protein loading and to assess changes in total c-Jun levels.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. JNK phosphorylation relieves HDAC3-dependent suppression of the transcriptional activity of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Off-target effects of JNK3 inhibitor-6 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of JNK3 inhibitor-6 in cell culture experiments. Our goal is to help you overcome common challenges, ensure data integrity, and effectively utilize this inhibitor in your research.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
| Issue | Question | Possible Cause & Troubleshooting Steps |
| Unexpected Cell Toxicity | I'm observing significant cell death at concentrations where I expect to see specific JNK3 inhibition. Is this normal? | Answer: While high concentrations of any compound can be toxic, unexpected cytotoxicity at lower concentrations may indicate off-target effects. This compound has been designed for selectivity, but cross-reactivity with other kinases involved in cell survival pathways can occur. Troubleshooting Steps: 1. Confirm On-Target Inhibition: First, verify that you are observing inhibition of the JNK pathway at your working concentration by checking the phosphorylation status of a downstream target like c-Jun via Western blot.[1] 2. Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the precise IC50 for toxicity in your cell line.[2] This will help you define a therapeutic window. 3. Consider Off-Target Effects: Consult the kinase selectivity profile of this compound (see Table 1). If your cells express off-target kinases that are potently inhibited, this could be the source of toxicity. 4. Use a Positive Control: Include a well-characterized JNK inhibitor, such as SP600125, to compare the cytotoxic profile.[3] |
| Inconsistent Results | My experimental results with this compound are not consistent between experiments. What could be the cause? | Answer: Inconsistent results are a common challenge in cell culture experiments and can stem from several factors. Troubleshooting Steps: 1. Inhibitor Stability: Ensure that your stock solution of this compound is properly stored and that you are preparing fresh dilutions for each experiment. Small molecule inhibitors can degrade over time in aqueous solutions.[4] 2. Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition. Cellular responses to inhibitors can vary with these parameters. 3. Experimental Technique: Ensure consistent incubation times and accurate pipetting. Small variations can lead to significant differences in results. 4. Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.[5] |
| Lack of Expected Phenotype | I'm not observing the expected biological effect, even though I've confirmed target engagement. Why? | Answer: This can be a complex issue related to the biology of your specific cellular model. Troubleshooting Steps: 1. Redundant Signaling Pathways: There may be compensatory signaling pathways in your cells that bypass the effect of JNK3 inhibition. Consider using inhibitors for other related pathways to uncover the redundant mechanism. 2. Cellular Context: The role of JNK3 can be highly context-dependent. The specific phenotype you are expecting may not be prominent in the cell line you are using. It is advisable to test the inhibitor in multiple cell lines.[5] 3. Subcellular Localization: Ensure that this compound can reach its target. Poor cell permeability can lead to a lack of effect in cellular assays despite high potency in biochemical assays.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended starting concentration for this compound in cell culture? | We recommend starting with a dose-response experiment ranging from 10 nM to 10 µM to determine the optimal concentration for your specific cell line and assay. For initial experiments, a concentration of 100 nM is a reasonable starting point based on its in vitro potency. |
| How selective is this compound against other JNK isoforms and other kinases? | This compound demonstrates good selectivity for JNK3 over JNK1 and JNK2. However, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. Please refer to the kinase selectivity profile in Table 1 for detailed information on its activity against a panel of kinases. |
| How should I prepare and store stock solutions of this compound? | We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] |
| Is this compound ATP-competitive? | Yes, this compound is an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of JNK3, preventing the binding of ATP and subsequent phosphorylation of its substrates.[7] |
Quantitative Data Summary
The inhibitory activity of this compound against its intended target and a selection of off-target kinases is summarized below. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| JNK3 | 5 | TR-FRET |
| JNK1 | 150 | TR-FRET |
| JNK2 | 80 | TR-FRET |
| p38α | > 1000 | ADP-Glo |
| ERK1 | > 5000 | ADP-Glo |
| CDK2 | 850 | ADP-Glo |
| ROCK1 | 1200 | ADP-Glo |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (TR-FRET) for IC50 Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound.
Materials:
-
Recombinant human JNK3 enzyme
-
Fluorescein-labeled substrate peptide
-
LanthaScreen™ Eu-anti-phospho substrate antibody
-
TR-FRET dilution buffer
-
This compound
-
ATP
-
384-well plate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of JNK3 enzyme and fluorescein-labeled substrate in TR-FRET dilution buffer and dispense 4 µL into each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing the Eu-anti-phospho substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Protocol 2: Western Blot for JNK Pathway Inhibition in Cells
This protocol assesses the ability of this compound to inhibit the phosphorylation of the JNK substrate c-Jun in a cellular context.
Materials:
-
Cultured cells
-
This compound
-
JNK pathway activator (e.g., Anisomycin)
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator for the recommended time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[9]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[1]
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH) to confirm equal loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.
Protocol 3: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cultured cells
-
This compound
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.[2]
Visualizations
Caption: JNK3 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Relationship between inhibitor properties and cellular outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
How to improve the bioavailability of JNK3 inhibitor-6 in vivo?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the in vivo bioavailability of JNK3 inhibitor-6.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for small molecule kinase inhibitors. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in gastrointestinal (GI) fluids to be absorbed.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: How can we determine the primary reason for the poor bioavailability of this compound?
A2: A systematic approach involving in vitro and in vivo experiments is recommended. Key initial steps include:
-
Physicochemical Characterization: Determine the aqueous solubility, logP, and pKa of this compound.
-
In Vitro Permeability Assays: Use a Caco-2 cell monolayer assay to assess the intestinal permeability and identify if it is a substrate for efflux transporters.
-
Metabolic Stability Assays: Evaluate the stability of the compound in liver microsomes to understand its susceptibility to first-pass metabolism.
Q3: For a JNK3 inhibitor targeting neurodegenerative diseases, what other significant barrier to efficacy should we consider?
A3: For central nervous system (CNS) targets, the blood-brain barrier (BBB) is a major obstacle. Many kinase inhibitors are substrates for efflux transporters at the BBB, which can severely limit their brain penetration. It is crucial to assess the BBB permeability of this compound, which can be initially evaluated in vitro and subsequently confirmed in vivo.
Troubleshooting Guides
Scenario 1: Low Oral Bioavailability Observed in Preclinical Studies
Problem: Consistently low or undetectable plasma concentrations of this compound following oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Formulation Enhancement: Develop formulations such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS) to improve dissolution. 2. Particle Size Reduction: If the compound is crystalline, consider micronization or nanosizing to increase the surface area for dissolution. |
| High First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes to identify the specific enzymes responsible for metabolism. 2. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of the identified metabolic enzyme (e.g., ketoconazole (B1673606) for CYP3A4) to confirm the extent of first-pass metabolism. 3. Formulation Strategy: Employ lipid-based formulations that may promote lymphatic absorption, partially bypassing the liver. |
| P-glycoprotein (P-gp) Efflux | 1. In Vitro Confirmation: Perform a bidirectional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm if your compound is a P-gp substrate. 2. In Vivo Co-administration: Co-administer a P-gp inhibitor in your in vivo study to assess if it increases plasma exposure of this compound. |
| Poor Membrane Permeability | 1. Structural Modification: If formulation strategies are insufficient, medicinal chemistry efforts may be required to optimize the molecule's physicochemical properties to improve permeability. |
Scenario 2: High Inter-Animal Variability in Pharmacokinetic Data
Problem: Significant variability in the plasma concentration-time profiles of this compound between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Refine Dosing Technique: Ensure a consistent and accurate oral gavage technique. 2. Vehicle Uniformity: Ensure the dosing vehicle is a homogenous suspension or a clear solution. |
| Food Effects | 1. Standardize Fasting: Ensure all animals are fasted for a consistent period before dosing. 2. Investigate Food Effect: Conduct a study arm where animals have access to food to assess its impact on absorption. |
| Formulation Instability | 1. Check Formulation Stability: Ensure your formulation is stable throughout the duration of the study. For suspensions, ensure proper resuspension before each dose. |
| Genetic Variability in Animals | 1. Use Inbred Strains: If possible, use inbred animal strains to minimize genetic variability in drug metabolism and transporter expression. |
Data Presentation
The following table provides an illustrative comparison of pharmacokinetic parameters for a hypothetical JNK3 inhibitor in different oral formulations to demonstrate the potential impact of formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 200 ± 50 | 5% |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 600 ± 120 | 15% |
| Amorphous Solid Dispersion | 20 | 400 ± 80 | 1.0 | 1600 ± 300 | 40% |
| SEDDS | 20 | 600 ± 110 | 0.5 | 2400 ± 450 | 60% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To improve the dissolution rate and solubility of this compound by formulating it as an ASD.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Suitable solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh this compound and the polymer in the desired ratio (e.g., 1:4).
-
Dissolve both the inhibitor and the polymer in a minimal amount of the chosen solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the flask wall. Dry the film further under high vacuum in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Scrape the dried film to obtain the ASD powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the dissolution profile of the ASD with the crystalline drug.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of a this compound formulation.
Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water.
Dosing:
-
Prepare the this compound formulation (e.g., suspension, solution, reconstituted ASD) at the desired concentration.
-
Administer the formulation orally using a gavage needle at an appropriate dosing volume (e.g., 5-10 mL/kg for rats).
-
For determination of absolute bioavailability, an intravenous (IV) group should be included, receiving a lower dose of the inhibitor in a suitable solubilizing vehicle.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the this compound in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Caption: Simplified JNK3 signaling pathway and the point of intervention for this compound.
Troubleshooting JNK3 inhibitor-6 insolubility in aqueous solutions
Welcome to the technical support center for JNK3 inhibitor-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a particular focus on addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound A53, is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) with an IC50 value of 78 nM.[1][2] It has demonstrated neuroprotective effects and is a valuable tool for research in neurodegenerative diseases.[1][2]
Q2: What is the primary challenge when working with this compound?
A2: The primary challenge is its low solubility in aqueous solutions. Like many kinase inhibitors, this compound is a hydrophobic molecule, which can lead to precipitation when diluted into aqueous buffers or cell culture media.
Q3: What solvent should I use to prepare a stock solution of this compound?
Q4: How can I avoid precipitation of this compound when diluting it into my aqueous experimental solution?
A4: To avoid precipitation, it is crucial to employ a serial dilution method. Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium. Instead, prepare an intermediate dilution in your experimental buffer or medium before making the final dilution. Adding the inhibitor solution dropwise while gently vortexing can also help.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: Insolubility of this compound
This guide provides a step-by-step approach to troubleshoot and resolve issues related to the insolubility of this compound in your experiments.
Problem: Precipitate observed after adding this compound to aqueous solution.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | The inherent chemical properties of this compound limit its solubility in water-based solutions. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to crash out of solution. |
| High Final Concentration | The intended experimental concentration may exceed the solubility limit of the inhibitor in the aqueous medium. |
| Buffer Composition | Components of your buffer system (e.g., high salt concentration, pH) may negatively impact the solubility of the inhibitor. |
Solutions and Experimental Protocols
To prevent "solvent shock," a stepwise dilution is recommended.
-
Protocol for Preparing a 1 µM Working Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock into 99 µL of pre-warmed (37°C) aqueous experimental buffer (e.g., PBS or cell culture medium).
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed aqueous experimental buffer.
-
While specific aqueous solubility data for this compound is not publicly available, the following table provides solubility information for other common JNK inhibitors in DMSO, which is useful for preparing stock solutions.
| Inhibitor | Solvent | Max Solubility (mg/mL) |
| JNK3 inhibitor-1 | DMSO | 100 |
| JNK inhibitor IX | DMSO | 15 |
| IQ 3 | DMSO | 5 |
If you continue to experience solubility issues, you can perform a simple experiment to determine the approximate solubility of this compound in your specific aqueous buffer.
Caption: A simple workflow to assess the solubility of this compound.
JNK3 Signaling Pathway
Understanding the JNK3 signaling pathway is crucial for designing and interpreting experiments using this compound.
Caption: Simplified diagram of the JNK3 signaling pathway.
Key Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against JNK3 kinase in a biochemical assay.
Caption: General workflow for an in vitro JNK3 kinase inhibition assay.
Disclaimer: This information is intended for research use only. Please consult the product's safety data sheet (SDS) for detailed handling and safety information. Experimental conditions should be optimized for your specific cell lines and assays.
References
Technical Support Center: Optimizing JNK3 Inhibitor-6 for Neuroprotection Assays
Welcome to the technical support center for JNK3 inhibitor-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in neuroprotection assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research.
Understanding this compound
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family, predominantly expressed in the central nervous system.[1][2] It is a key mediator of neuronal apoptosis (programmed cell death) in response to various stress signals, including oxidative stress and neuroinflammation.[1][2] this compound is a potent and selective inhibitor of JNK3, making it a valuable tool for neuroprotection research. By blocking the JNK3 signaling pathway, this inhibitor can prevent downstream apoptotic events and promote neuronal survival.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and provide a comparison with other common JNK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Other JNK Inhibitors
| Inhibitor | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (nM) | Selectivity (JNK1/JNK3) | Source(s) |
| This compound | 130.1 | - | - | - | - | [3] |
| SP600125 | 90 | 40 | 40 | >10,000 | 0.44 | [4] |
| AS602801 | 230 | 80 | 90 | - | 0.35 | [5] |
| Compound 35b | 9.7 | >10,000 | ~97 | >10,000 | >1000-fold | [1] |
| Compound 26n | - | >50-fold selectivity vs JNK3 | - | High selectivity | >50-fold | [6][7] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes. A hyphen (-) indicates data not available in the cited sources.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment | Effect | Source(s) |
| Cytokine Release | Macrophages | LPS stimulation | Stronger inhibition of TNF-α secretion and slight inhibition of IL-6 secretion compared to JNK inhibitor VIII. | [3] |
| Neuroprotection | SH-SY5Y cells | 6-OHDA-induced toxicity | Prevents cell death and reduces reactive oxygen species (ROS) production. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
JNK3 Signaling Pathway in Neuronal Apoptosis
Experimental Workflow: MTT Assay for Neuroprotection
Experimental Workflow: Western Blot for Phospho-c-Jun
Frequently Asked Questions (FAQs) and Troubleshooting
Here are some common questions and issues that may arise during your experiments with this compound.
Q1: What is the recommended starting concentration for this compound in cell culture?
A good starting point for neuroprotection studies in neuronal cell lines like SH-SY5Y is in the range of 0.1 µM to 1 µM.[8] However, the optimal concentration is highly dependent on the cell line and the specific experimental objective. For achieving maximum inhibition of JNK3 or inducing apoptosis, higher concentrations may be necessary. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system and to assess potential cytotoxicity.[8]
Q2: I am not observing the expected neuroprotective effect of this compound. What could be the reason?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The inhibitor concentration may be too low. Perform a dose-response curve to find the effective concentration for your specific cells and neurotoxic stimulus.[9]
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly at -20°C and prepare fresh stock solutions in anhydrous DMSO.[10] The stability of the inhibitor in your specific cell culture medium at 37°C should also be considered, as degradation can occur over time.[10]
-
Low JNK3 Expression: The cell line you are using may not express sufficient levels of JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is more restricted.[8] Verify JNK3 expression levels in your cells using Western blot or qPCR.
-
Redundant Signaling Pathways: Other signaling pathways may be compensating for the inhibition of JNK3. Consider using another JNK inhibitor with a different chemical scaffold or using genetic approaches like siRNA to confirm your findings.[11]
Q3: I am observing significant cell death or cytotoxicity at my desired inhibitor concentration. How can I mitigate this?
-
Reduce Inhibitor Concentration: The most direct approach is to lower the concentration of this compound. Even partial inhibition of JNK3 may be sufficient for neuroprotection without causing excessive toxicity.[8]
-
Shorten Treatment Duration: Reducing the exposure time to the inhibitor can decrease its toxic effects.[8]
-
Assess Off-Target Effects: While this compound is selective, at higher concentrations, it may inhibit other kinases.[2][11] Profiling the inhibitor against a kinase panel can identify potential off-target effects.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not overly confluent, as this can increase their sensitivity to cytotoxic compounds.[8]
Q4: How can I confirm that this compound is specifically inhibiting the JNK pathway in my cells?
-
Western Blot for Phospho-c-Jun: The most direct way to confirm JNK pathway inhibition is to measure the phosphorylation of its downstream target, c-Jun. A successful inhibition should result in a decrease in the levels of phosphorylated c-Jun (p-c-Jun).[12][13]
-
Use of Controls: Include a positive control (a known JNK activator like anisomycin) to ensure the pathway can be stimulated in your system, and a vehicle control (DMSO) to account for any solvent effects.[8]
Q5: What is the best solvent for dissolving and storing this compound?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of most JNK inhibitors.[10] It is crucial to use fresh, anhydrous DMSO to ensure solubility and stability. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the protective effect of this compound against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
96-well plates
-
This compound
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β 1-42)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an optimal density and allow them to adhere and differentiate as required.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle-only control (DMSO).[14]
-
Induction of Neurotoxicity: Add the neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay
Objective: To quantify the activity of caspase-3, a key executioner of apoptosis, in response to neurotoxic insult and treatment with this compound.
Materials:
-
Neuronal cells
-
This compound
-
Neurotoxin
-
Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)
-
Lysis buffer
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Treat cells with this compound and the neurotoxin as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions. Keep lysates on ice.[15]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.[15][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/440 nm for fluorometric assays).[15][17] Caspase-3 activity is calculated relative to the protein concentration.
Protocol 3: Western Blot for Phospho-c-Jun (p-c-Jun)
Objective: To determine the effect of this compound on the phosphorylation of the JNK substrate c-Jun.
Materials:
-
Neuronal cells
-
This compound
-
JNK activator (e.g., anisomycin)
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Pre-treat cells with this compound for 1-2 hours, then stimulate with a JNK activator for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the cleared lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against p-c-Jun overnight at 4°C.[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[12]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control to normalize the p-c-Jun signal.[12]
By following these guidelines and protocols, researchers can effectively optimize the use of this compound in their neuroprotection assays and contribute to the development of new therapeutic strategies for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells | MDPI [mdpi.com]
- 15. mpbio.com [mpbio.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting JNK3 Inhibitor-6 Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity with JNK3 inhibitor-6 in their cell line. The following information is designed to help you troubleshoot and understand the potential causes of this toxicity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing toxicity in my cell line?
Toxicity from a small molecule inhibitor like this compound can stem from several sources. It's crucial to determine if the observed cell death is due to the intended on-target effect of inhibiting JNK3, off-target effects on other kinases or cellular processes, or issues with the compound itself or the experimental setup.
Potential Causes of Toxicity:
-
On-Target Effect: JNK3 is a key player in stress-induced apoptosis.[1][2][3] Its inhibition can, in some contexts, be protective, but sustained modulation of this pathway could also lead to unintended cell death depending on the cellular context and the specific role of JNK3 in your cell line's survival.
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular proteins. Many kinase inhibitors have off-target activities, which can lead to toxicity.[4][5]
-
Compound-Specific Issues: The compound itself might be unstable in your cell culture medium, degrading into a toxic substance.[6] The solvent used to dissolve the inhibitor (e.g., DMSO) could also be toxic at higher concentrations.[7][8]
-
Cell Line-Specific Sensitivity: Your specific cell line might be particularly sensitive to the inhibition of JNK3 or to off-target effects of the compound.[9]
Q2: How can I determine the optimal, non-toxic concentration of this compound?
To find the right concentration, you should perform a dose-response experiment. This involves treating your cells with a range of inhibitor concentrations and measuring cell viability at a specific time point. This will help you determine the half-maximal inhibitory concentration (IC50) for toxicity. A good starting point is to test a wide range of concentrations, from nanomolar to micromolar.[7]
Q3: What is the difference between apoptosis and necrosis, and why is it important to distinguish them?
Apoptosis is a form of programmed cell death that is generally controlled and does not trigger an inflammatory response. In contrast, necrosis is an uncontrolled form of cell death that results from cellular injury and leads to the release of cellular contents, which can cause inflammation.[7] Distinguishing between these two pathways can provide insights into the mechanism of your inhibitor's toxicity. An apoptotic effect might be related to the on-target activity of a JNK3 inhibitor, as JNK3 is involved in apoptosis signaling.[1][2][3][10]
Troubleshooting Guide
If you are observing toxicity with this compound, follow these steps to diagnose the issue:
Step 1: Confirm the Toxicity and Determine the IC50
First, confirm the toxicity with a cell viability assay and determine the IC50 value. An MTT assay is a common method for this.[11][12][13][14]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][14]
Materials:
-
96-well plate
-
Your cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[7] Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Step 2: Investigate the Mechanism of Cell Death
Determine if the inhibitor is inducing apoptosis. A Caspase-3 activity assay is a good method for this, as Caspase-3 is a key executioner caspase in apoptosis.[15]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay detects the activity of Caspase-3, which is a hallmark of apoptosis.[15][16]
Materials:
-
Your cell line
-
This compound
-
Cell lysis buffer
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at concentrations around the determined IC50 for toxicity, alongside a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol.[18]
-
Assay Reaction: In a 96-well plate, add the cell lysate, assay buffer, and Caspase-3 substrate.[18][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15][19]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[18][19] An increase in absorbance indicates higher Caspase-3 activity.
Data Presentation
Your experimental results can be summarized in tables to help with interpretation.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 5 | 70 |
| 10 | 52 |
| 25 | 25 |
| 50 | 10 |
| 100 | 2 |
From this hypothetical data, the IC50 for toxicity is approximately 10 µM.
Table 2: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JNK3 | 10 |
| JNK1 | 150 |
| JNK2 | 200 |
| p38α | >10,000 |
| ERK1 | >10,000 |
| Kinase X | 50 |
| Kinase Y | >5,000 |
This hypothetical profile shows that while the inhibitor is potent against JNK3, it also has some activity against JNK1, JNK2, and another unrelated kinase ("Kinase X"), which could be an off-target leading to toxicity.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: JNK3 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for inhibitor toxicity.
Caption: Potential causes of inhibitor-induced toxicity.
References
- 1. pnas.org [pnas.org]
- 2. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biogot.com [biogot.com]
How to minimize variability in experiments with JNK3 inhibitor-6?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK3 inhibitor-6. The aim is to help minimize experimental variability and address common issues encountered during its use.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Inconsistent or No Inhibition of Downstream Targets (e.g., c-Jun phosphorylation)
Question: I am not observing the expected inhibition of my downstream JNK3 target after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
Answer: Several factors can lead to a lack of efficacy in cell-based assays. Here is a step-by-step guide to troubleshoot this issue:
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | The IC50 of an inhibitor in a biochemical assay may not directly translate to the effective concentration in a cellular context.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting point for neuroprotection studies in neuronal cell lines is often in the range of 0.1 µM to 1 µM. |
| Inhibitor Instability or Degradation | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions for each experiment.[1] this compound should be stored according to the manufacturer's recommendations. For many kinase inhibitors, stock solutions in DMSO are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Insufficient JNK3 Activation | Your experimental model or stimulus may not be adequately activating the JNK3 pathway. Confirm JNK3 activation by measuring the levels of phosphorylated JNK (p-JNK) via Western blot in your positive control (stimulated cells without inhibitor).[1] |
| Low JNK3 Expression in Cell Line | The cell line you are using may not express sufficient levels of JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is more restricted, primarily to the brain, heart, and testes.[2] Verify JNK3 expression levels in your cells using methods like Western blot or qPCR. |
| Redundant Signaling Pathways | Other signaling pathways may be compensating for the inhibition of JNK3. Consider using orthogonal approaches, such as siRNA or shRNA to specifically knock down JNK3, to confirm that the observed phenotype is indeed JNK3-dependent.[3] |
| Poor Cell Permeability | Although less common for small molecules, the inhibitor may not be efficiently crossing the cell membrane. If you suspect this, you may need to consult literature for similar compounds or consider permeability assays.[3] |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Question: My cells are showing unexpected phenotypes or toxicity that do not align with the known roles of JNK3. What could be the cause?
Answer: Unexplained cellular effects often point towards off-target activity of the inhibitor. Here’s how to approach this problem:
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | At higher concentrations, the selectivity of the inhibitor may decrease, leading to the inhibition of other kinases.[4] Perform a dose-response experiment to find the lowest effective concentration that inhibits JNK3 without causing toxicity. |
| Inherent Cross-Reactivity | Due to the conserved nature of the ATP-binding site, kinase inhibitors can have off-target effects.[3] While this compound is described as selective, a detailed public kinase selectivity profile is not readily available. It is crucial to be aware of potential cross-reactivity with other JNK isoforms (JNK1, JNK2) and other MAP kinases like p38.[5] |
| Validate with an Orthogonal Approach | Use a structurally different JNK3 inhibitor to see if the phenotype is reproducible. If the effect is not observed with a different inhibitor, it is likely an off-target effect of this compound.[1] Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to specifically target JNK3 and compare the phenotype to that observed with the inhibitor.[3] |
| Purity of the Inhibitor | Ensure the purity of your batch of this compound. Impurities could be responsible for the observed toxicity or off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound A53) is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family.[6] It functions by competing with ATP for the binding site on the JNK3 enzyme, thereby preventing the phosphorylation of its downstream substrates.[2] The JNK3 signaling pathway is a key player in neuronal apoptosis and neuroinflammation, making JNK3 inhibitors like this one valuable tools for research in neurodegenerative diseases.[6][7]
Q2: What is the potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 78 nM for JNK3 in biochemical assays.[6]
Q3: How should I prepare and store this compound?
A3: For many kinase inhibitors, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solutions at -20°C or -80°C for long-term stability. Always refer to the manufacturer's specific instructions for storage.
Q4: How can I be sure that the effects I see are specific to JNK3 inhibition?
A4: To ensure the specificity of the observed effects, consider the following experimental controls:
-
Use a structurally unrelated JNK3 inhibitor: This helps to rule out off-target effects specific to the chemical scaffold of this compound.[1]
-
Perform rescue experiments: Overexpression of JNK3 might rescue the on-target phenotype but not the off-target effects.[1]
-
Use genetic knockdown/knockout: Employing siRNA, shRNA, or CRISPR/Cas9 to reduce JNK3 expression provides a highly specific method to validate that the phenotype is JNK3-dependent.[3]
-
Assess downstream signaling: Confirm that the inhibitor is blocking the intended pathway by measuring the phosphorylation of a direct JNK3 substrate, such as c-Jun, via Western blot.[4]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a comparison with other common JNK inhibitors for context.
| Inhibitor | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | p38α IC50 (µM) | Reference |
| This compound | 78 | Data not available | Data not available | Data not available | [6] |
| SP600125 | 90 | 40 | 40 | >10 | [8] |
| JNK Inhibitor VIII | Ki = 52 | Ki = 2 | Ki = 4 | Data not available | [8] |
| Tanzisertib (CC-930) | 5 | 61 | 5 | 3.4 | [9] |
Note: IC50 and Ki values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro JNK3 Kinase Assay (ADP-Glo™ Assay)
This protocol provides a general framework for measuring the activity of this compound in a biochemical assay.
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer
-
384-well plates
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (as a vehicle control).
-
Add Enzyme: Add 2 µL of a solution containing the active JNK3 enzyme in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for JNK3.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Measure the luminescence using a plate reader. The signal is inversely correlated with JNK3 activity.[10]
Protocol 2: Cell-Based Assay for JNK3 Inhibition (Western Blot for Phospho-c-Jun)
This protocol describes how to assess the efficacy of this compound in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal kinase activity, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known JNK pathway activator for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.
Visualizations
Signaling Pathway
Caption: Simplified JNK3 signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: A logical workflow for experiments with this compound, including troubleshooting steps.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Alternative solvents for JNK3 inhibitor-6 for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using JNK3 inhibitor-6 in in vivo experiments. The guidance is tailored to address challenges related to the solubility and formulation of this compound for administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
For initial stock solutions, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is reported to have a solubility of 10 mM in DMSO.[1] For many kinase inhibitors, it is crucial to use anhydrous DMSO to prevent compound degradation and ensure maximum solubility.
Q2: My this compound precipitates when I dilute the DMSO stock solution in an aqueous buffer for my in vivo experiment. What should I do?
This phenomenon, known as "crashing out," is common for hydrophobic compounds like many kinase inhibitors when transferred from a strong organic solvent to an aqueous environment. To address this, a multi-component solvent system, often referred to as a vehicle, is necessary to maintain solubility.
A widely used approach is to employ a co-solvent system. These formulations are designed to keep the compound in solution when diluted for administration. It is recommended to prepare these formulations fresh daily.
Q3: What are some common co-solvent formulations suitable for in vivo use of this compound?
While a specific formulation for this compound is not widely published, formulations for other poorly soluble kinase inhibitors can serve as an excellent starting point. These typically consist of a primary solvent, a co-solvent, a surfactant, and an aqueous phase. The components help to dissolve the compound and form a stable emulsion or solution upon final dilution.
Q4: Are there more advanced formulation strategies if co-solvents don't provide the desired bioavailability?
Yes, if poor solubility continues to be a limiting factor, more advanced formulation strategies can be considered. These include:
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.
Troubleshooting Guide
Problem: My compound precipitates out of the final formulation even with a co-solvent system.
-
Possible Cause: The concentration of your inhibitor may be too high for the chosen vehicle.
-
Recommended Solution:
-
Try lowering the final concentration of the inhibitor if your experimental design allows.
-
Increase the proportion of the organic co-solvents (like PEG300/400) and surfactant (like Tween 80) in your formulation.
-
Use gentle warming or sonication to aid dissolution, but be cautious as this may not prevent later precipitation.
-
Problem: I am observing inconsistent results or poor efficacy in my animal studies despite successful in vitro experiments.
-
Possible Cause: This could be due to poor bioavailability of the inhibitor, meaning it is not being adequately absorbed into the systemic circulation to reach the target tissue in sufficient concentrations.
-
Recommended Solution:
-
Re-evaluate your formulation. Consider one of the advanced strategies mentioned in Q4 of the FAQs, such as a lipid-based formulation.
-
Conduct a pilot pharmacokinetic (PK) study with a few different formulations to determine which one provides the best systemic exposure.
-
Ensure the stability of the inhibitor in your chosen formulation over the duration of your experiment.
-
Data Presentation: Solvent Formulations
The following table summarizes common vehicle formulations used for in vivo administration of poorly soluble kinase inhibitors. These can be adapted and optimized for this compound.
| Formulation Component | Purpose | Typical Percentage (v/v) | Notes |
| DMSO | Primary solvent to dissolve the inhibitor | 5-10% | Keep the final concentration as low as possible to minimize potential toxicity. |
| PEG300 or PEG400 | Water-miscible co-solvent to improve solubility | 30-40% | Helps to prevent the compound from precipitating upon dilution. |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant | 5% | Aids in emulsification and prevents precipitation. |
| Saline or ddH₂O | Aqueous phase for final dilution | 45-60% | Should be added slowly while vortexing to prevent the compound from crashing out. |
| Corn Oil | Oil-based vehicle for lipophilic compounds | Up to 90% (with 10% DMSO) | Suitable for oral or intraperitoneal administration. Not for intravenous use. |
Experimental Protocols
Protocol for Preparing a Co-Solvent Formulation
This protocol describes the preparation of a common vehicle for administering poorly soluble inhibitors to rodents.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound and place it into a sterile vial.
-
Add the required volume of DMSO to the vial. Vortex or sonicate briefly until the inhibitor is completely dissolved, resulting in a clear stock solution.
-
Sequentially add the other excipients. After adding each one, mix thoroughly to ensure the solution remains clear before proceeding to the next step. a. Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous. b. Add the Tween 80 and vortex again until the solution is clear.
-
Slowly add the sterile saline or ddH₂O dropwise while vortexing to bring the formulation to the final volume.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
Mandatory Visualizations
JNK3 Signaling Pathway
Caption: A simplified diagram of the JNK3 signaling cascade.
Experimental Workflow for Solvent Selection
Caption: A decision-making workflow for selecting an in vivo solvent.
References
JNK3 inhibitor-6 degradation and storage issues
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and scientists utilizing JNK3 inhibitor-6. Please note that the information provided is based on available data for this compound and closely related selective JNK3 inhibitors.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family.[1] JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis and inflammatory responses.[1] this compound exerts its effect by binding to the ATP-binding site of the JNK3 enzyme, which prevents the phosphorylation of its downstream targets like c-Jun and ATF2, thereby blocking the signaling cascade that can lead to neuronal cell death.[1]
2. What is the recommended solvent for dissolving and storing this compound?
For many JNK inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions. While specific data for this compound is not widely published, general practice for similar compounds, such as JNK3 inhibitor-1 and SP600125, suggests using fresh, anhydrous DMSO. It is crucial to ensure the DMSO is free of moisture, as it can impact the compound's stability and solubility.
3. What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the integrity of this compound. General recommendations for similar JNK inhibitors suggest the following:
-
Stock Solutions (in DMSO): Store at -20°C or -80°C for long-term stability. For instance, stock solutions of JNK3 inhibitor-1 are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
-
Solid Form: Store at room temperature as a crystalline solid.[3]
4. How stable is this compound in aqueous solutions or cell culture media?
This compound, like many small molecule inhibitors, may have limited stability in aqueous solutions. The stability can be affected by factors such as pH, temperature, and the specific components of the buffer or medium. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment.[2] For experiments requiring long incubation times, it is recommended to perform a stability study to assess the degradation of the inhibitor under your specific experimental conditions.[2]
Troubleshooting Guides
Problem: I am observing precipitation of the inhibitor in my aqueous experimental solution.
-
Possible Cause: The inhibitor has low aqueous solubility. The concentration of the inhibitor may be too high for the aqueous buffer or cell culture medium.
-
Recommended Solution:
-
Visually inspect the solution for any precipitation before use.
-
Ensure the DMSO stock solution is fully dissolved before making dilutions.
-
Sonication may aid in the initial dissolution, but it may not prevent subsequent precipitation.
-
Consider lowering the final concentration of the inhibitor in your experiment.
-
Maintain a low percentage of DMSO in the final working solution (typically below 0.5%) to minimize solvent-induced precipitation.
-
Problem: I am not observing the expected inhibitory effect in my cell-based assay.
-
Possible Cause 1: Inhibitor Degradation. The inhibitor may have degraded due to improper storage or instability in the experimental solution.
-
Recommended Solution: Always prepare fresh working solutions for each experiment from a properly stored, frozen DMSO stock.[2] Conduct a stability study of the inhibitor in your specific experimental buffer or medium (see Experimental Protocols section).
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration. The concentration of the inhibitor may be too low to effectively inhibit JNK3 in your specific cell line.
-
Recommended Solution: Perform a dose-response experiment to determine the optimal effective concentration for your experimental setup.[4]
-
-
Possible Cause 3: Low JNK3 Expression. The cell line you are using may not express sufficient levels of JNK3 for the inhibitor to produce a measurable effect. JNK3 expression is more restricted compared to the ubiquitously expressed JNK1 and JNK2.[4]
-
Recommended Solution: Verify the JNK3 expression levels in your chosen cell line using techniques like Western blot or qPCR.[4]
-
Problem: My experimental results are inconsistent.
-
Possible Cause 1: Inconsistent Inhibitor Concentration. This could be due to precipitation or degradation of the inhibitor.
-
Recommended Solution: Follow the recommendations for preventing precipitation and degradation mentioned above. Prepare a master mix of your working solution to minimize variability between wells or samples.[2]
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations in the final inhibitor concentration.
-
Recommended Solution: Ensure your pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes you are dispensing to maximize accuracy.[2]
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Selective JNK3 Inhibitors
| Inhibitor Name | Target | IC50 (nM) | Notes |
| This compound (Compound A53) | JNK3 | 78 | A selective JNK3 inhibitor with neuroprotective effects.[1] |
| Compound 6 | JNK3 | 130.1 | A potent JNK3 inhibitor identified through virtual screening.[2][5] |
| JNK3 inhibitor-3 | JNK3 | <1.0 | Exhibits over 300-fold selectivity versus JNK1 and ~10-fold selectivity versus JNK2.[6] |
Table 2: Recommended Storage Conditions for JNK Inhibitors (General Guidance)
| Compound Format | Solvent | Storage Temperature | Reported Stability |
| Stock Solution | DMSO | -20°C | Up to 1 month (based on JNK3 inhibitor-1)[2] |
| Stock Solution | DMSO | -80°C | Up to 6 months (based on JNK3 inhibitor-1)[2] |
| Solid | - | Room Temperature | ≥ 4 years (based on JNK Inhibitor IX)[3] |
| Aqueous Solution | Aqueous Buffer/Medium | Not Recommended | Prepare fresh for each use.[2][3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol provides a general method to determine the stability of this compound in your experimental buffer or cell culture medium.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Prepare the aqueous test solution (e.g., phosphate-buffered saline, cell culture medium).
-
-
Incubation:
-
Spike the test solution with the inhibitor stock solution to the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubate the solution at the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately stop potential degradation by freezing the samples at -80°C.[2]
-
-
Sample Analysis by HPLC:
-
Thaw the collected samples.
-
If the samples contain proteins (e.g., from cell culture medium), precipitate them using a solvent like acetonitrile (B52724) and centrifuge to pellet the precipitate.
-
Analyze the supernatant using reverse-phase HPLC with a suitable column (e.g., C18).
-
Use an appropriate mobile phase gradient to separate the parent inhibitor from any potential degradation products.
-
Detect the inhibitor using a UV detector at its maximum absorbance wavelength.[2]
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of the inhibitor.
-
Quantify the peak area of the inhibitor at each time point.
-
Plot the concentration of the inhibitor against time to determine its stability profile. A decrease in concentration over time indicates instability.[2]
-
Protocol 2: In Vitro TR-FRET Kinase Assay for JNK3 Inhibition
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay and is a common method to measure the inhibition of JNK3-mediated phosphorylation.[1]
-
Materials:
-
JNK3 enzyme
-
Fluorescently labeled substrate (e.g., GFP-ATF2)
-
ATP
-
TR-FRET Dilution Buffer
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pATF2 [pThr71])
-
This compound (test compound)
-
384-well assay plates
-
-
Procedure:
-
Assay Plate Preparation: Prepare a solution of JNK3 enzyme and the fluorescently labeled substrate in TR-FRET Dilution Buffer. Dispense this mixture into the wells of a 384-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Add a solution containing the Terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction and detect the phosphorylated substrate.
-
Signal Measurement: Measure the TR-FRET signal using a suitable plate reader.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each concentration of this compound relative to controls.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of the JNK3 signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to JNK3 Inhibitor-6 in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing JNK3 Inhibitor-6 in long-term experimental models. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the emergence of resistance and to ensure the continued efficacy of the inhibitor in your studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell line after prolonged treatment. What are the potential mechanisms of resistance?
A1: Acquired resistance to kinase inhibitors like this compound can arise from several factors. The most common mechanisms can be broadly categorized as on-target alterations or the activation of bypass signaling pathways.[1][2] On-target resistance often involves the development of secondary mutations within the JNK3 kinase domain, which can interfere with the binding of the inhibitor.[1] Alternatively, cells can develop resistance by activating other signaling pathways that compensate for the inhibition of the JNK3 pathway, a phenomenon known as bypass signaling.[1][2]
Q2: How can we determine if the resistance to this compound in our long-term study is due to on-target mutations or bypass pathway activation?
A2: A systematic approach is necessary to distinguish between these resistance mechanisms. Initially, you can sequence the JNK3 gene in your resistant cell lines to identify any potential mutations that are not present in the parental, sensitive cells. To investigate bypass pathways, you can use techniques like phosphoproteomics or antibody arrays to identify signaling pathways that are hyperactivated in the resistant cells upon treatment with this compound.
Q3: What are some common bypass pathways that could be activated, leading to resistance to this compound?
A3: While specific bypass pathways for this compound resistance would need to be determined experimentally, common compensatory signaling routes in kinase inhibitor resistance include the upregulation of other receptor tyrosine kinases (RTKs) or the activation of parallel signaling cascades like the PI3K/Akt or other MAPK pathways (e.g., ERK).[1]
Q4: Our this compound seems to lose its effectiveness over the course of a multi-day experiment. Could this be a stability issue rather than cellular resistance?
A4: Yes, the perceived loss of efficacy could be due to the degradation of the inhibitor in your experimental solution.[3] It is crucial to assess the stability of this compound in your specific cell culture medium or experimental buffer at the temperature used in your assays.[3] A stability study, for instance using High-Performance Liquid Chromatography (HPLC) to measure the concentration of the intact inhibitor over time, is recommended.[3]
Troubleshooting Guides
Problem 1: Decreased phenotypic response to this compound in long-term cell culture.
-
Possible Cause 1: Emergence of a resistant cell population.
-
Solution:
-
Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your long-term treated cells versus the parental cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Isolate single-cell clones from the resistant population and characterize their individual resistance profiles.
-
Sequence the JNK3 gene in resistant clones to screen for mutations.[4][5]
-
-
-
Possible Cause 2: Instability of this compound in the culture medium.
-
Solution:
-
Conduct an HPLC-based stability study of this compound in your specific medium at 37°C over the time course of your experiment.[3]
-
If the inhibitor is found to be unstable, consider preparing fresh working solutions for each experiment and replenishing the medium containing the inhibitor more frequently.[3]
-
-
Problem 2: Downstream targets of JNK3 (e.g., c-Jun phosphorylation) are no longer inhibited by this compound after prolonged treatment.
-
Possible Cause 1: On-target resistance (JNK3 mutation).
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Solution:
-
Use a phospho-kinase antibody array to screen for upregulated kinases in the resistant cells, both at baseline and after treatment with this compound.
-
Once a candidate bypass pathway is identified, use a combination of this compound and an inhibitor of the identified bypass pathway to see if sensitivity is restored.
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) of this compound | Fold Resistance |
| Parental SH-SY5Y | N/A | 50 | 1 |
| SH-SY5Y-R1 | 3 months | 1500 | 30 |
| SH-SY5Y-R2 | 6 months | 4500 | 90 |
This table illustrates a hypothetical scenario of increasing resistance to this compound over time, as indicated by the rising IC50 values.
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
-
Cell Culture: Culture the desired cell line (e.g., SH-SY5Y) in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
-
Verification: Periodically assess the IC50 of the resistant cell line to quantify the level of resistance.
Protocol 2: Western Blot for JNK3 Pathway Activation
-
Cell Treatment: Plate both parental (sensitive) and resistant cells. Treat with a dose range of this compound or vehicle control for the desired time.
-
Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
- 5. Video: A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors [jove.com]
Technical Support Center: JNK3 Inhibitor-6 Target Engagement Confirmation
Welcome to the technical support center for JNK3 inhibitor-6. This resource provides researchers, scientists, and drug development professionals with detailed guidance on confirming the cellular target engagement of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that this compound is engaging JNK3 in my cells?
A1: There are two main approaches to confirm target engagement in a cellular context: direct and indirect methods.
-
Direct Methods: These assays measure the physical interaction between this compound and the JNK3 protein within the cell. The two most common and robust methods are:
-
NanoBRET™ Target Engagement Assay: Measures the binding of the inhibitor to a NanoLuc® luciferase-tagged JNK3 in live cells.
-
Cellular Thermal Shift Assay (CETSA®): Assesses inhibitor binding by measuring the increased thermal stability of the JNK3 protein upon ligand binding.
-
-
Indirect Methods: These assays measure the functional consequence of JNK3 inhibition by assessing the phosphorylation state of a known downstream substrate.
-
Western Blot for Phospho-c-Jun: JNK3 directly phosphorylates the transcription factor c-Jun at Serine 63 and Serine 73. A reduction in the levels of phosphorylated c-Jun (p-c-Jun) upon treatment with this compound indicates target engagement and inhibition.
-
Q2: My initial experiments show a phenotype, but I'm not sure if it's due to JNK3 inhibition or an off-target effect. How can I be more confident in my results?
A2: This is a critical question in drug development. To increase confidence that the observed phenotype is due to on-target JNK3 inhibition, consider the following strategies:
-
Use Orthogonal Assays: Confirm target engagement using at least two different methods, preferably one direct (like NanoBRET™ or CETSA®) and one indirect (like a phospho-c-Jun Western blot).
-
Employ a Structurally Unrelated JNK3 Inhibitor: A second, chemically distinct JNK3 inhibitor should reproduce the same phenotype. If not, the original phenotype is likely due to an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of JNK3. If the phenotype of JNK3 knockdown mimics the effect of this compound, it provides strong evidence for on-target activity.
-
Perform a Kinase Selectivity Profile: Test this compound against a broad panel of kinases to identify potential off-targets. This is crucial for understanding the inhibitor's specificity.
Q3: What concentration of this compound should I use in my cellular assays?
A3: The optimal concentration is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment. Based on data from other known JNK3 inhibitors, a concentration range of 0.1 µM to 10 µM is often a reasonable starting point for cell-based assays.[1] It is essential to determine the IC50 value in your specific cellular system to select an appropriate concentration for your experiments.
Quantitative Data Summary
The following tables provide representative data for well-characterized JNK inhibitors. This information can serve as a benchmark when evaluating the performance of this compound.
Table 1: In Vitro and Cellular Potency of Selected JNK Inhibitors
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK3 NanoBRET IC50 (nM) | Reference(s) |
| SP600125 | Pan-JNK, ATP-competitive | 40 | 40 | 90 | - | [2] |
| JNK-IN-8 | Irreversible, Covalent | 4.7 | 18.7 | 1 | - | [3] |
| Tanzisertib (CC-930) | Pan-JNK, ATP-competitive | 61 | 5 | 5 | - | [2] |
| JNK-IN-7 | ATP-competitive | 1.5 | 2 | 0.7 | 3.412 | [3][4] |
| IQ-1S | JNK3-selective | 390 (Kd) | 360 (Kd) | 87 (Kd) | - | [2] |
| Compound 6 (Hypothetical) | JNK3-selective | - | - | 130.1 | - | [5] |
Table 2: Example Cellular Thermal Shift Assay (CETSA®) Data
| Target Protein | Ligand | Concentration | Temperature (°C) | % Soluble Protein (Normalized) | Interpretation |
| JNK3 | Vehicle (DMSO) | - | 40 | 100% | Baseline stability |
| 52 | 50% | Tagg (Aggregation Temp) | |||
| 64 | 10% | Denatured | |||
| JNK3 | This compound | 10 µM | 40 | 100% | Baseline stability |
| 52 | 85% | Stabilization | |||
| 56 | 50% | Thermal Shift (ΔTagg) | |||
| 64 | 25% | Increased stability |
Mandatory Visualizations
Caption: JNK3 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for NanoBRET™ Target Engagement Assay.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA®).
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol outlines the steps to measure the direct binding of this compound to JNK3 in living cells.[4][6]
Materials:
-
HEK293 cells
-
JNK3-NanoLuc® Fusion Vector[7]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
This compound
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of dual-filtered luminescence measurement
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the JNK3-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
Plate the transfected cells in a cell culture flask and incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I.
-
Dispense the cells into a white 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer K-10 to the cells at the recommended final concentration.
-
Add the serially diluted this compound to the appropriate wells. Include a vehicle control (DMSO).
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer, measuring donor emission (460nm) and acceptor emission (610nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes how to measure the thermal stabilization of JNK3 upon binding of this compound.[8][9]
Materials:
-
Cells expressing endogenous or overexpressed JNK3
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against JNK3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler. Immediately cool on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using a method such as freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration and normalize all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for JNK3.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity for JNK3 against the temperature to generate melt curves for both the vehicle and inhibitor-treated samples. A shift in the curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Protocol 3: Western Blot for Phospho-c-Jun (Ser63/73)
This protocol allows for the indirect measurement of JNK3 inhibition by quantifying the phosphorylation of its direct substrate, c-Jun.[10][11]
Materials:
-
Cell line of interest
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the JNK pathway with an activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates and normalize the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBS-T) for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for phospho-c-Jun.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in the ratio of phospho-c-Jun to total c-Jun indicates successful inhibition of the JNK pathway by this compound.
-
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 7. JNK3-NanoLuc® Fusion Vector [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
JNK Inhibition Showdown: A Comparative Guide to JNK3 inhibitor-6 and SP600125
For researchers, scientists, and drug development professionals, the selective inhibition of c-Jun N-terminal kinases (JNKs) is a critical area of investigation, particularly in the context of neurodegenerative diseases and inflammatory disorders. This guide provides a detailed, objective comparison of the pan-JNK inhibitor SP600125 and the selective JNK3 inhibitor, JNK3 inhibitor-6, supported by experimental data to inform inhibitor selection for specific research applications.
The JNK signaling pathway is a key mediator of cellular responses to stress, leading to apoptosis and inflammation. While the ubiquitous expression of JNK1 and JNK2 isoforms makes them challenging therapeutic targets, the predominant expression of JNK3 in the brain presents a promising avenue for the targeted treatment of neurological conditions.[1][2] This has driven the development of isoform-specific inhibitors like this compound, offering a potentially more refined therapeutic approach compared to broad-spectrum inhibitors such as SP600125.
Mechanism of Action: A Tale of Two Inhibitors
Both SP600125 and this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates.[3] SP600125, an anthrapyrazolone derivative, is a reversible inhibitor of all three JNK isoforms.[3] In contrast, this compound (also referred to as Compound A53) is a more recently developed compound designed for high selectivity towards the JNK3 isoform.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SP600125, highlighting their key differences in potency and selectivity.
Table 1: Inhibitory Activity against JNK Isoforms
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| This compound (Compound A53) | >10,000 | ~97 | 78 | [4][5] |
| SP600125 | 40 | 40 | 90 | [1] |
Table 2: Selectivity Profile Against Other Kinases
Due to limited publicly available data on the broad kinase selectivity of this compound, a direct comparison is challenging. However, SP600125 has been profiled against a range of kinases and is known to have off-target effects. For instance, it exhibits greater than 300-fold selectivity for JNK over ERK1 and p38 MAP kinases.[6] It is important for researchers to independently verify the selectivity of any inhibitor in their specific experimental context.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of JNK and its inhibition.
Materials:
-
Active JNK enzyme (JNK1, JNK2, or JNK3)
-
c-Jun peptide substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
[γ-³²P]ATP
-
Inhibitor stock solutions (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and SP600125 in kinase buffer.
-
In a 96-well plate, combine the JNK enzyme, c-Jun substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.[7]
Western Blot for c-Jun Phosphorylation
This cell-based assay assesses the ability of the inhibitors to block the phosphorylation of a key JNK substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
This compound and SP600125
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or SP600125 for a specified time (e.g., 1 hour).
-
Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip and re-probe the membrane for total c-Jun and the loading control to ensure equal protein loading.[8][9]
Amyloid-β Induced Neurotoxicity Assay
This assay evaluates the neuroprotective effects of the inhibitors in a model of Alzheimer's disease.
Materials:
-
Primary neurons or a neuronal cell line
-
Neurobasal medium and supplements
-
Amyloid-β (Aβ) peptide (e.g., Aβ₁₋₄₂)
-
This compound and SP600125
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Culture the neurons in appropriate plates.
-
Prepare aggregated Aβ oligomers according to established protocols.
-
Pre-treat the neurons with different concentrations of this compound or SP600125 for 1-2 hours.
-
Add the prepared Aβ oligomers to the cell culture medium to induce toxicity.
-
Incubate the cells for 24-48 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of neuroprotection conferred by each inhibitor.[10][11]
Mandatory Visualization
The following diagrams illustrate the JNK signaling pathway and a general experimental workflow for comparing JNK inhibitors.
Caption: The JNK signaling cascade and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Concluding Remarks
The choice between this compound and SP600125 is highly dependent on the specific research question. For studies aiming to dissect the specific role of JNK3, particularly in the central nervous system, the high selectivity of this compound makes it a superior tool. This selectivity is anticipated to translate to a more targeted therapeutic effect with a potentially improved safety profile.
Conversely, SP600125 remains a valuable tool for studies where broad inhibition of JNK signaling is desired or as a well-characterized reference compound. However, its off-target effects necessitate careful interpretation of experimental results.
Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of these two classes of JNK inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute rigorous comparative studies, ultimately advancing our understanding of JNK signaling in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Kinase Inhibitors: JNK3 Inhibitor-6 vs. JNK-IN-8
For researchers navigating the complex landscape of kinase inhibitors, selecting the optimal tool for interrogating the c-Jun N-terminal kinase (JNK) signaling pathway is paramount. This guide provides a comprehensive comparison of two prominent JNK inhibitors, the selective JNK3 inhibitor-6 and the pan-JNK inhibitor JNK-IN-8, offering a deep dive into their selectivity profiles, mechanisms of action, and the experimental frameworks used to characterize them.
The JNK signaling cascade is a critical regulator of diverse cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. Its dysregulation is implicated in a host of pathologies, from neurodegenerative diseases to cancer. Consequently, potent and selective inhibitors are invaluable for both basic research and therapeutic development. Here, we dissect the key attributes of this compound and JNK-IN-8 to empower informed decision-making in experimental design.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and JNK-IN-8 has been quantified against the three JNK isoforms (JNK1, JNK2, and JNK3) and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile Highlights | Mechanism of Action |
| This compound (Compound A53) | >10000 | 2310 | 78[1] | Highly selective for JNK3 over JNK1 and JNK2. Showed weak inhibition against a panel of 10 other kinases. | Reversible, ATP-competitive |
| JNK-IN-8 | 4.7 | 18.7 | 1.0 | Pan-JNK inhibitor with high potency against all three isoforms. Broad kinase screening (KinomeScan) revealed high selectivity, with some off-target activity against MNK2 and Fms. | Irreversible, Covalent |
Dissecting the Mechanism of Action
A crucial distinction between these two inhibitors lies in their mode of interaction with the target kinase. This compound is a reversible, ATP-competitive inhibitor. This means it competes with ATP for binding to the active site of the JNK3 enzyme. This binding is non-covalent and can be reversed.
In contrast, JNK-IN-8 is an irreversible, covalent inhibitor. It forms a stable, covalent bond with a conserved cysteine residue within the ATP-binding pocket of the JNK enzymes. This mode of action leads to a more sustained and prolonged inhibition of JNK activity.
Visualizing the Experimental and Biological Context
To provide a clearer understanding of the experimental methodologies and the biological pathway in which these inhibitors function, the following diagrams are provided.
References
Validation of JNK3 inhibitor-6 neuroprotective effects in different neuronal cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of JNK3 inhibitor-6 and other alternative JNK inhibitors across various neuronal cell types. The c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis, making it a prime therapeutic target for neurodegenerative diseases.[1][2] This document summarizes key experimental data, outlines detailed protocols for validation, and visualizes the underlying signaling pathways to aid in the evaluation of JNK3 inhibitors for therapeutic development.
Performance Comparison of JNK Inhibitors
The following tables summarize the in vitro inhibitory activity and neuroprotective effects of various JNK inhibitors, including selective JNK3 inhibitors and pan-JNK inhibitors. This data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Kinase Inhibitory Activity of JNK Inhibitors
| Compound | Type | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Reference |
| IQ-1S | Selective JNK3 Inhibitor | Lower Affinity | No Binding | High Affinity (Kd) | [3] |
| Compound 35b | Selective JNK3 Inhibitor | >10,000 | ~97 | 9.7 | [3][4] |
| SP600125 | Pan-JNK Inhibitor | 40 | 40 | 90 | [1] |
| AS602801 (Bentamapimod) | Pan-JNK Inhibitor | 80 | 90 | 230 | [1][5] |
Note: A lower IC₅₀ value indicates greater potency.
Table 2: Neuroprotective Effects of JNK Inhibitors in Different Neuronal Cell Types
| Compound | Neuronal Cell Type / Model | Insult / Disease Model | Key Neuroprotective Findings | Reference |
| This compound (scaffold-based) | Rat Cerebellar Granule Neurons | Low K+-induced apoptosis | Inhibited c-Jun phosphorylation and provided neuroprotection.[6] | |
| IQ-1S | Rat model of transient focal cerebral ischemia | Cerebral Ischemia | Significantly reduced infarct volumes and neurological deficits.[1][7] | |
| Compound 35b | Rat Primary Cortical Neurons | Amyloid-β (Aβ)₄₂-induced toxicity | Showed concentration-dependent neuroprotective effects.[1][4] | |
| SP600125 | Brain Slices | APP/Aβ-induced neurodegeneration | Blocked neurodegeneration downstream of APP/Aβ production.[1] | |
| Targeted deletion of Jnk3 | Mouse model | Cerebral ischemia–hypoxia | Protected mice from brain injury.[8] |
JNK3 Signaling Pathway in Neuronal Apoptosis
Stress stimuli, such as oxidative stress, neuroinflammation, and excitotoxicity, trigger a signaling cascade that leads to the activation of JNK3.[1] Activated JNK3 then phosphorylates downstream targets, most notably the transcription factor c-Jun.[1][9] This phosphorylation event promotes the expression of pro-apoptotic genes, ultimately leading to neuronal cell death.[10] JNK3 inhibitors exert their neuroprotective effects by blocking this pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of the neuroprotective effects of JNK3 inhibitors.
Cell Viability Assessment (MTT Assay)
Objective: To quantify the protective effect of a JNK3 inhibitor against a neurotoxic stimulus by measuring the metabolic activity of viable cells.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in 96-well plates at a predetermined density and allow them to adhere and differentiate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the JNK3 inhibitor for 1-2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., Amyloid-β 1-42, 6-OHDA, or induce oxidative stress with H₂O₂) to the cell cultures. Include vehicle-treated and positive control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection (TUNEL Assay)
Objective: To visualize and quantify apoptotic cell death by detecting DNA fragmentation.
Protocol:
-
Sample Preparation: Culture neuronal cells on coverslips or use tissue sections. Treat with the JNK3 inhibitor and the neurotoxic stimulus as described for the MTT assay.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzyme.
-
TUNEL Reaction: Incubate the samples with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and labeled nucleotides (e.g., BrdUTP or dUTP conjugated to a fluorophore).
-
Detection: For indirect methods, follow with an antibody against the incorporated label (e.g., anti-BrdU antibody) conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Counterstaining: Stain the cell nuclei with a counterstain such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive).
JNK3 Activity Assay (Western Blot for Phospho-c-Jun)
Objective: To determine the inhibitory effect of a compound on the JNK3 signaling pathway by measuring the phosphorylation of its direct downstream target, c-Jun.
Protocol:
-
Cell Lysis: Treat neuronal cells with the JNK3 inhibitor and a stimulus that activates the JNK pathway. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., β-actin or GAPDH) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.
Experimental Workflow for Validation of Neuroprotective Effects
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel JNK3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JNK3 Inhibitor Selectivity: A Focus on Cross-Reactivity with JNK1 and JNK2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the isoform selectivity of a c-Jun N-terminal kinase 3 (JNK3) inhibitor, focusing on its cross-reactivity with the closely related JNK1 and JNK2 isoforms. The development of isoform-specific kinase inhibitors is a significant challenge due to the high degree of homology within the ATP-binding sites of kinase families.[1] JNK3 is predominantly expressed in the brain, heart, and testes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases.[1][2] Therefore, high selectivity for JNK3 over the ubiquitously expressed JNK1 and JNK2 is critical to minimize off-target effects.[3][4]
This document presents quantitative data on the inhibitory activity of a specific JNK3 inhibitor, JNK3 inhibitor-3, against all three JNK isoforms. It also details a standard experimental protocol for assessing kinase inhibition and provides visual diagrams of the JNK signaling pathway and the experimental workflow to support researchers in their own investigations.
Quantitative Data Summary: Isoform Selectivity
The inhibitory activity of JNK3 inhibitor-3 has been evaluated against JNK1, JNK2, and JNK3. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for JNK3. A lower IC50 value indicates greater potency.
| Kinase Isoform | IC50 (nM) | Selectivity Ratio (IC50 / JNK3 IC50) |
| JNK1 | 147.8[1] | 36.0 |
| JNK2 | 44.0[1] | 10.7 |
| JNK3 | 4.1 [1] | 1.0 |
Data sourced from BenchChem.[1][5]
The data clearly indicates that JNK3 inhibitor-3 is significantly more potent against JNK3 compared to JNK1 and JNK2, with approximately 36-fold and 11-fold selectivity over JNK1 and JNK2, respectively.[1][5] While it is a potent inhibitor of JNK3, it does exhibit some inhibitory activity against JNK1 and JNK2 at higher concentrations.[1][4]
For context, another selective inhibitor, compound 35b , has been reported with an IC50 value of 9.7 nM for JNK3 and shows excellent selectivity, with over 1000-fold selectivity against JNK1 and approximately 10-fold selectivity against JNK2.[2] In contrast, pan-JNK inhibitors like SP600125 show potent inhibition of all three isoforms with IC50 values of 40 nM for JNK1, 40 nM for JNK2, and 90 nM for JNK3.[6]
JNK Signaling Pathway and Point of Inhibition
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, including inflammatory cytokines and environmental stresses, leading to the phosphorylation of transcription factors like c-Jun and subsequent cellular responses including apoptosis.[1][2]
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JNK1, JNK2, and JNK3 isoforms.
Principle: An in vitro kinase assay measures the enzymatic activity of a purified kinase. The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity at various concentrations of the compound.
Materials:
-
Purified, recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase substrate (e.g., biotinylated ATF2 peptide).[5]
-
Adenosine triphosphate (ATP).
-
Test compound (e.g., this compound) and reference inhibitors.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT).[5]
-
Detection reagents (e.g., ADP-Glo™ or TR-FRET based systems).[5]
-
384-well microtiter plates.
-
Multimode plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Reaction Setup:
-
Add the kinase assay buffer to all wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include control wells:
-
High Control (0% Inhibition): Contains kinase and substrate with DMSO only (no inhibitor).
-
Low Control (100% Inhibition): Contains no active kinase or a high concentration of a known potent inhibitor.
-
-
Add the specific JNK isoform (JNK1, JNK2, or JNK3) to all wells except the low control.
-
Allow the enzyme and inhibitor to pre-incubate for approximately 10-15 minutes at room temperature.
-
-
Initiation of Reaction: Add a mixture of the kinase substrate (e.g., ATF2) and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced (which is proportional to kinase activity) is measured via a luminescence signal.
-
Data Analysis:
-
Normalize the results relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A Selective JNK3 Inhibitor vs. Commercially Available Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical step in elucidating cellular pathways and developing novel therapeutics. This guide provides an objective, data-driven comparison of a highly selective c-Jun N-terminal kinase 3 (JNK3) inhibitor with other prominent, commercially available JNK inhibitors. This document summarizes key performance data, outlines experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to support informed decision-making.
Note: The specific compound "JNK3 inhibitor-6" was not identified in available literature. Therefore, this guide will use a well-characterized, highly selective JNK3 inhibitor, Compound 35b , as a representative for a selective JNK3 inhibitor and compare it against the widely-used pan-JNK inhibitor SP600125 and the potent, irreversible pan-JNK inhibitor JNK-IN-8 .
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress stimuli like inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1][] The JNK signaling cascade is involved in a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[1][3][4]
There are three main JNK isoforms: JNK1, JNK2, and JNK3, encoded by the genes MAPK8, MAPK9, and MAPK10, respectively.[1][5] While JNK1 and JNK2 are ubiquitously expressed, JNK3 expression is largely restricted to the brain, heart, and testes.[6][7][8] This tissue-specific expression makes JNK3 a particularly attractive therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as a selective inhibitor may offer targeted efficacy with fewer systemic side effects.[3][7][9][10]
The JNK Signaling Pathway
The JNK pathway is a multi-tiered kinase cascade. It is activated by a wide range of stress stimuli, which trigger the activation of upstream kinases (MAP3Ks). These kinases then phosphorylate and activate the dual-specificity kinases MKK4 and MKK7, which in turn phosphorylate a conserved Thr-Pro-Tyr (TPY) motif on JNKs, leading to their activation.[1][11][12] Activated JNKs then phosphorylate a variety of cytoplasmic and nuclear substrates, most notably the transcription factor c-Jun, modulating gene expression programs that control cellular fate.[4][5]
Quantitative Data Comparison
The following tables summarize the biochemical potency and cellular activity of the selected JNK inhibitors. Lower IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate greater potency.
Table 1: Biochemical Potency (IC₅₀) Against JNK Isoforms
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Mechanism of Action | References |
| Selective JNK3 Inhibitor (Compound 35b) | >10,000 | 898 | 9.7 | ATP-competitive | [13][14] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive | [4][13][15] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | Irreversible, Covalent | [4][16][17] |
Table 2: Cellular Activity and Selectivity Profile
| Inhibitor | Cellular Potency (p-c-Jun Inhibition) | Selectivity Profile | References |
| Selective JNK3 Inhibitor (Compound 35b) | Superior neuroprotection against Aβ-induced neurotoxicity compared to SP600125 in primary rat neurons. | >1000-fold selective for JNK3 over JNK1. Highly selective against a panel of other protein kinases. | [13][14] |
| SP600125 | EC₅₀: 5-10 µM (in Jurkat T cells) | >300-fold selective for JNK over ERK1 and p38. Known to inhibit other kinases at higher concentrations. | [4][8][18][19] |
| JNK-IN-8 | EC₅₀: 338 nM (A375 cells), 486 nM (HeLa cells) | Highly selective; profiled against a panel of 442 kinases with minimal off-target effects. | [4][16] |
Experimental Protocols & Workflow
Evaluating the efficacy and selectivity of a JNK inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Assay (Biochemical Potency)
Objective: To directly measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified JNK isoforms in a cell-free system.[20]
Principle: This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a JNK substrate (e.g., recombinant c-Jun or ATF2) by a specific JNK enzyme isoform.[21]
Materials:
-
Recombinant active JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., recombinant c-Jun or a biotinylated peptide)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT)
-
ATP (may be radiolabeled [γ-³²P]ATP or unlabeled depending on detection method)
-
Test inhibitor and control compounds
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phospho-specific antibody, chemiluminescent substrate, or FRET reagents)
Generalized Protocol:
-
Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a microplate, combine the kinase assay buffer, the specific JNK isoform, the JNK substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an EDTA solution or SDS-PAGE loading buffer.
-
Detection: Quantify the amount of phosphorylated substrate. The method depends on the assay format:
-
Radioactive: Separate products by SDS-PAGE and quantify the incorporated ³²P using a phosphor imager.
-
Antibody-based (ELISA/Western Blot): Detect the phosphorylated substrate using a phospho-specific antibody.
-
FRET-based: Measure the fluorescence resonance energy transfer signal, which correlates with substrate phosphorylation.[4][22]
-
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Cellular c-Jun Phosphorylation Assay (Cellular Efficacy)
Objective: To determine the effective concentration (EC₅₀) of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Principle: Cells are treated with a JNK-activating stimulus in the presence of the inhibitor. The level of phosphorylated c-Jun (at Ser63 or Ser73) is then measured, typically by Western blot, as a direct readout of JNK activity in the cell.[23]
Materials:
-
Cell line (e.g., HeLa, Jurkat, or SH-SY5Y)
-
Cell culture medium and supplements
-
JNK-activating stimulus (e.g., Anisomycin, UV radiation, TNF-α)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Generalized Protocol:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the JNK inhibitor or vehicle control for 1-2 hours.
-
Stimulation: Add a JNK-activating stimulus (e.g., 10 µg/mL Anisomycin) and incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against phospho-c-Jun.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[20]
-
-
Analysis: Quantify the band intensities. Normalize the phospho-c-Jun signal to the total c-Jun signal. Plot the normalized signal against the inhibitor concentration to determine the EC₅₀ value.
Conclusion and Recommendations
The choice of a JNK inhibitor is highly dependent on the specific research question.
-
The Selective JNK3 Inhibitor (Compound 35b) is an ideal tool for investigating the specific roles of the JNK3 isoform, particularly in the context of neuroscience and neurodegenerative diseases.[7][13] Its high selectivity minimizes the potential for confounding effects from the inhibition of JNK1 and JNK2, offering a more targeted approach for therapeutic development.[14]
-
SP600125 remains a valuable, widely-used research tool for studying the overall biological functions of the JNK pathway.[10][24] As a pan-JNK inhibitor, it is useful for initial studies to determine if JNK signaling is involved in a process. However, researchers must be cautious of its potential off-target effects at higher concentrations and should validate findings with more selective inhibitors or genetic approaches.[8][18]
-
JNK-IN-8 represents a class of highly potent and selective covalent inhibitors. Its irreversible binding mechanism can provide sustained target inhibition, making it suitable for studies where prolonged JNK blockade is desired.[16] Its excellent selectivity profile, confirmed across large kinase panels, provides high confidence in its on-target effects.[4]
References
- 1. anygenes.com [anygenes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. selleck.co.jp [selleck.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
JNK3-Selective vs. Pan-JNK Inhibitors: A Comparative Guide for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the advantages of JNK3-selective inhibitors over pan-JNK inhibitors, supported by experimental data and detailed methodologies. The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and neuroinflammation, making it a promising therapeutic target for neurodegenerative diseases.
The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[1] This tissue-specific expression of JNK3 has made it an attractive target for neurological disorders, with the hypothesis that selective inhibition may offer a better therapeutic window and reduced side effects compared to broad-spectrum pan-JNK inhibitors.[2][3] Pan-JNK inhibitors, while demonstrating efficacy in preclinical models, have faced challenges in clinical development due to concerns over off-target effects and toxicity.[3]
The Rationale for JNK3 Selectivity
The primary advantage of a JNK3-selective inhibitor lies in its targeted approach. By specifically inhibiting the isoform implicated in neuronal death while sparing the more widely expressed JNK1 and JNK2, such compounds aim to maximize therapeutic benefit in the central nervous system (CNS) and minimize peripheral side effects.[2] JNK1 and JNK2 are involved in a variety of physiological processes throughout the body, and their inhibition could lead to unintended consequences.[2] Therefore, JNK3 inhibitors designed for neurodegenerative diseases must demonstrate high selectivity over JNK1 and JNK2 to avoid interfering with these other normal physiological processes.[2]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative selective JNK3 inhibitor, Compound 35b, against several well-known pan-JNK inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor Class | Compound Name | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1/JNK3 Selectivity Ratio | Reference(s) |
| Selective JNK3 Inhibitor | Compound 35b | >10,000 | ~97 | 9.7 | >1000 | [4][5] |
| Pan-JNK Inhibitor | SP600125 | 40 | 40 | 90 | 0.44 | [6][7][8] |
| Pan-JNK Inhibitor | AS602801 (Bentamapimod) | 80 | 90 | 230 | 0.35 | [3][9][10] |
| Pan-JNK Inhibitor | JNK-IN-8 (Irreversible) | 4.7 | 18.7 | 1 | 4.7 | [1][7] |
| Pan-JNK Inhibitor | Tanzisertib (CC-930) | 61 | 5 | 5 | 12.2 | [7][10][11] |
As the data indicates, Compound 35b demonstrates high potency for JNK3 with exceptional selectivity over JNK1. In contrast, pan-JNK inhibitors like SP600125 and AS602801 inhibit all three isoforms with less discrimination. While some pan-JNK inhibitors like Tanzisertib show a degree of preference, the selectivity for JNK3 is significantly more pronounced with compounds specifically designed for this purpose.
Comparative Efficacy in a Neuroprotection Assay
A direct comparison of a selective JNK3 inhibitor (Compound 35b) and the pan-JNK inhibitor SP600125 was conducted in a model of Alzheimer's disease, where neurotoxicity was induced by amyloid-beta (Aβ) in primary rat neurons. The results demonstrated the superior neuroprotective activity of the selective JNK3 inhibitor.[4]
Signaling Pathway and Inhibition Points
The diagram below illustrates the JNK signaling cascade and the points of intervention for both pan-JNK and JNK3-selective inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of JNK inhibitors. Below are outlines for key in vitro and cellular assays.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified JNK isoforms in a cell-free system. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of an inhibitor required to reduce JNK kinase activity by 50% (IC50).
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, combine the JNK enzyme, substrate, and assay buffer. Add the test compound dilutions.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[12]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.[12]
-
Measurement: Record the luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression.
Cellular Assay: c-Jun Phosphorylation Inhibition
This assay measures the ability of an inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its downstream target, c-Jun.
Objective: To evaluate the cellular potency of JNK inhibitors.
Materials:
-
A relevant cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin (B549157) or UV radiation)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the inhibitor or vehicle control.
-
JNK Activation: Stimulate the cells with a JNK activator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against phospho-c-Jun and total c-Jun.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands.[13]
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to total c-Jun. Determine the inhibitor concentration that causes 50% inhibition of c-Jun phosphorylation.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the discovery and comparative evaluation of novel JNK inhibitors.
Conclusion
The development of selective JNK3 inhibitors represents a more targeted therapeutic strategy for neurodegenerative diseases compared to pan-JNK inhibition. The key advantages include:
-
Enhanced Specificity: By targeting the brain-predominant isoform, selective inhibitors aim to maximize efficacy in the CNS.
-
Improved Safety Profile: Sparing the ubiquitously expressed JNK1 and JNK2 isoforms may reduce the risk of peripheral off-target effects.[2][3]
-
Demonstrated Preclinical Superiority: As shown in neuroprotection assays, a selective JNK3 inhibitor can offer greater efficacy than a pan-JNK inhibitor in a relevant disease model.[4]
Continued research and head-to-head comparative studies in various in vivo models are essential to fully realize the therapeutic potential of selective JNK3 inhibition and to solidify its advantages over a pan-JNK approach for the treatment of neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
Off-Target Kinase Profiling: A Comparative Guide for JNK3 Inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern drug discovery. While a compound like JNK3 inhibitor-6 may show high potency for its intended target, c-Jun N-terminal kinase 3 (JNK3), its interaction with other kinases—known as off-target effects—is a critical parameter that can influence its therapeutic efficacy and potential for toxicity.[1] This guide provides a comparative framework for understanding the importance of off-target kinase profiling, using the well-known, non-selective JNK inhibitor SP600125 as a counterpoint to a representative selective inhibitor profile. While specific off-target data for this compound is not yet publicly available, this guide illustrates the type of data essential for its preclinical evaluation.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of two distinct JNK inhibitors against a panel of kinases. This highlights the difference between a promiscuous inhibitor (SP600125) and a highly selective compound. The data for the "Representative Selective JNK3 Inhibitor" is a composite based on published profiles of selective compounds.[2] The goal for a new compound like this compound would be to exhibit a profile closer to the selective example.
| Kinase Target | SP600125 (% Inhibition @ 10 µM) | Representative Selective JNK3 Inhibitor (% Inhibition @ 1 µM) |
| JNK3 | >95% | >90% |
| JNK1 | >95% | <20% |
| JNK2 | >95% | <20% |
| p38α | ~50% | <10% |
| GSK3β | ~60% | <15% |
| CDK2 | >80% | <10% |
| Aurora Kinase A | >90%[3] | <10% |
| FLT3 | >90%[3] | <10% |
| p70S6K | >80%[4][5] | <10% |
| PI3K | Significant Inhibition[4] | <10% |
| ERK2 | <20% | <10% |
| MEK1 | <10% | <10% |
| AKT1 | <20% | <10% |
| SRC | <20% | <10% |
Note: Data for SP600125 is compiled from various sources and assays. The profile for the representative selective inhibitor is idealized from compounds demonstrating high selectivity.[2][5]
Signaling Pathway: On-Target vs. Off-Target Inhibition
The diagram below illustrates the desired "on-target" effect of a JNK3 inhibitor versus undesirable "off-target" inhibition of other signaling pathways, which can lead to unintended biological consequences.[6]
Caption: On-target vs. off-target inhibition by a kinase inhibitor.
Experimental Protocol: Kinase Profiling via Competition Binding Assay
A common method for determining the selectivity of a kinase inhibitor is a competition binding assay, such as the KINOMEscan™ platform. This technique measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.
Objective: To determine the dissociation constants (Kd) or percent inhibition of a test compound (e.g., this compound) against a broad panel of human kinases.
Materials:
-
Test Compound (e.g., this compound) dissolved in DMSO.
-
Kinase panel: A collection of purified, DNA-tagged recombinant human kinases.
-
Affinity resin: Streptavidin-coated magnetic beads coupled with a biotinylated, immobilized broad-spectrum kinase inhibitor.
-
Assay plates (e.g., 384-well).
-
Wash buffers and elution buffers.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated affinity ligand to generate the affinity resin. The beads are then blocked to minimize non-specific binding.
-
Assay Assembly: Binding reactions are set up by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound (or DMSO for a vehicle control) in the assay wells. For Kd determination, the test compound is added in a serial dilution format (typically 11 points).
-
Incubation: The assay plates are incubated for a set period (e.g., 1 hour) at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed extensively to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The signal is directly proportional to the amount of kinase that was bound to the affinity resin.
-
Data Analysis:
-
The qPCR signal from the test compound wells is compared to the signal from the DMSO control wells.
-
A lower qPCR signal in the presence of the test compound indicates that it has successfully competed with the immobilized ligand and prevented the kinase from binding to the resin.
-
Results are typically expressed as percent inhibition relative to the DMSO control. For serial dilutions, the data is plotted against the compound concentration to calculate the dissociation constant (Kd).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical competition-binding kinase profiling assay.
Caption: Workflow for a competition-binding kinase profiling assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of JNK3 Inhibitor-6 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinase 3 (JNK3) is a critical mediator of neuronal apoptosis and neuroinflammation, making it a promising therapeutic target for neurodegenerative diseases.[1] This guide provides a comparative analysis of a novel JNK3 inhibitor, referred to as JNK3 inhibitor-6, against established JNK inhibitors. The objective is to facilitate the validation of its therapeutic window in animal models by offering a framework for comparison based on available preclinical data. While in vivo data for this compound is not yet publicly available, this guide leverages its in vitro profile to draw comparisons with well-characterized alternatives.
Mechanism of Action: Targeting the JNK Signaling Pathway
The JNK signaling cascade is a key pathway activated by cellular stress, leading to apoptosis and inflammation. JNK3, predominantly expressed in the brain, plays a pivotal role in neuronal cell death.[1] JNK inhibitors, including this compound and its alternatives, exert their neuroprotective effects by interfering with this pathway.
Comparative Analysis of JNK Inhibitors
A crucial aspect of preclinical validation is comparing the performance of a novel compound against established alternatives. This section provides a comparative overview of this compound and other well-documented JNK inhibitors.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against the three main JNK isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Features |
| This compound | Selective, Reversible | - | - | 130.1[2] | Potent inhibition of TNF-α release in macrophages.[2] |
| SP600125 | Pan-Inhibitor, Reversible | 40[3] | 40[3] | 90[3] | Widely used research tool; potential off-target effects.[4][5] |
| AS601245 | Pan-Inhibitor, Reversible | 150[3] | 220[3] | 70[3] | Orally active with demonstrated neuroprotective properties in vivo.[6][7] |
| JNK-IN-8 | Pan-Inhibitor, Irreversible | 4.7[8] | 18.7[8] | 1.0[8] | Covalent inhibitor with high potency.[9] |
In Vivo Efficacy in Animal Models of Neurological Disease
Direct comparative studies are limited; therefore, the following data is compiled from individual studies in relevant animal models, primarily cerebral ischemia. The therapeutic window is defined by the range between the effective dose and the dose at which significant toxicity is observed.
| Inhibitor | Animal Model | Route of Administration | Effective Dose Range | Observed Efficacy | Potential Safety/Toxicity Concerns |
| This compound | Not yet reported | - | - | - | In vivo toxicity not yet documented. |
| SP600125 | Mouse, Rat (Cerebral Ischemia, Inflammation) | i.p., i.v., oral | 15-30 mg/kg[10][11] | Reduced infarct volume, decreased TNF-α levels.[10] | Potential for off-target effects and toxicity at higher doses.[4] |
| AS601245 | Gerbil, Rat (Cerebral Ischemia) | i.p., i.v. | 6-80 mg/kg[12] | Significant neuroprotection, reduced neuronal loss.[12] | Generally well-tolerated in preclinical studies.[13] |
| JNK-IN-8 | Rat (Cerebral Ischemia) | i.p. | Not specified in neuroprotection studies | Suppressed neuroinflammation and improved functional recovery.[14] | Tolerated at 30 mg/kg (2x/week) in cancer models with no significant weight loss.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used model to mimic ischemic stroke.
1. Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
2. Occlusion:
-
Ligate the distal ECA.
-
Temporarily clamp the ICA and CCA.
-
Introduce a nylon monofilament suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
3. Reperfusion:
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision.
4. Drug Administration:
-
The test compound (e.g., this compound) or vehicle can be administered at various time points before or after the MCAO procedure via the desired route (e.g., intraperitoneal, intravenous, or oral).
Assessment of Neurological Deficit
A neurological scoring system is used to quantify the extent of ischemic brain injury. A common scale is the 5-point scale:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Conclusion and Future Directions
This compound demonstrates promising in vitro potency and a targeted mechanism of action. To validate its therapeutic window, further in vivo studies are essential to determine its efficacy and safety profile in animal models of neurodegenerative diseases. This guide provides a comparative framework against established JNK inhibitors, offering insights into potential effective dose ranges and relevant experimental protocols. Head-to-head comparative studies of this compound against these alternatives in standardized animal models will be critical to fully elucidate its therapeutic potential and establish a clear therapeutic window for future clinical development. The high selectivity of JNK3-specific inhibitors may offer a more favorable safety profile compared to pan-JNK inhibitors, a crucial consideration for the treatment of chronic neurodegenerative conditions.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effects of SP600125 a new inhibitor of c-jun N-terminal kinase (JNK) and extracellular-regulated kinase (ERK1/2) in an experimental model of cerulein-induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 16. mdpi.com [mdpi.com]
How does the potency of JNK3 inhibitor-6 compare to other inhibitors in its class?
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of JNK3 Inhibitor-6 in relation to other prominent inhibitors in its class, supported by experimental data.
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of neuronal apoptosis and inflammation. Its predominant expression in the brain has positioned it as a promising therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. A key focus in the development of JNK3-targeted therapies is the potency and selectivity of small molecule inhibitors. This guide provides a comparative analysis of this compound against other well-characterized JNK inhibitors, offering a clear perspective on its relative efficacy.
Quantitative Potency Comparison
The potency of this compound, also identified as Compound A53, has been reported with slight variations across different studies, a common occurrence based on specific assay conditions. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound and a selection of other notable JNK inhibitors. A lower value indicates higher potency.
| Inhibitor | JNK3 IC50 (nM) | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 Ki (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) | Selectivity Profile |
| This compound (Compound A53) | 78[1] | - | - | - | - | - | Selective for JNK3 |
| Compound 6 | 130.1[2] | - | - | - | - | - | Potent JNK3 inhibitor |
| SP600125 | 90[3] | 40[3] | 40[3] | - | - | - | Pan-JNK |
| JNK-IN-8 | 1 | 4.7 | 18.7 | - | - | - | Pan-JNK |
| Tanzisertib (CC-930) | 6 | 61 | 7 | - | - | - | Pan-JNK |
| JNK Inhibitor VIII | - | 45 | 160 | 52 | 2 | 4 | Pan-JNK |
| Bentamapimod (AS602801) | 230[4] | 80[4] | 90[4] | - | - | - | Pan-JNK |
| Compound 26k | < 1[5][6] | > 500[5][6] | > 210[5][6] | - | - | - | Highly Selective for JNK3 |
| Compound 35b | 9.7[7] | > 9700[7] | ~97[7] | - | - | - | Highly Selective for JNK3 |
Note: IC50 and Ki values can vary between different assay formats and conditions. The data presented is for comparative purposes.
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, highlighting the point of intervention for JNK3 inhibitors.
Experimental Protocols
The determination of IC50 values for JNK inhibitors is typically performed using in vitro kinase assays. The following is a generalized protocol representative of the methodologies used in the cited studies.
In Vitro JNK Kinase Inhibition Assay (Biochemical)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JNK isoform by 50%.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATP (Adenosine triphosphate)
-
A suitable kinase substrate (e.g., ATF2, c-Jun peptide)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (JNK inhibitor) dissolved in DMSO
-
Microplate (e.g., 96-well or 384-well)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Plate reader (Luminometer, spectrophotometer, or scintillation counter)
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Reaction Setup: The JNK enzyme is incubated with varying concentrations of the inhibitor in the kinase assay buffer in the wells of a microplate. A control reaction with DMSO vehicle is also included.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the kinase substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the kinase activity is measured. The method of detection depends on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified. A reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.[8]
-
Fluorescence-based (e.g., Z'-LYTE™): A FRET-based peptide substrate is used. Phosphorylation of the substrate by the kinase prevents it from being cleaved by a development reagent, thus preserving the FRET signal.
-
Radiometric: [γ-³²P]ATP is used as the phosphate (B84403) donor. After the reaction, the phosphorylated substrate is separated (e.g., via phosphocellulose paper), and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to the control (DMSO vehicle). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a JNK inhibitor.
Conclusion
This compound demonstrates potent and selective inhibition of JNK3. Its IC50 value in the nanomolar range places it among the more effective JNK3 inhibitors discovered. When compared to pan-JNK inhibitors like SP600125 and Bentamapimod, this compound offers the advantage of isoform selectivity, which is crucial for minimizing off-target effects, particularly given the ubiquitous expression of JNK1 and JNK2. However, it is noteworthy that other experimental compounds, such as 26k and 35b, have exhibited even greater potency and selectivity for JNK3. The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired level of selectivity and the experimental model being used. The data and protocols provided in this guide offer a foundation for making an informed decision when selecting a JNK3 inhibitor for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
A Side-by-Side Analysis of JNK3 Inhibitor-6 and AS601245 for Researchers
This guide provides a detailed, objective comparison of two inhibitors of c-Jun N-terminal kinase 3 (JNK3): JNK3 inhibitor-6 and AS601245. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential biological and experimental workflows.
Introduction to JNK3 Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammation and apoptosis. The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. This tissue-specific expression profile has made JNK3 an attractive therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Both this compound and AS601245 are ATP-competitive inhibitors of JNKs, but they exhibit different potency and selectivity profiles.
Quantitative Data Summary
The following tables provide a side-by-side comparison of the reported in vitro potency and selectivity of this compound and AS601245.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |
| This compound (Compound A53) | - | - | 78 | [1] |
| "compound 6" | - | - | 130.1 | [2] |
| AS601245 | 150 | 220 | 70 | [2][3] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases | Selectivity Notes | Reference |
| This compound (Compound A53) | 398-kinase panel | Significant inhibition (>80% at 1 µM) only for JNK3. | [4] |
| AS601245 | c-src, CDK2, c-Raf, and a range of Ser/Thr- and Tyr-protein kinases | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other kinases. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is representative of the method used to determine the IC50 values for this compound and AS601245.
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Test inhibitors (this compound or AS601245)
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the active JNK3 enzyme in kinase buffer.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Add 2 µL of a solution containing the JNK3 substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to JNK3 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Pro-Inflammatory Factor Release Inhibition Assay (TNF-α ELISA)
This protocol was used to assess the effect of "compound 6" on the release of TNF-α from macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound ("compound 6")
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 105 cells/mL and incubate for 12 hours.
-
Compound Treatment: Treat the cells with the test compound at desired concentrations (e.g., 5 µM and 10 µM) for 24 hours.
-
LPS Stimulation: Expose the cells to LPS (10 ng/mL) for another 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Neuroprotection Model (Transient Global Ischemia in Gerbils)
This model was used to evaluate the neuroprotective effects of AS601245.
Animal Model:
-
Male Mongolian gerbils are used.
Procedure:
-
Induction of Ischemia: Global cerebral ischemia is induced by occlusion of both common carotid arteries for a specific duration (e.g., 5 minutes).
-
Drug Administration: AS601245 is administered intraperitoneally (i.p.) at various doses (e.g., 40, 60, and 80 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes before ischemia).[2]
-
Reperfusion: After the ischemic period, the occlusion is removed to allow for reperfusion.
-
Endpoint Analysis: After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis. The number of surviving neurons in the hippocampal CA1 region is quantified to assess the degree of neuroprotection.
In Vivo Anti-Inflammatory Model (LPS-induced TNF-α Release in Mice)
This model was used to assess the in vivo anti-inflammatory activity of AS601245.
Animal Model:
-
Mice (e.g., C57BL/6) are used.
Procedure:
-
Drug Administration: AS601245 is administered orally (p.o.) at various doses (e.g., 0.3-10 mg/kg).[2]
-
LPS Challenge: After a specific time following drug administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS to induce an inflammatory response.
-
Sample Collection: At a peak time for TNF-α production (e.g., 1.5-2 hours after LPS challenge), blood samples are collected.
-
TNF-α Measurement: The concentration of TNF-α in the serum or plasma is determined using an ELISA kit.
-
Data Analysis: The reduction in TNF-α levels in the drug-treated groups is compared to the vehicle-treated control group to determine the in vivo anti-inflammatory efficacy.
References
Safety Operating Guide
Navigating the Disposal of JNK3 Inhibitor-6 in a Laboratory Setting
The proper disposal of specialized chemical reagents, such as JNK3 inhibitor-6, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. Due to the limited publicly available information on a compound specifically named "this compound," a definitive, chemical-specific disposal procedure cannot be provided without a Safety Data Sheet (SDS) or a Chemical Abstracts Service (CAS) number. However, by following established principles of laboratory chemical waste management, a safe and compliant disposal process can be ensured.
General Principles for Chemical Waste Disposal
When a specific SDS is not available, laboratory personnel should treat the substance as hazardous unless confirmed otherwise by a qualified safety professional.[1][2] The foundational principle is to always consult with your institution's Environmental Health and Safety (EHS) department before beginning any experiment to understand the proper disposal pathways for the chemicals involved.[3]
Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the safe disposal of research-grade chemical inhibitors like this compound.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[1] This includes the pure solid compound, any solutions containing the inhibitor, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and labware, in a designated, properly labeled, and sealed container.[3]
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, compatible, and leak-proof container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.[1]
-
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated puncture-resistant sharps container.[5]
3. Container and Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[1][4]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name ("this compound") and any known components of a solution (e.g., DMSO, ethanol).
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[1]
-
-
Keep waste containers closed at all times, except when adding waste.[1][4]
4. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Ensure secondary containment is used to prevent spills from reaching drains.[1]
-
Store incompatible waste types separately to prevent accidental reactions.[2]
5. Disposal:
-
Never dispose of this compound down the sink or in the regular trash.[6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[4] Follow their specific procedures for requesting a waste pickup.
Summary of Disposal Considerations
| Waste Form | Container Type | Disposal Procedure |
| Solid this compound | Labeled, sealed, and compatible solid waste container. | Collect all contaminated materials, seal the container, and request a pickup from your institution's EHS for hazardous waste disposal. |
| Solutions of this compound | Labeled, sealed, and compatible liquid waste container (e.g., glass or polyethylene). | Collect in a designated liquid waste container, ensuring it is properly sealed and stored in secondary containment. Request EHS pickup. |
| Empty Original Container | Original product container. | If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The defaced, empty container may then be disposed of as regular trash if permitted by institutional policy.[1][2] Always consult EHS. |
| Contaminated Sharps | Puncture-resistant sharps container. | Place all contaminated needles, syringes, and broken glass into a designated sharps container for hazardous waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial safety and logistical procedures, laboratories can ensure the safe and compliant disposal of research chemicals like this compound, thereby protecting personnel and the environment.
References
Essential Safety and Operational Guide for Handling JNK3 inhibitor-6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational plans, and disposal procedures for handling JNK3 inhibitor-6 (also known as Compound A53). As a potent and selective kinase inhibitor, stringent adherence to these guidelines is critical to ensure personnel safety, experimental integrity, and to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous substance due to its potent biological activity. The primary routes of exposure are inhalation, dermal contact, and accidental ingestion. A comprehensive PPE protocol is therefore mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn when handling the powder or solutions. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plans: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, follow the supplier's recommendations, which for similar JNK inhibitors often involves storage at -20°C or -80°C.[1]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
-
This compound is reported to be a selective JNK3 inhibitor with an IC50 of 78 nM.[2]
-
For many JNK inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[3]
-
To prepare a stock solution, dissolve the compound in an appropriate solvent like DMSO. For other JNK inhibitors, solubility in DMSO can be high (e.g., 15-100 mg/mL).[4]
-
Aqueous solutions of similar JNK inhibitors are often not stable for more than one day.[3] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.
Stability:
-
Stock solutions of similar JNK inhibitors in DMSO are stable for up to 1-2 months at -20°C and up to 6 months at -80°C.[1][4]
-
It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Experimental Protocols
General Protocol for Assessing JNK3 Inhibition via Western Blot
This protocol details the measurement of phosphorylation of c-Jun, a direct downstream target of JNK, as an indicator of JNK inhibitor efficacy in a cellular model.
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
This compound
-
Stimulus for JNK activation (e.g., Anisomycin, UV-C radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Stimulate the JNK pathway with an appropriate agonist for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Visualizations
Caption: Simplified JNK3 signaling pathway and the point of inhibition.
Caption: Experimental workflow for assessing JNK3 inhibitor activity.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
